Aluminum acetotartrate
Description
Properties
CAS No. |
124993-61-9 |
|---|---|
Molecular Formula |
C7H7IO2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Aluminum Acetotartrate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum acetotartrate, a complex salt with applications in pharmaceuticals as an antiseptic and astringent, is synthesized from basic aluminum acetate and tartaric acid. This guide provides a comprehensive overview of the synthetic methodologies, key reaction parameters, and analytical characterization of this compound for research and development purposes. Detailed experimental protocols, data presentation in tabular format, and visualizations of the synthesis pathway are included to facilitate reproducible and efficient laboratory preparation.
Introduction
This compound is an organometallic compound composed of approximately 70% basic aluminum acetate and 30% tartaric acid.[1] Its utility in pharmaceutical formulations stems from its antiseptic, disinfectant, and astringent properties.[1] For research applications, particularly in drug development and material science, a reliable and well-characterized synthesis protocol is essential. This document outlines the chemical principles and practical steps for the laboratory-scale synthesis of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial preparation of basic aluminum acetate, which is then reacted with tartaric acid.
Step 1: Synthesis of Basic Aluminum Acetate
Basic aluminum acetate can be prepared through various methods, with the reaction of aluminum hydroxide and acetic acid being a common and direct route.[2] The specific form of aluminum acetate (mono-, di-, or triacetate) is controlled by the concentration of the acetic acid used.[3] For the synthesis of basic aluminum acetate, a common precursor to this compound, the diacetate form is typically targeted.
Reaction:
Al(OH)₃ + 2CH₃COOH → Al(OH)(CH₃COO)₂ + 2H₂O
Step 2: Formation of this compound
The second step involves the reaction of the prepared basic aluminum acetate with tartaric acid. A "rapid preparation" method involves the direct reaction of basic aluminum acetate with tartaric acid and acetic acid in an aqueous suspension, followed by heating.
Conceptual Reaction Pathway:
The reaction involves the coordination of the tartrate ion to the aluminum center of the basic aluminum acetate, likely displacing some of the acetate and hydroxide ligands.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Protocol for the Synthesis of Basic Aluminum Acetate
This protocol is adapted from common methods for preparing aluminum diacetate.[3]
Materials:
-
Aluminum Hydroxide (Al(OH)₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
Procedure:
-
In a fume hood, prepare a dilute solution of acetic acid by adding a calculated amount of glacial acetic acid to deionized water. The concentration should be controlled to favor the formation of the diacetate.
-
Slowly add aluminum hydroxide powder to the stirred acetic acid solution at room temperature.
-
Heat the suspension to a moderate temperature (e.g., 60-80 °C) and maintain stirring.
-
Continue heating and stirring until the aluminum hydroxide has completely reacted, and the solution becomes clear.
-
Allow the solution to cool to room temperature. The resulting solution contains basic aluminum acetate.
Protocol for the Synthesis of this compound
This protocol is based on the principle of reacting basic aluminum acetate with tartaric acid.
Materials:
-
Solution of Basic Aluminum Acetate (from Protocol 3.1)
-
Tartaric Acid (C₄H₆O₆)
-
Glacial Acetic Acid (optional, to adjust pH and facilitate reaction)
Procedure:
-
To the solution of basic aluminum acetate, add tartaric acid in a molar ratio that reflects the desired 70:30 composition of the final product.
-
A small amount of glacial acetic acid can be added to the suspension.
-
Heat the mixture to boiling while stirring continuously. The reaction is expected to proceed for 2-2.5 hours, or until the solids have dissolved to form a clear or near-clear solution.
-
After the reaction is complete, allow the solution to cool slowly to room temperature to encourage crystallization.
-
The resulting colorless or yellowish crystals of this compound can be collected by filtration.[2][4]
-
Wash the crystals with a small amount of cold deionized water and then with a solvent in which this compound is insoluble, such as ethanol or ether, to remove any unreacted starting materials.[2][4]
-
Dry the crystals under vacuum at a low temperature.
Data Presentation
While specific quantitative data from a single, unified experimental source is not available in the public domain, the following tables summarize the expected properties and key parameters for the synthesis of this compound based on available information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to yellowish crystals or powder | [2][4] |
| Odor | Slight acetic odor | |
| Solubility in Water | Freely but slowly soluble | [2][4] |
| Solubility in Alcohol | Insoluble | [2][4] |
| Solubility in Ether | Insoluble | [2][4] |
| Composition | ~70% basic aluminum acetate, ~30% tartaric acid | [1] |
Table 2: Key Experimental Parameters for Synthesis
| Parameter | Recommended Condition | Notes |
| Basic Aluminum Acetate Synthesis | ||
| Reactants | Aluminum Hydroxide, Acetic Acid | |
| Solvent | Water | |
| Temperature | 60-80 °C | To facilitate the reaction of aluminum hydroxide. |
| This compound Synthesis | ||
| Reactants | Basic Aluminum Acetate, Tartaric Acid | |
| Solvent | Water | |
| Additive | Glacial Acetic Acid (optional) | May facilitate the reaction. |
| Temperature | Boiling | To drive the complexation reaction. |
| Reaction Time | ~2-2.5 hours | Or until dissolution is complete. |
| Purification | Filtration, washing with water and ethanol/ether | To isolate and purify the product. |
Characterization and Analytical Methods
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Infrared (IR) Spectroscopy: To identify the functional groups present and confirm the coordination of both acetate and tartrate to the aluminum center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the organic ligands.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any unreacted starting materials.
-
Elemental Analysis: To confirm the elemental composition, particularly the aluminum content.
Research Applications
This compound's primary role in research is as an antiseptic and astringent agent.[1] This makes it a valuable compound for studies in:
-
Drug Delivery: As a component in topical formulations for the treatment of skin conditions.
-
Antimicrobial Research: Investigating its efficacy against various microorganisms.
-
Materials Science: Exploring the formation and properties of aluminum-based coordination complexes.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound for research purposes. While a definitive, publicly available, detailed protocol with quantitative outcomes is scarce, the information compiled herein from various sources offers a strong starting point for its laboratory preparation. The provided protocols and characterization methods will enable researchers to synthesize and validate this compound for their specific applications in drug development and scientific investigation. Further research to optimize reaction conditions and fully characterize the product is encouraged.
References
"chemical structure and properties of aluminum acetotartrate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum acetotartrate, a complex organometallic compound, has applications in the pharmaceutical and medical fields as an astringent and antiseptic agent. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and the analytical methodologies pertinent to its characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines established information with generalized experimental protocols and logical process flows to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Composition
This compound is an aluminum salt of acetic acid and tartaric acid.[1] Its precise structure can be complex and may exist in various forms. The most commonly cited chemical formula is C₆H₇AlO₈ .[2] However, it is also described as a complex composed of approximately 70% basic aluminum acetate and 30% tartaric acid, which corresponds to a molecular formula of C₁₈H₁₈O₂₁Al₂ .[3] This suggests the potential for polymeric structures or mixtures of coordinated species in the solid state and in solution.
The coordination of the aluminum ion (Al³⁺) with both acetate and tartrate ligands is central to its structure. Tartaric acid, being a dicarboxylic acid with two hydroxyl groups, can act as a multidentate ligand, forming chelate rings with the aluminum ion. The acetate ion also coordinates with the aluminum center. The spatial arrangement of these ligands around the aluminum core dictates the overall molecular geometry.
Below is a diagram illustrating the logical relationship of the components forming this compound.
Caption: Conceptual formation pathway of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. There is a notable lack of experimentally determined values for several properties in readily available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇AlO₈ | [2] |
| C₁₈H₁₈O₂₁Al₂ | [3] | |
| Molecular Weight | 234.10 g/mol | [2] |
| 624.28 g/mol | [3] | |
| Appearance | Colorless or yellowish crystals or powder.[3][4] | [3][4] |
| Solubility | Freely but exceedingly slowly soluble in water (300 g/L at 20 °C).[3][4] | [3][4] |
| Insoluble in alcohol and ether.[4] | [4] | |
| Melting Point | Not available (likely decomposes). | |
| Density | Not available. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on general principles of coordination chemistry and analytical techniques for organometallic compounds, the following methodologies can be proposed.
Synthesis
A generalized synthesis would involve the reaction of a soluble aluminum salt with acetic acid and tartaric acid in an aqueous medium. The reaction conditions, such as pH, temperature, and stoichiometry of the reactants, would be critical in determining the final product's composition and purity.
Proposed Synthesis Protocol:
-
Preparation of Aluminum Hydroxide Gel: A solution of an aluminum salt (e.g., aluminum chloride or aluminum sulfate) is treated with a base (e.g., ammonium hydroxide) to precipitate aluminum hydroxide. The precipitate is then thoroughly washed with deionized water to remove any soluble impurities.
-
Reaction with Ligands: The freshly prepared aluminum hydroxide gel is suspended in water. Stoichiometric amounts of acetic acid and tartaric acid are added to the suspension.
-
Reaction and Isolation: The reaction mixture is heated and stirred for a defined period to facilitate the coordination reaction. The resulting solution is then filtered to remove any unreacted starting material. The product can be isolated by controlled evaporation of the solvent or by precipitation through the addition of a miscible non-solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Characterization
A comprehensive characterization of this compound would involve a combination of spectroscopic and thermal analysis techniques.
Table 2: Proposed Experimental Methodologies for Characterization
| Technique | Parameter | Experimental Details |
| Infrared (IR) Spectroscopy | Functional Group Identification | The sample is prepared as a KBr pellet or analyzed using an ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹. Expected characteristic peaks include O-H stretches from the tartrate hydroxyl groups and coordinated water, C=O stretches from the acetate and tartrate carboxylate groups, and Al-O vibrations in the low-frequency region. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectra would be recorded in a suitable solvent (e.g., D₂O). The chemical shifts and coupling constants would provide information on the proton and carbon environments of the acetate and tartrate ligands. ²⁷Al NMR could provide insights into the coordination environment of the aluminum center. |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry could be used to determine the molecular weight of the complex and study its fragmentation patterns, providing clues about its structure and bonding. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss as a function of temperature would indicate the decomposition pattern, including the loss of coordinated water and the thermal degradation of the organic ligands. |
| Differential Scanning Calorimetry (DSC) | Phase Transitions | The sample is heated or cooled at a constant rate to identify thermal transitions such as melting, crystallization, and decomposition. This would provide information on the thermal stability and phase behavior of the compound. |
Below is a diagram representing a general workflow for the characterization of a synthesized aluminum complex like this compound.
Caption: A typical workflow for the characterization of aluminum complexes.
Signaling Pathways and Logical Relationships
The primary application of this compound is as a topical astringent and antiseptic. Its mechanism of action is not related to complex intracellular signaling pathways but rather to its direct physicochemical effects on tissues.
-
Astringent Action: Aluminum salts cause the constriction of tissues by precipitating proteins. This action helps to reduce local edema, inflammation, and secretions.
-
Antiseptic Action: The acidic nature of the compound in solution creates an environment that is unfavorable for the growth of certain microorganisms.
The logical relationship in its therapeutic action is straightforward, as depicted below.
Caption: The mechanism of astringent action of this compound.
Conclusion
This compound is a compound of interest in pharmaceutical formulations due to its astringent and antiseptic properties. While its fundamental composition is known, a comprehensive public database of its physicochemical properties and detailed experimental protocols for its synthesis and characterization is lacking. This guide has consolidated the available information and proposed logical experimental frameworks to aid researchers and drug development professionals in their work with this compound. Further research to fully elucidate its structural nuances and to develop standardized analytical methods would be of significant value to the scientific community.
References
In-depth Technical Guide: Aluminum Acetotartrate (CAS No. 15930-12-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide compiles the currently available scientific and technical information on Aluminum Acetotartrate (CAS No. 15930-12-8). Extensive literature searches have revealed a significant lack of in-depth research into its specific molecular mechanisms of action, detailed experimental protocols for a broad range of assays, and quantitative data typically required for modern drug development. The information is primarily descriptive, focusing on its established use as a topical agent.
Chemical and Physical Properties
This compound, also known as ALSOL, is an organometallic aluminum compound.[1][2] It is the aluminum salt of acetic acid and tartaric acid.[2][3] The compound is composed of 70% aluminum acetate basic and 30% tartaric acid.[1]
| Property | Value | Source |
| CAS Number | 15930-12-8 | [3][4][5][6][7][8] |
| Molecular Formula | C6H7AlO8 | [3][5][6][8] |
| Molecular Weight | 234.1 g/mol | [3][5][6][8] |
| Appearance | Colorless to yellowish crystals or powder | [1][3] |
| Solubility | Freely but slowly soluble in water; insoluble in alcohol and ether | [3] |
| Stability | Stable under ordinary conditions of use and storage. Must be kept in airtight containers. | [3] |
| Decomposition | Produces oxides of aluminum and carbon when heated to decomposition. | [3] |
| Incompatibilities | Incompatible with oxidizing materials. | [3] |
Known Applications and Mechanism of Action
Primary Applications
This compound is primarily used in medicinal applications as a topical agent. Its functions are described as:
-
Astringent: It causes the shrinkage or constriction of body tissues, which can have a protective effect on irritated and inflamed skin.[2][6][9] This action helps to reduce swelling, irritation, and discharge.[9]
-
Antiseptic and Disinfectant: It creates an environment that inhibits the growth of bacteria and fungi.[2][3][9]
Common uses include:
-
Treatment for minor skin irritations from insect bites, poison ivy, soaps, and cosmetics.[10]
-
As a wet dressing or soak for minor wounds to reduce inflammation.[9]
-
In 0.5–2% solutions as a nasal douche for respiratory tract affections.[3]
-
In Poland, it is available as a gel called ALTACET for treating bruises and swelling.[2]
Mechanism of Action
The primary mechanism of action of this compound is its astringent property, which is a macroscopic effect of tissue constriction.[6][9] This is thought to be achieved through the precipitation of proteins in the superficial layers of the skin, leading to a protective barrier.
At the molecular level, there is a significant lack of research on specific signaling pathways modulated by this compound in the context of its therapeutic applications. While general studies on aluminum ions suggest interference with calcium homeostasis and signal transduction, and the induction of oxidative stress, these have been primarily investigated in the context of neurotoxicity and are not established mechanisms for the topical effects of this compound.[11][12]
Quantitative Data
The available quantitative data for this compound is limited. The most specific data comes from a study on its antibacterial properties.
| Assay | Organism | Result | Source |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 1.25% - 2.5% | [4] |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus epidermidis | 1.25% - 2.5% | [4] |
| Minimum Inhibitory Concentration (MIC) | Proteus vulgaris | 1.25% - 2.5% | [4] |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | 1.25% - 2.5% | [4] |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 1.25% - 2.5% | [4] |
A study on the genotoxicity of aluminum acetate in mice reported effects at doses of 50, 100, and 150 mg/kg body weight.[13]
Experimental Protocols
Detailed and varied experimental protocols for this compound are scarce in the scientific literature. The following methodologies are summarized from available studies.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on a study assessing the antibacterial effects of an aluminum acetate-tartrate solution.[4]
-
Objective: To determine the lowest concentration of aluminum acetate-tartrate that inhibits the visible growth of various bacteria.
-
Method: Microbouillon dilution method (according to DIN 58940 part 7).[4]
-
Materials:
-
Aluminum acetate-tartrate solution (specified content: 1.4% aluminum and 6% acetic acid).
-
Bacterial strains: Staphylococcus aureus, Staphylococcus epidermidis, Proteus vulgaris, Pseudomonas aeruginosa, and Escherichia coli.
-
Culture medium (specific type of broth not detailed in the abstract).
-
Microtiter plates.
-
-
Procedure:
-
Prepare serial dilutions of the aluminum acetate-tartrate solution in the microtiter plates using the culture broth.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive control wells (broth with bacteria, no test substance) and negative control wells (broth only).
-
Incubate the plates under appropriate conditions for bacterial growth.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test substance in which no visible growth of the bacterium is observed.
-
In Vivo Genotoxicity Assessment
This protocol is based on a study evaluating the genotoxic effects of aluminum acetate in Swiss albino mice.[13]
-
Objective: To assess the potential of aluminum acetate to induce genetic damage in somatic and germ cells.
-
Animal Model: Swiss albino mice.
-
Test Substance Administration: Intraperitoneal (i.p.) injection.
-
Dosage Regimens:
-
Acute exposure: Single doses of 50, 100, and 150 mg/kg body weight.
-
Cumulative exposure: Daily doses of 50 mg/kg body weight for seven consecutive days.
-
-
Assays Performed:
-
Chromosomal Aberration (CA) Assay:
-
Bone marrow cells were collected at 24, 48, and 72 hours post-treatment.
-
Cells were processed for metaphase preparation.
-
Chromosomes were scored for structural aberrations.
-
-
Micronucleus (MN) Test:
-
Bone marrow and fetal liver cells were collected.
-
Erythrocytes were examined for the presence of micronuclei.
-
The ratio of polychromatic to normochromatic erythrocytes (P/N ratio) was calculated as an indicator of cytotoxicity.
-
-
Sperm Abnormality Assay:
-
Sperm were collected from the epididymis.
-
Sperm morphology was examined, and the percentage of abnormal spermatozoa was determined.
-
Sperm count was also measured.
-
-
Signaling Pathways
As of the current body of scientific literature, no specific signaling pathways have been elucidated for the therapeutic actions of this compound. Its effects are largely attributed to its physicochemical properties as an astringent. Therefore, no signaling pathway diagrams can be provided.
Conclusion
This compound (CAS No. 15930-12-8) is a compound with a long history of use as a topical astringent and antiseptic. While its chemical properties and practical applications are well-documented, there is a notable absence of modern pharmacological and toxicological research into its specific molecular mechanisms. For professionals in drug development, the lack of data on molecular targets, signaling pathways, dose-response relationships for specific biological endpoints (beyond general toxicity and antimicrobial activity), and detailed pharmacokinetics presents a significant challenge. Future research would be necessary to explore these aspects and potentially uncover novel applications or a more refined understanding of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. Aluminium acetotartrate - Wikipedia [en.wikipedia.org]
- 3. This compound or Aluminium Acetotartrate Manufacturers [mubychem.com]
- 4. Minimal inhibitory concentration of natural vinegar and of aluminium acetate-tartrate solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aluminium acetotartrate | Tox by Design [toxby.design]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. This compound | C6H7AlO8 | CID 76968033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. drugs.com [drugs.com]
- 11. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aluminum disruption of calcium homeostasis and signal transduction resembles change that occurs in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of genotoxicity of aluminium acetate in bone marrow, male germ cells and fetal liver cells of Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aluminum Acetotartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetotartrate, also known by synonyms such as Alsol, is an organometallic complex containing aluminum, acetate, and tartrate. It is utilized primarily in pharmaceutical and cosmetic applications for its astringent, antiseptic, and disinfectant properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action, catering to the needs of researchers and professionals in drug development.
Chemical and Physical Properties
There are some discrepancies in the reported molecular formula and weight of this compound in the literature, likely stemming from the complex nature of aluminum coordination chemistry and the potential for various polymeric forms. The most commonly cited chemical information points to a 1:1:1 complex of aluminum, acetic acid, and tartaric acid.
Table 1: Molecular Formula and Weight of this compound
| Data Point | Value | Source(s) |
| Preferred Molecular Formula | C6H7AlO8 | [1][3] |
| Alternative Molecular Formula | C4H4O6.C2H3O2.Al | [4] |
| Molecular Weight | 234.10 g/mol | [1] |
| Monoisotopic Mass | 233.9956306 Da | [1] |
| CAS Number | 15930-12-8 | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Description | Source(s) |
| Appearance | Colorless or yellowish crystals or powder.[1][5] | [1][5] |
| Odor | Slight acetic odor.[2] | [2] |
| Solubility | Freely but exceedingly slowly soluble in water. Insoluble in alcohol and ether.[1][5] | [1][5] |
| Stability | Stable under ordinary conditions of use and storage in airtight containers. On long keeping, it may lose acetic acid and become incompletely soluble.[2][5] | [2][5] |
Experimental Protocols
Synthesis of this compound
While detailed procedures for the synthesis of pure, crystalline this compound are not extensively published, a common method involves the reaction of a basic aluminum acetate solution with tartaric acid. The following is a generalized protocol based on related preparations of aluminum acetate-tartrate solutions, often referred to as Burow's solution.[6][7]
Objective: To synthesize this compound solution.
Materials:
-
Aluminum sulfate
-
Calcium carbonate
-
Glacial acetic acid
-
Tartaric acid
-
Deionized water
Procedure:
-
Preparation of Aluminum Acetate Solution: A solution of aluminum acetate is first prepared by reacting aluminum sulfate with calcium carbonate, followed by the addition of acetic acid.
-
Addition of Tartaric Acid: To the freshly prepared aluminum acetate solution, a stoichiometric amount of tartaric acid is added.
-
Heating and Dissolution: The mixture is heated, typically by boiling, for a period of 2-2.5 hours until all components are fully dissolved.[7]
-
Cooling and Filtration: The resulting solution is allowed to cool to room temperature. Any undissolved particles are removed by filtration.
-
Crystallization (Optional): For obtaining solid this compound, a supersaturated solution can be prepared and allowed to cool slowly to induce crystallization. Seed crystals may be used to facilitate this process.
Analytical Methods
The analysis of this compound can be approached by quantifying the aluminum content and characterizing the organic ligands.
This method involves the titration of aluminum with a chelating agent like EDTA.
Objective: To determine the aluminum content in an this compound sample.
Materials:
-
This compound sample
-
Dilute hydrochloric acid
-
Ammonia test solution
-
Acetic acid-ammonium acetate buffer (pH 6.0)
-
Standardized EDTA solution (0.05 M)
-
Standardized zinc titration solution (0.05 M)
-
Xylenol orange indicator solution
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in dilute hydrochloric acid in a volumetric flask.
-
pH Adjustment: Take an aliquot of the sample solution and neutralize it with ammonia test solution until a precipitate just forms. Re-dissolve the precipitate by adding dilute hydrochloric acid dropwise.
-
Buffering: Add acetic acid-ammonium acetate buffer (pH 6.0) to the solution.
-
Complexation with EDTA: Add a known excess of standardized EDTA solution and boil for 3-5 minutes to ensure complete complexation with aluminum.
-
Back Titration: Cool the solution to room temperature, add xylenol orange indicator, and titrate the excess EDTA with a standardized zinc solution until the color changes from yellow to red.
-
Blank Titration: Perform a blank titration without the sample to account for any impurities in the reagents.
-
Calculation: The amount of aluminum is calculated from the difference between the initial amount of EDTA added and the amount of EDTA back-titrated with the zinc solution.
IR spectroscopy can be used to identify the functional groups present in this compound and confirm the coordination of the acetate and tartrate ligands to the aluminum ion.
Expected Spectral Features:
-
Disappearance of the broad O-H stretch from the carboxylic acid groups of acetic and tartaric acids.
-
Appearance of asymmetric and symmetric COO- stretching bands , indicating the formation of carboxylate salts.
-
Characteristic C-O and O-H stretching and bending vibrations from the tartrate ligand.
-
Al-O stretching vibrations in the low-frequency region.
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix 1-2 mg of the finely ground this compound sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mechanism of Action and Biological Activity
Astringent Action
The primary mechanism of action for the astringent properties of aluminum salts is the interaction with proteins. Aluminum ions have a high charge density, which allows them to effectively crosslink and precipitate proteins in the epidermis and mucous membranes. This action leads to a "puckering" or constricting effect, which reduces local inflammation, exudation, and minor bleeding. The precipitation of proteins also forms a protective layer on the skin, which can aid in healing.
Antimicrobial Activity
The antimicrobial effect of this compound is attributed to two main factors: the acidic nature of the solution and the direct action of aluminum ions. An acidic pH (typically below 4.5) is known to be inhibitory to the growth of many pathogenic bacteria.[4] Additionally, aluminum ions can interfere with microbial metabolic processes and disrupt cell membrane integrity, contributing to the overall antimicrobial effect.
Table 3: In-vitro Antimicrobial Activity of Aluminum Acetate-Tartrate Solution
| Microorganism | Minimum Inhibitory Concentration (MIC) (%) |
| Staphylococcus aureus | 1.25 - 2.5 |
| Staphylococcus epidermidis | 1.25 - 2.5 |
| Proteus vulgaris | 1.25 - 2.5 |
| Pseudomonas aeruginosa | 1.25 - 2.5 |
| Escherichia coli | 1.25 - 2.5 |
| Source: Adapted from Lang, 2013.[4] |
The study cited above determined the MIC of an aluminum acetate-tartrate solution with a specified content of 1.4% aluminum and 6% acetic acid.
Due to a lack of specific research on the signaling pathways directly modulated by this compound, a diagram illustrating a specific molecular pathway cannot be provided. The biological effects are largely understood at the level of protein interaction and general antimicrobial activity.
Applications in Drug Development
This compound's primary role in drug development is as an active pharmaceutical ingredient (API) in topical formulations. Its astringent and antiseptic properties make it suitable for:
-
Dermatological Preparations: Creams, lotions, and solutions for the treatment of minor skin irritations, insect bites, and inflammatory skin conditions.[1]
-
Otic Solutions: As a component of ear drops for the management of external ear infections.
-
Nasal Douches: In dilute solutions for affections of the respiratory tract.[1]
Conclusion
This compound is a valuable compound with established applications in medicine and cosmetics. While its fundamental properties and mechanisms of action are generally understood, this guide highlights the need for more detailed research into its synthesis, characterization, and specific molecular interactions to further support its development and application in pharmaceutical sciences. The provided protocols and data serve as a foundation for researchers and drug development professionals working with this and related aluminum complexes.
References
- 1. This compound | C6H7AlO8 | CID 76968033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. Aluminium acetotartrate - Wikipedia [en.wikipedia.org]
- 6. Effect of Metal Ions on the Interaction of Condensed Tannins with Protein [mdpi.com]
- 7. faculty.fortlewis.edu [faculty.fortlewis.edu]
An In-depth Technical Guide to the Coordination Chemistry of Aluminum Acetotartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aluminum(III) is a hard Lewis acid that readily forms complexes with oxygen-donor ligands. In aqueous solution, the Al³⁺ ion exists as the hexaaqua complex, [Al(H₂O)₆]³⁺, which is prone to hydrolysis, forming various mono- and polynuclear hydroxo species.[3] The coordination of ligands such as acetate and tartrate can stabilize the aluminum ion in solution, preventing precipitation and modulating its chemical reactivity.
Tartaric acid, a dicarboxylic acid with two hydroxyl groups, acts as a multidentate chelating ligand, binding to the aluminum ion through both its carboxylate and hydroxyl groups.[4] The acetate ion can coordinate in a monodentate, bidentate, or bridging fashion.[5] The simultaneous presence of both ligands in aluminum acetotartrate leads to a complex coordination environment that dictates its physicochemical properties and biological activity.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a rational synthesis can be designed based on the principles of aluminum coordination chemistry and the preparation of related aluminum carboxylate complexes. The following proposed methodology is based on the synthesis of aluminum tartrate and aluminum acetate.[4][6]
Proposed Experimental Protocol
Objective: To synthesize this compound by reacting an aluminum source with tartaric acid and acetic acid.
Materials:
-
Aluminum source (e.g., aluminum chloride, aluminum hydroxide)
-
L-(+)-Tartaric acid
-
Glacial acetic acid
-
Deionized water
-
Base (e.g., sodium hydroxide or ammonium hydroxide) for pH adjustment
-
Ethanol (for precipitation)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution of Ligands: Dissolve a stoichiometric amount of L-(+)-tartaric acid and acetic acid in deionized water in the reaction vessel.
-
Addition of Aluminum Source: Slowly add a solution of the aluminum source to the ligand solution with vigorous stirring. The molar ratio of aluminum to tartrate and acetate should be carefully controlled to achieve the desired complex. A 1:1:1 molar ratio is a logical starting point.
-
pH Adjustment: The pH of the solution is a critical parameter influencing the formation and speciation of aluminum complexes.[4] Slowly add a base solution to raise the pH to a range where the desired complex is stable, typically between pH 4 and 6. Monitor the pH continuously.
-
Reaction and Reflux: Heat the reaction mixture to reflux for several hours to ensure complete complexation. The reaction time can be optimized by monitoring the clarity of the solution.
-
Isolation of the Product:
-
Precipitation: After cooling the reaction mixture to room temperature, the product may be precipitated by the addition of a water-miscible organic solvent such as ethanol.
-
Filtration: Collect the precipitate by filtration.
-
Washing: Wash the solid product with ethanol to remove any unreacted starting materials and byproducts.
-
-
Drying: Dry the purified this compound in a drying oven at a moderate temperature (e.g., 60-80 °C) to avoid decomposition.
Logical Workflow for Synthesis:
Coordination Chemistry and Structure
The precise solid-state structure of this compound has not been reported. However, based on the known coordination behavior of aluminum with carboxylate and hydroxyl groups, a polynuclear structure is highly probable. The tartrate ligand can bridge multiple aluminum centers, and the acetate ligands can act as terminal or bridging ligands.
Coordination of Ligands to Aluminum(III):
Physicochemical Properties and Characterization
Stability Constants
The stability of aluminum complexes is crucial for their application. While stability constants for this compound are not available, data for Al(III)-tartrate complexes provide valuable insight into the strength of the aluminum-tartrate interaction.[4] Potentiometric titration is a standard method for determining these constants.[4]
Table 1: Formation Constants (log β) for Al(III)-Tartrate Complexes [4]
| Species Stoichiometry (Al:Tartrate:H) | Complex Formula | Log β (Standard Deviation) |
| 1:1:0 | [Al(Tart)]⁺ | 5.86 (0.09) |
| 1:1:-1 | [Al(Tart)(OH)] | 1.83 (0.08) |
| 1:1:-2 | [Al(Tart)(OH)₂]⁻ | -5.11 (0.08) |
| 1:2:0 | [Al(Tart)₂]⁻ | 9.51 (0.10) |
| 1:2:-1 | [Al(Tart)₂(OH)]²⁻ | 4.81 (0.09) |
| 1:2:-2 | [Al(Tart)₂(OH)₂]³⁻ | -2.71 (0.09) |
| Data determined under physiological conditions (37 °C, 0.15 M NaCl).[4] |
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the characterization of this compound.
4.2.1. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the coordination of the carboxylate groups to the aluminum ion. Upon complexation, the C=O stretching vibration of the carboxylic acid is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the carboxylate group. The positions of these bands can provide information about the coordination mode (monodentate, bidentate, or bridging). The broad O-H stretching band of the carboxylic acid dimer will disappear upon salt formation.[7]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques can be used to characterize the organic ligands and confirm the formation of the complex. Downfield shifts of the methine (-CH(OH)-) protons and carbons, as well as the carboxylate carbons of the tartrate ligand, are expected upon coordination to aluminum.[4]
-
²⁷Al NMR: This is a powerful tool for probing the coordination environment of the aluminum ion. The chemical shift of the ²⁷Al signal is sensitive to the coordination number and the nature of the coordinating ligands.[8]
4.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the complex and provide information about its stoichiometry.
Experimental Protocols for Characterization
4.3.1. Potentiometric Titration for Stability Constant Determination [4]
Objective: To determine the stability constants of this compound complexes.
Materials and Equipment:
-
High-precision automatic titrator
-
Combined glass pH electrode
-
Thermostated titration vessel
-
Standard solutions of aluminum chloride, tartaric acid, acetic acid, and carbonate-free sodium hydroxide
-
Background electrolyte (e.g., 0.15 M NaCl)
-
High-purity water
-
Computer with software for stability constant calculation
Procedure:
-
Prepare solutions containing known concentrations of the aluminum salt, tartaric acid, and acetic acid in the thermostated vessel containing the background electrolyte.
-
Titrate the solution with a standardized solution of sodium hydroxide.
-
Record the pH and the volume of titrant added.
-
Analyze the titration data using appropriate software to calculate the stepwise and overall formation constants of the various complex species in solution.
4.3.2. General Protocol for Spectroscopic Analysis
Objective: To obtain IR and NMR spectra of this compound.
Procedure:
-
Sample Preparation:
-
IR: For solid samples, prepare a KBr pellet or use an ATR accessory. For solutions, use an appropriate IR-transparent cell.[9]
-
NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
-
-
Data Acquisition:
-
Acquire the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).
-
Acquire ¹H, ¹³C, and ²⁷Al NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis:
-
IR: Identify the characteristic vibrational bands of the coordinated carboxylate and hydroxyl groups.
-
NMR: Assign the signals in the ¹H and ¹³C spectra and analyze the chemical shift and line width of the ²⁷Al signal to deduce the coordination environment of the aluminum.
-
Experimental Workflow for Characterization:
Applications in Drug Development
The astringent and antiseptic properties of this compound are utilized in topical preparations for the treatment of minor skin irritations.[1][2] The coordination of the active aluminum species to the skin proteins is believed to be the mechanism behind its astringent effect. Understanding the stability and speciation of this compound in different formulations is critical for ensuring its efficacy and safety. The methodologies outlined in this guide can be applied to study the behavior of this compound in various delivery systems and its interaction with biological molecules.
Conclusion
The coordination chemistry of this compound is complex, involving the interplay of two different carboxylate ligands with the aluminum(III) ion. While a complete structural and spectroscopic characterization is yet to be published, a comprehensive understanding can be built upon the well-documented chemistry of aluminum tartrate and aluminum acetate. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related aluminum complexes. Further research, particularly single-crystal X-ray diffraction and detailed multinuclear NMR studies, is warranted to fully elucidate the intricate structure and solution behavior of this compound.
References
- 1. Aluminium acetotartrate - Wikipedia [en.wikipedia.org]
- 2. athenstaedt-Aluminiumacetate-Tartrate [athenstaedt.de]
- 3. Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations [mdpi.com]
- 4. Aluminum tartrate | 815-78-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aluminum Acetate for Research (RUO) [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Organometallic Chemistry of Aluminum Compounds
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Organoaluminum Chemistry
Organoaluminum compounds, characterized by a carbon-aluminum bond, are a cornerstone of organometallic chemistry.[1] Their utility stems from the high polarity of the C-Al bond and the significant Lewis acidity of three-coordinate aluminum species.[1] These compounds are integral to major industrial processes, most notably the production of polyolefins.[1]
Historically, the field of organoaluminum chemistry saw limited exploration until the groundbreaking work of Karl Ziegler and his colleagues in the 1950s. Their discovery of a direct synthesis for trialkylaluminum compounds and their subsequent application in catalytic olefin polymerization revolutionized polymer science and earned Ziegler a Nobel Prize.[1]
A defining structural feature of many triorganoaluminum compounds is their tendency to form dimers. In these dimers, alkyl groups bridge the two aluminum centers, creating electron-deficient three-center-two-electron (3c-2e) bonds.[2][3] This dimerization is a strategy to alleviate the electron deficiency of the aluminum centers. The preference for bridging follows the general trend: PR₂⁻ > X⁻ > H⁻ > Ph⁻ > R⁻.[3] Bulky organic groups can sterically hinder dimerization, leading to monomeric structures.[4]
The reactivity of organoaluminum compounds is dominated by their Lewis acidity. They readily form adducts with Lewis bases such as ethers and amines.[5] The polarized Al-C bond renders the carbon atom highly basic, making these compounds reactive towards a wide range of electrophiles, including protic acids, carbon dioxide, and oxygen.[1][5]
Synthesis of Organoaluminum Compounds
The preparation of organoaluminum compounds can be broadly categorized into industrial and laboratory-scale methods.
Industrial Synthesis:
A prevalent industrial method for synthesizing simple trialkylaluminum compounds like trimethylaluminum (TMA) and triethylaluminum (TEA) involves the reaction of aluminum metal with an alkyl halide in the presence of an alkali metal. This process typically forms an alkylaluminum sesquichloride intermediate, which is subsequently reduced.[1]
A key industrial process is the direct synthesis from aluminum, hydrogen, and an alkene, which is particularly important for producing triethylaluminum and higher alkylaluminum compounds.[6]
Laboratory Synthesis:
In a laboratory setting, organoaluminum compounds are often prepared via:
-
Metathesis: The reaction of an aluminum halide with an organolithium or Grignard reagent.[7]
-
Transmetalation: The reaction of aluminum metal with an organomercury compound.[7]
Key Experimental Protocols
Safety Precautions: Organoaluminum compounds are often pyrophoric, reacting violently with air and moisture. All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and specialized techniques such as Schlenk lines or glove boxes.[8][9] Appropriate personal protective equipment, including fire-resistant lab coats, safety goggles, and face shields, is mandatory.[8][9]
Protocol 1: Synthesis of Trimethylaluminum (TMA)
This protocol is based on the sodium reduction of dimethylaluminum chloride (DMAC) in a hydrocarbon solvent.[10][11]
Materials:
-
Dimethylaluminum chloride (DMAC)
-
Sodium metal, dispersed in mineral oil
-
Anhydrous mineral oil
-
Sodium fluoride (catalyst)
-
Reaction flask equipped with a mechanical stirrer, condenser, and addition funnel
-
Vacuum distillation apparatus
Procedure:
-
Under an inert atmosphere, charge the reaction flask with anhydrous mineral oil and sodium fluoride.
-
Heat the slurry to 140°C under vacuum to remove any volatile impurities and ensure anhydrous conditions.
-
Cool the flask and introduce the sodium dispersion.
-
Heat the mixture to 120-140°C with vigorous stirring.
-
Slowly add a solution of DMAC in mineral oil to the reaction mixture via the addition funnel over a period of 1-2 hours.
-
After the addition is complete, continue stirring at 140°C for an additional 4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Isolate the trimethylaluminum product by vacuum distillation.
Yield: Typical yields for this process range from 85% to 95%.[10]
Protocol 2: Selective Reduction of an Ester to an Aldehyde using Diisobutylaluminium Hydride (DIBAL-H)
This protocol outlines the selective reduction of an ester to an aldehyde at low temperatures.[3][12]
Materials:
-
Ester
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol
-
1 M Hydrochloric acid
-
Round-bottom flask with a magnetic stirrer, nitrogen inlet, and septum
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ester (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.0-1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction at -78°C by the slow, dropwise addition of methanol to consume excess DIBAL-H.
-
Allow the mixture to warm to room temperature.
-
Add 1 M hydrochloric acid and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography or distillation.
Yield: Typical yields for this reduction range from 70% to 95%.[12]
Protocol 3: Ziegler-Natta Polymerization of Propylene
This protocol describes a typical laboratory-scale polymerization of propylene using a fourth-generation Ziegler-Natta catalyst.[13]
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂/internal donor)
-
Triethylaluminum (TEA) solution
-
External donor (e.g., a silane compound)
-
n-Heptane (anhydrous)
-
Liquid propylene
-
Hydrogen gas
-
Stainless steel autoclave reactor
Procedure:
-
Assemble and dry the stainless steel autoclave reactor under vacuum with heating.
-
Cool the reactor to room temperature and purge with nitrogen.
-
Charge the reactor with n-heptane, the triethylaluminum solution, and the external donor solution.
-
Inject the Ziegler-Natta catalyst suspension into the reactor.
-
Introduce liquid propylene and hydrogen gas to the desired pressures.
-
Initiate pre-polymerization by stirring at a lower temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature to the desired polymerization temperature (e.g., 70°C) and maintain for the desired reaction time (e.g., 1 hour).
-
Terminate the polymerization by rapidly cooling the reactor and venting the propylene gas.
-
Collect the polypropylene powder from the reactor.
Quantitative Data
Table 1: Structural Data of Dimeric Trialkylaluminum Compounds from X-ray Crystallography
| Compound | Al-C (terminal) (Å) | Al-C (bridging) (Å) | Al-Al Distance (Å) | Al-C-Al Angle (°) | C(terminal)-Al-C(terminal) Angle (°) | Reference(s) |
| Trimethylaluminum (Al₂(CH₃)₆) | 1.97 | 2.14 | ~2.60 | 75.5 | 123.2 | [4][5][14] |
| Triethylaluminum (Al₂(C₂H₅)₆) | 1.97 | 2.14 | - | - | - | [15] |
Table 2: Typical Yields for Selected Reactions Involving Organoaluminum Compounds
| Reactant(s) | Product(s) | Reagent/Catalyst | Typical Yield (%) | Reference(s) |
| Dimethylaluminum chloride, Sodium | Trimethylaluminum | Sodium fluoride | 85 - 95 | [10] |
| Ester | Aldehyde | DIBAL-H | 70 - 95 | [12] |
| Nitrile | Aldehyde | DIBAL-H | 60 - 90 | [12] |
| Propylene | Polypropylene | Ziegler-Natta Catalyst/TEA | Varies with conditions | [13] |
Applications in Drug Development and Organic Synthesis
Organoaluminum compounds are powerful reagents in organic synthesis, with notable applications in the pharmaceutical industry for the construction of complex molecules and chiral centers.[1][16][17]
Selective Reductions: Diisobutylaluminium hydride (DIBAL-H) is a widely used selective reducing agent.[18][19] Its bulky nature allows for the partial reduction of esters and nitriles to aldehydes, a crucial transformation in the synthesis of many pharmaceutical intermediates.[2][3][18] This selectivity is often difficult to achieve with less hindered hydride reagents like lithium aluminum hydride.[8]
Asymmetric Synthesis: Chiral organoaluminum reagents can act as catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern drug development.[20][21][22] For instance, they are employed in asymmetric Diels-Alder reactions to create specific stereoisomers of cyclic compounds.
Carbon-Carbon Bond Formation: Carboalumination, the addition of an organoaluminum compound across an alkene or alkyne, is a powerful method for forming new carbon-carbon bonds with high stereocontrol.[1] This reaction, often catalyzed by zirconocene complexes, is utilized in the synthesis of complex natural products and pharmaceutical building blocks.[1]
Visualization of Key Processes
Diagram 1: Synthesis of Trimethylaluminum (TMA)
References
- 1. Organometallic Chemistry in Pharmaceutical R&D [axial.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure and quantum-chemical calculations of a trimethylaluminium–THF adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. US5015750A - Preparation of trimethylaluminum - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor [mdpi.com]
- 14. Trimethylaluminium - Wikipedia [en.wikipedia.org]
- 15. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. mdpi.com [mdpi.com]
- 18. fiveable.me [fiveable.me]
- 19. nbinno.com [nbinno.com]
- 20. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Decomposition Behavior of Aluminum Acetotartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetotartrate is an organometallic compound with applications as an astringent and disinfectant. A thorough understanding of its thermal stability and decomposition pathway is crucial for its formulation, storage, and safe handling, particularly in pharmaceutical applications where manufacturing processes may involve heating. This technical guide synthesizes the available information to provide a detailed perspective on the thermal decomposition behavior of this compound.
Inferred Thermal Decomposition Profile
Based on the analysis of related compounds, the thermal decomposition of this compound is expected to be a multi-stage process. The decomposition will likely involve the sequential or overlapping breakdown of the acetate and tartrate ligands, culminating in the formation of aluminum oxide.
A Safety Data Sheet for this compound indicates that upon heating to decomposition, it will produce oxides of aluminum and carbon oxides.[1]
Quantitative Data Summary
Due to the absence of specific quantitative data for this compound, this section summarizes the thermal decomposition data for its individual components, aluminum acetate and aluminum tartrate, to provide an estimated decomposition profile.
Thermal Decomposition of Aluminum Acetate
| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |
| 1 | ~200 | Not Specified | Initial decomposition of aluminum triacetate. | [2] |
| 2 | 280 - 440 | Not Specified | Decomposition of basic aluminum acetate hydrate. | [3][4] |
Note: The decomposition of aluminum acetate can be complex and is influenced by its specific form (e.g., triacetate, basic hydrate).
Thermal Decomposition of Metal Tartrates (as an analogue)
The thermal decomposition of aluminum tartrate is not explicitly detailed in the provided results. However, the behavior of iron(III) tartrate can serve as a useful analogue.
| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |
| 1 | 150 - 220 | ~20.68 | Loss of water of crystallization (for hydrated form). | [5] |
| 2 | 200 - 290 | ~61.96 | Decomposition of the anhydrous tartrate to form the metal oxide. | [5] |
The thermal decomposition of aluminum hydroxycarboxylates, including tartrate, generally proceeds via dehydroxylation, decomposition of the organic skeleton, and subsequent combustion of the decomposition products to yield amorphous alumina.[6]
Experimental Protocols
While no specific experimental protocols for the thermal analysis of this compound were found, a general methodology for conducting such an analysis using Thermogravimetric Analysis (TGA) is provided below.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., Nitrogen, Argon)
-
Analytical balance
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).
TGA Instrument Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Atmosphere:
-
Purge with high-purity nitrogen at a flow rate of 50 mL/min.
-
-
Data Collection:
-
Record the sample mass, sample temperature, and time throughout the experiment.
-
Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.
-
Determine the onset and offset temperatures for each decomposition stage.
-
Quantify the percentage of mass loss for each stage.
Visualization of Decomposition Pathways
Conceptual Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a solid sample like this compound.
Caption: Workflow for the thermal analysis of this compound.
Postulated Thermal Decomposition Pathway
This diagram outlines the hypothetical stages of the thermal decomposition of this compound.
Caption: Hypothetical thermal decomposition pathway of this compound.
References
The Hygroscopic Nature of Aluminum Acetotartrate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Aluminum acetotartrate, a complex salt of aluminum with acetic and tartaric acids, is utilized in pharmaceutical formulations for its astringent and antiseptic properties. As with many powdered active pharmaceutical ingredients (APIs), its interaction with atmospheric moisture—its hygroscopicity—is a critical parameter influencing its stability, handling, and the quality of the final drug product. While specific quantitative data on the hygroscopic nature of this compound is not extensively documented in publicly available literature, its general chemical properties and the behavior of related aluminum compounds suggest a predisposition to moisture sorption. This technical guide provides an in-depth overview of the anticipated hygroscopic behavior of this compound, standardized methodologies for its experimental determination, and the potential implications for drug development.
Understanding Hygroscopicity in Pharmaceutical Solids
Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical solids, this property can significantly impact chemical stability, physical characteristics, and manufacturability. The United States Pharmacopeia (USP) defines hygroscopicity as the ability of a material to absorb moisture from the atmosphere under specified conditions of temperature and relative humidity.[] The extent of moisture uptake can lead to various undesirable effects, including:
-
Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities. Although this compound is generally stable under ordinary conditions, prolonged exposure to moisture could potentially lead to the loss of acetic acid, rendering it incompletely soluble.[2][3]
-
Physical Changes: Moisture sorption can induce changes in crystal structure, particle size, and flow properties of the powder. This can affect powder handling during manufacturing processes such as blending and tableting.
-
Microbial Growth: Increased water activity in a formulation can create a more favorable environment for microbial contamination.
Given these potential issues, a thorough understanding and characterization of the hygroscopic nature of this compound are paramount during pre-formulation and formulation development.
Expected Hygroscopic Behavior of this compound
While direct experimental data for this compound is scarce, the characteristics of related compounds, such as aluminum acetate, which is described as a "highly hydroscopic powder," suggest that this compound is also likely to exhibit hygroscopic tendencies.[4] The recommendation to store this compound in airtight containers further supports this inference.[5]
The interaction with water is likely to be a surface phenomenon initially (adsorption), with the potential for bulk absorption and deliquescence at higher relative humidities. The tartrate and acetate moieties, with their polar functional groups, are expected to be the primary sites for hydrogen bonding with water molecules.
Experimental Determination of Hygroscopicity
To quantitatively assess the hygroscopic nature of this compound, standardized experimental protocols should be employed. Dynamic Vapor Sorption (DVS) is a state-of-the-art gravimetric technique that provides precise measurements of moisture sorption and desorption.
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption and desorption isotherm of this compound and classify its hygroscopicity.
Apparatus: A Dynamic Vapor Sorption (DVS) instrument capable of controlling relative humidity (RH) and temperature while continuously measuring the mass of the sample.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's sample pan.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial dry mass serves as the reference point.
-
Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each RH step, the sample mass is allowed to equilibrate. The instrument records the mass change over time until the rate of mass change is below a predefined threshold.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner from 90% RH back to 0% RH, and the mass loss is recorded at each step until equilibrium is reached.
-
Data Analysis: The percentage change in mass at each relative humidity step is calculated relative to the initial dry mass. The data is then plotted as a moisture sorption-desorption isotherm (percentage mass change vs. relative humidity).
Data Presentation and Interpretation
The results from the DVS analysis can be summarized in a table and a corresponding isotherm plot.
Table 1: Hypothetical Moisture Sorption Data for this compound at 25°C
| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |
| 0 | 0.00 | 0.00 |
| 10 | 0.15 | 0.20 |
| 20 | 0.35 | 0.45 |
| 30 | 0.60 | 0.75 |
| 40 | 0.90 | 1.10 |
| 50 | 1.25 | 1.50 |
| 60 | 1.80 | 2.10 |
| 70 | 2.50 | 2.90 |
| 80 | 4.00 | 4.50 |
| 90 | 8.50 | 9.00 |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive classification.
The shape of the isotherm provides valuable information about the mechanism of water uptake. A hysteresis loop, where the desorption curve lies above the sorption curve, can indicate changes in the material's structure upon moisture uptake.
Classification of Hygroscopicity
Based on the moisture uptake at a specific relative humidity and temperature (typically 80% RH and 25°C for 24 hours), the hygroscopicity of a substance can be classified according to the European Pharmacopoeia.
Table 2: Hygroscopicity Classification (based on European Pharmacopoeia)
| Classification | Increase in Mass (%) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Based on the hypothetical data in Table 1, this compound would be classified as hygroscopic .
Visualizing Experimental Workflows and Concepts
Diagram 1: Dynamic Vapor Sorption (DVS) Experimental Workflow
Caption: Workflow for DVS analysis of this compound.
Diagram 2: Conceptual Representation of Moisture Sorption
Caption: Moisture interaction with a solid particle.
Implications for Drug Development and Storage
A definitive understanding of the hygroscopic nature of this compound is crucial for:
-
Excipient Compatibility: Selecting excipients that do not exacerbate moisture-related stability issues.
-
Manufacturing Process Control: Implementing humidity controls in manufacturing areas to prevent powder caking and ensure consistent flowability.
-
Packaging Selection: Choosing packaging materials with an adequate moisture barrier to protect the drug product throughout its shelf life. For a hygroscopic substance, packaging such as aluminum-aluminum blisters or bottles with desiccants would be appropriate.[6][7]
-
Storage Recommendations: Establishing appropriate storage conditions (e.g., "store in a dry place") to be included in the product labeling.
Conclusion
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of packaging on the stability of a moisture sensitive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Aluminum Acetotartrate Precursors for Material Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetotartrate, a double salt of aluminum with acetic acid and tartaric acid, is an organometallic compound with established applications in the pharmaceutical sector as an astringent and antiseptic. Beyond its medicinal uses, its molecular structure, containing both acetate and tartrate ligands, presents unique opportunities for its use as a precursor in advanced material synthesis. The controlled thermal decomposition of this compound can yield high-purity alumina (Al₂O₃) with tailored properties, making it a subject of interest for researchers in ceramics, catalysis, and drug delivery systems.
This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent use as a precursor for alumina materials. It includes detailed experimental protocols, a comparative analysis of quantitative data from related aluminum precursors, and visualizations of the synthesis and characterization workflows.
Synthesis of this compound Precursor
While specific protocols for the synthesis of this compound for materials science are not widely published, a reliable method can be adapted from established procedures for aluminum carboxylates, such as aluminum tartrate.[1][2] The following protocol outlines a feasible route for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aluminum chloride (AlCl₃), anhydrous
-
Tartaric acid (C₄H₆O₆)
-
Glacial acetic acid (CH₃COOH)
-
Sodium aluminate (NaAlO₂)
-
Ammonia solution (NH₄OH)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (for HCl gas absorption)
Procedure:
-
Preparation of Tartaric Acid Solution: Prepare a 37.5 wt% aqueous solution of tartaric acid. Heat the solution to 90-100 °C under reflux for 1 hour.[2]
-
Reaction with Aluminum Chloride: Slowly add anhydrous aluminum chloride to the hot tartaric acid solution while stirring. Continue the reflux for 2-4 hours. The evolved hydrogen chloride gas should be neutralized by passing it through a sodium hydroxide solution.[1][2]
-
Introduction of Acetate and Aluminate: In a separate vessel, prepare a solution of sodium aluminate. Slowly add this solution, along with glacial acetic acid, to the reaction mixture. The molar ratio of total aluminum ions to tartrate and acetate ions should be carefully controlled to achieve the desired stoichiometry.
-
Precipitation and Filtration: Adjust the pH of the solution with an ammonia solution to induce the precipitation of this compound.[1]
-
Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water to remove any unreacted salts, and subsequently dried in an oven at a controlled temperature (e.g., 60-80 °C) to obtain the final this compound powder.
Logical Flow of this compound Synthesis:
Material Synthesis from Aluminum Precursors: A Comparative Overview
The thermal decomposition (calcination) of aluminum carboxylate precursors is a common method to produce alumina (Al₂O₃). The properties of the resulting alumina, such as crystal phase, particle size, and surface area, are highly dependent on the precursor used and the calcination conditions. The following tables summarize quantitative data for alumina synthesis from various aluminum precursors to provide a comparative context for the potential use of this compound.
Calcination Parameters and Resulting Alumina Phases
| Precursor | Calcination Temperature (°C) | Resulting Alumina Phase(s) | Reference(s) |
| Aluminum Acetate | 650 | Amorphous | [3] |
| Aluminum Acetate | 850 | γ-Al₂O₃ | [3] |
| Aluminum Acetate | 1100 | α-Al₂O₃ | [4] |
| Aluminum Hydroxide | 1180 | α-Al₂O₃ | [4] |
| Aluminum Nitrate | 925 | α-Al₂O₃ | [5] |
| Aluminum Sulfate | >1000 | α-Al₂O₃ | [5] |
Physicochemical Properties of Alumina from Different Precursors
| Precursor | Calcination Temperature (°C) | Average Crystal/Particle Size | BET Surface Area (m²/g) | Reference(s) |
| Aluminum Acetate derived | 1100 | 54 nm | - | [4] |
| Aluminum Hydroxide derived | 1180 | 58 nm | - | [4] |
| Aluminum Sulfate (Technical Grade) | 500 | 20-100 nm (fibers) | 311 | [6][7] |
| Aluminum Sulfate (Analytical Reagent) | 500 | 20-80 nm (fibers) | 272 | [6][7] |
| Aluminum Nitrate | - | - | 423.7 | [6] |
| Fibrillar Pseudoboehmite | 400 | - | 423 | [8] |
| Fibrillar Pseudoboehmite | 900 | - | >100 | [8] |
Experimental Protocols for Material Characterization
The characterization of the this compound precursor and the resulting alumina is crucial for understanding their properties and performance. The following sections detail the methodologies for key characterization techniques.
Thermal Analysis (TGA/DTA)
Objective: To determine the thermal stability and decomposition profile of the this compound precursor. This analysis helps in identifying the optimal calcination temperature for alumina synthesis.[9]
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the this compound powder is placed in a crucible (e.g., alumina or platinum).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a final temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).
-
The change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.[9]
Workflow for Thermal Analysis:
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To measure the specific surface area of the synthesized alumina, which is a critical parameter for applications in catalysis and adsorption.[10]
Methodology:
-
Degassing: A known mass of the alumina sample is degassed under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove adsorbed contaminants.
-
Adsorption Analysis: The degassed sample is cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced to the sample in controlled increments, and the amount of gas adsorbed at each partial pressure is measured.
-
Data Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the monolayer capacity and, subsequently, the specific surface area.[10][11]
Particle Size Analysis
Objective: To determine the particle size distribution of the synthesized alumina powder, which influences its packing density, sintering behavior, and mechanical properties.[12]
Methodology (Laser Diffraction):
-
Sample Dispersion: The alumina powder is dispersed in a suitable liquid medium (e.g., deionized water or ethanol) with the aid of a surfactant and ultrasonication to ensure a stable and agglomerate-free suspension.
-
Measurement: The suspension is circulated through a laser diffraction particle size analyzer. A laser beam is passed through the suspension, and the scattered light pattern is detected by a series of detectors at various angles.
-
Data Analysis: The Mie theory is applied to the scattering pattern to calculate the particle size distribution.[13] The results are typically reported as a volume-based distribution.
General Workflow for Material Characterization:
Conclusion
This compound holds promise as a versatile precursor for the synthesis of advanced alumina materials. By leveraging and adapting existing knowledge from the synthesis of other aluminum carboxylates, researchers can explore the potential of this compound to produce alumina with tailored properties for a range of applications. The detailed protocols and comparative data presented in this guide serve as a foundational resource for scientists and engineers working in materials science and drug development to initiate and advance their research in this area. Further investigation into the specific decomposition chemistry of this compound and its influence on the final material properties will be crucial for unlocking its full potential.
References
- 1. Aluminum tartrate | 815-78-1 | Benchchem [benchchem.com]
- 2. CN104232058A - Preparation method of aluminum tartrate crosslinking agent for polymer water-base fracturing - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of aluminum precursor on physicochemical properties of Al2O3 by hydrolysis/precipitation method [scielo.org.mx]
- 8. scielo.br [scielo.br]
- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 10. azom.com [azom.com]
- 11. downloads.micromeritics.com.cn [downloads.micromeritics.com.cn]
- 12. Particle Size Distribution of Ceramic Powders [digitalfire.com]
- 13. azom.com [azom.com]
An In-depth Technical Guide to the Applications of Aluminum Acetotartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetotartrate is an organometallic compound with a history of medicinal use, primarily valued for its astringent, antiseptic, and disinfectant properties.[1] It is a complex salt of aluminum, acetic acid, and tartaric acid.[1] While it has been used in various topical preparations, detailed modern scientific studies elucidating its specific mechanisms and providing comprehensive quantitative data are limited. This guide synthesizes the available information on this compound and the closely related, and more extensively studied, aluminum acetate to provide a comprehensive resource for research and development.
Physicochemical Properties
This compound is described as colorless or yellowish crystals or a powder with a slight acetic odor and an astringent taste.[1] It is freely but slowly soluble in water and practically insoluble in alcohol.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to yellowish crystals or powder | [1] |
| Odor | Slight acetic odor | |
| Taste | Astringent | |
| Solubility in Water | Freely but slowly soluble | [1] |
| Solubility in Alcohol | Insoluble | [1] |
Applications and Efficacy
The primary applications of this compound are medicinal, leveraging its astringent and antiseptic effects.[1] It has been traditionally used in topical solutions for a variety of skin conditions.
Dermatological Applications
This compound is used for the temporary relief of minor skin irritations such as those caused by insect bites, poison ivy, soaps, and cosmetics.[2] Its astringent action helps to dry, harden, and protect the skin.[2] This can be particularly useful for wet or weeping lesions.[3]
A related compound, aluminum acetate, is widely used for similar indications. Solutions of aluminum acetate are used to treat inflammation, itching, and stinging of infected skin and to promote healing.[4]
Table 2: Concentrations of this compound and Aluminum Acetate in Topical Solutions
| Compound | Application | Concentration | Source |
| This compound | Nasal douche for respiratory tract affections | 0.5–2% | [1] |
| Substitute for aluminum acetate solution | 1–3% | [1] | |
| Lotion for frostbite and balanitis | Concentrated solution | [1] | |
| Snuff with boric acid for atrophic rhinitis | Not specified | [1] | |
| Aluminum Acetate | General topical use (from powder packets) | 0.13–0.48% | |
| Diluted topical solution | 0.13–0.5% | [3] |
Wound Healing
A patent application suggests the use of aluminum acetate in a pharmaceutical composition for wound healing, noting its astringent and antiseptic activities.[5] The composition is described as being useful for epithelial ulcerations, burns, and wounds of various origins.[5] It is claimed that aluminum acetate is only absorbed by the cell membranes at the base of the wound, with no systemic effects.[5]
Mechanism of Action
Astringent Effect
The primary mechanism of action for both this compound and aluminum acetate is their astringent property. Astringents are chemicals that cause the shrinkage or constriction of body tissues.[6] This is achieved through a mild coagulation of skin proteins, which helps to dry, harden, and protect the skin.[6] Topically, this action helps to relieve inflammation and itching by constricting blood vessels.[3]
Anti-inflammatory and Immune-Modulating Effects
Recent research into aluminum salts, widely used as vaccine adjuvants, has shed light on their potential immunomodulatory effects. Aluminum salts have been shown to activate the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[2][7] This activation is a key component of the innate immune response and leads to the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.
The activation of the NLRP3 inflammasome by aluminum salts is thought to occur through several steps:
-
Phagocytosis: Aluminum salt crystals are phagocytosed by immune cells such as macrophages.[7]
-
Lysosomal Destabilization: Inside the cell, the aluminum salts can cause the rupture of lysosomes.[7]
-
Potassium Efflux: This disruption leads to an efflux of potassium ions (K+) from the cell.[7]
-
NLRP3 Activation: The decrease in intracellular potassium concentration is a trigger for the assembly and activation of the NLRP3 inflammasome complex.[7]
-
Caspase-1 Activation and Cytokine Processing: The activated inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell to promote inflammation.[2][7]
This pathway provides a potential mechanism for the observed anti-inflammatory effects in certain contexts and the adjuvant activity of aluminum salts.
Experimental Protocols
While specific, detailed experimental protocols for this compound are scarce in publicly available literature, this section outlines general methodologies for evaluating the key applications of topical astringents and anti-inflammatory agents. These protocols are representative of the types of studies that would be necessary to quantify the efficacy and elucidate the mechanisms of this compound.
Preparation of Topical Solutions
-
From Powder: To prepare a topical solution from a powdered form of this compound or acetate, a specified number of packets are dissolved in a defined volume of water. For example, for aluminum acetate, 1 to 3 packets are typically dissolved in 16 ounces (approximately 473 mL) of water to achieve concentrations ranging from 0.13% to 0.48%.[8] The solution should be mixed until the powder is fully dissolved.
-
From Concentrate: If using a concentrated stock solution, it must be diluted with water to the desired final concentration for topical application, typically between 0.13% and 0.5% for aluminum acetate.[3]
In Vivo Model for Topical Anti-inflammatory Activity (Rat Paw Edema Model)
This is a standard model to assess the anti-inflammatory effects of topical agents.[9][10]
-
Animals: Wistar rats are commonly used.
-
Induction of Inflammation: Edema is induced by injecting a phlogistic agent (e.g., 0.1 mL of a 1% carrageenan solution) into the subplantar region of the rat's hind paw.[10]
-
Treatment: The test formulation (e.g., a gel or cream containing this compound) is applied topically to the paw at a specified time before or after the induction of inflammation. A control group receives the vehicle (placebo), and a positive control group may receive a known anti-inflammatory drug (e.g., diclofenac gel).
-
Measurement of Edema: Paw volume is measured at various time points after the induction of inflammation using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo Model for Wound Healing
This model is used to evaluate the efficacy of topical agents in promoting wound healing.[11][12]
-
Animals: Mice or rats are typically used.
-
Wound Creation: A full-thickness excisional wound of a specific size (e.g., 1 cm x 1 cm) is created on the dorsal side of the anesthetized animal.[12]
-
Treatment: The wound is treated topically with the test formulation (e.g., an ointment containing this compound) on a daily basis. A control group receives the vehicle, and a positive control group may be treated with a standard wound healing agent.
-
Wound Closure Measurement: The area of the wound is measured at regular intervals (e.g., every other day) until complete healing. This can be done by tracing the wound and calculating the area using software.
-
Histopathological Analysis: On specific days post-wounding, tissue samples from the wound area are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate parameters such as re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Biochemical Analysis: Tissue homogenates can be analyzed for markers of wound healing, such as hydroxyproline content (an indicator of collagen synthesis).[12]
Visualizations
Signaling Pathway: NLRP3 Inflammasome Activation by Aluminum Salts
The following diagram illustrates the proposed mechanism by which aluminum salts activate the NLRP3 inflammasome, leading to an inflammatory response.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aluminum Acetate Monograph for Professionals - Drugs.com [drugs.com]
- 4. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1764104A1 - Wound healing pharmaceutical composition comprising sucralfate, aluminium acetate and vitamins - Google Patents [patents.google.com]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. newdruginfo.com [newdruginfo.com]
- 9. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 10. publishing.emanresearch.org [publishing.emanresearch.org]
- 11. In Vivo Evaluation of the Wound Healing Activity of Extracts and Bioactive Constituents of the Marine Isopod Ceratothoa oestroides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Safety and Handling of Aluminum Acetotartrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of aluminum acetotartrate. The information is intended to support laboratory personnel in the safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound is an organometallic compound with astringent and antiseptic properties.[1][2][3] It is composed of aluminum, acetic acid, and tartaric acid.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₇AlO₈ | [4][5] |
| Molecular Weight | 234.10 g/mol | [4][5] |
| Appearance | Colorless or yellowish crystals or powder.[1][4] | [1][4] |
| Odor | Slight acetic odor. | [6] |
| Solubility | Freely but very slowly soluble in water; insoluble in alcohol and ether.[1][4] | [1][4] |
| Stability | Stable under ordinary conditions of use and storage in airtight containers.[7] On long keeping, it may lose acetic acid and become incompletely soluble.[6] | [6][7] |
Hazard Identification and Classification
This compound is classified as causing serious eye irritation.[8][9]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[9]
Toxicological Data
Quantitative toxicity data for this compound is limited. However, data for related aluminum compounds can provide an indication of its toxicological profile.
Table 2: Summary of Toxicological Data
| Parameter | Value | Species | Compound | Reference(s) |
| LD₅₀ (Oral) | > 2,000 mg/kg | Rat | Aluminum Acetate | [6] |
| Skin Irritation | May cause skin irritation.[10] | Rabbit (Draize test principle) | General for chemicals | [11][12] |
| Eye Irritation | Causes serious eye irritation.[8][9] | Rabbit (Draize test principle) / Hen's Egg (HET-CAM) | General for chemicals | [3][7][13] |
| Aquatic Toxicity | Aluminum can be toxic to aquatic life, with toxicity dependent on pH.[14][15][16] | Fish and invertebrates | Aluminum | [14][15][16] |
Occupational Exposure Limits
Occupational exposure limits for aluminum and its compounds have been established by various regulatory bodies.
Table 3: Occupational Exposure Limits for Aluminum (as Al)
| Organization | Limit | Notes | Reference(s) |
| OSHA (PEL) | 15 mg/m³ (total dust) 5 mg/m³ (respirable fraction) | 8-hour TWA | [17][18] |
| NIOSH (REL) | 10 mg/m³ (total dust) 5 mg/m³ (respirable fraction) | 10-hour TWA | [18] |
| ACGIH (TLV) | 1 mg/m³ (respirable fraction) | 8-hour TWA | [18] |
TWA: Time-Weighted Average
Safety and Handling in the Laboratory
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.[8][9]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be used.[8][19]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[8][19]
Handling Procedures
-
Minimize dust generation.[8]
-
Wash hands thoroughly after handling.[9]
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Keep containers tightly closed and protected from sunlight and moisture.[8][20]
-
Store away from incompatible materials such as strong oxidizing agents.[20]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[8][9]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[8][9]
Spill and Disposal Procedures
-
Spills: Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[8] Prevent entry into drains and waterways.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6] Neutralizing the pH of solutions before disposal may be required.[15]
Experimental Protocols
Preparation of Aluminum Acetate Solution (Burow's Solution) - A Related Procedure
Materials:
-
Aluminum subacetate solution
-
Glacial acetic acid
-
Purified water
Procedure:
-
Combine 545 mL of aluminum subacetate solution with 15 mL of glacial acetic acid.[21]
-
Add a sufficient quantity of purified water to make a total volume of 1000 mL.[21]
-
Mix the solution thoroughly.[21]
Quantitative Analysis by Titration - General Principle
Complexometric titration is a common method for determining the concentration of aluminum in solutions.[22][23]
Principle:
Aluminum ions form a stable complex with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).[22][23] The endpoint of the titration can be determined using a colorimetric indicator or by instrumental methods such as thermometric or potentiometric titration.[24] A back-titration method is often employed where an excess of EDTA is added to the aluminum-containing sample, and the unreacted EDTA is then titrated with a standard solution of a different metal ion, such as zinc sulfate.[23]
Signaling Pathways and Mechanisms of Action
Mechanism of Astringency
Aluminum salts exert their astringent effect by precipitating proteins in the skin and mucous membranes.[17][25] This action reduces the permeability of the cell membranes and causes the tissue to contract, leading to a drying and protective effect.[18][25]
Aluminum-Induced Oxidative Stress
Aluminum ions can promote oxidative stress by participating in reactions that generate reactive oxygen species (ROS).[1][8][9] This can lead to lipid peroxidation and damage to cellular components.
Aluminum-Induced Apoptosis
Exposure to aluminum has been shown to induce apoptosis (programmed cell death) in various cell types.[2][4][9][26] This process involves the activation of caspases and can be triggered by mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Aluminum induces rapidly mitochondria-dependent programmed cell death in Al-sensitive peanut root tips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Molecular Mechanism of Aluminum-Induced Oxidative Damage and Apoptosis in Rat Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aluminum overload increases oxidative stress in four functional brain areas of neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What Is Aluminum Acetate? [healthline.com]
- 11. ecetoc.org [ecetoc.org]
- 12. criver.com [criver.com]
- 13. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aluminium acetotartrate | Tox by Design [toxby.design]
- 15. researchgate.net [researchgate.net]
- 16. theochem.mercer.edu [theochem.mercer.edu]
- 17. researchgate.net [researchgate.net]
- 18. Sensorial Perception of Astringency: Oral Mechanisms and Current Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of acute skin irritation and phototoxicity by aqueous and ethanol fractions of Angelica keiskei - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PHARMACY: Preparation Of Solutions: Part I [rxistsource.blogspot.com]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. scribd.com [scribd.com]
- 24. Thermometric analysis of aluminum by back-titration | Metrohm [metrohm.com]
- 25. Aluminium in dermatology – Inside story of an innocuous metal - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 26. Aluminum-induced degeneration of astrocytes occurs via apoptosis and results in neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Alumina Nanoparticles Using Aluminum Acetotartrate as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aluminum oxide, or alumina (Al₂O₃), is a ceramic material with extensive applications in various fields, including as a catalyst, abrasive, and in the fabrication of advanced ceramics and biomedical implants. The properties of the final alumina product, such as its crystalline phase (e.g., γ-Al₂O₃, α-Al₂O₃), particle size, and surface area, are highly dependent on the synthesis method and the precursor used. This document provides detailed protocols for the synthesis of alumina nanoparticles using aluminum acetotartrate as a precursor. This compound offers a potential single-source precursor that can be prepared and subsequently decomposed to yield alumina. The methods described herein are based on thermal decomposition and sol-gel techniques adapted from established procedures for similar aluminum carboxylate precursors.
I. Thermal Decomposition Method
This method involves the direct calcination of the this compound precursor to yield alumina. The temperature of calcination is a critical parameter that determines the phase of the resulting alumina.
Experimental Protocol:
-
Precursor Preparation (this compound):
-
While a commercial source of this compound may be available, it can also be synthesized. A plausible laboratory-scale synthesis involves the reaction of an aluminum salt (e.g., aluminum chloride or aluminum isopropoxide) with a stoichiometric mixture of acetic acid and tartaric acid in an appropriate solvent. The resulting product should be isolated and dried.
-
-
Thermal Decomposition/Calcination:
-
Place a known quantity of the dried this compound powder in a ceramic crucible.
-
Insert the crucible into a programmable muffle furnace.
-
Heat the sample from room temperature to the desired calcination temperature at a controlled heating rate (e.g., 5 °C/min).[1]
-
Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and phase transformation.[1]
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is the synthesized alumina.
-
Data Presentation:
The properties of the synthesized alumina are highly dependent on the calcination temperature. The following table summarizes expected outcomes based on studies of similar aluminum precursors like aluminum acetate.[2][3][4][5]
| Calcination Temperature (°C) | Expected Alumina Phase | Typical Crystallite Size (nm) | Key Characteristics |
| 500 - 700 | Amorphous / γ-Al₂O₃ | 15 - 25 | High surface area.[5][6] |
| 800 - 900 | γ-Al₂O₃ | 20 - 35 | Transition phase, good for catalytic applications.[2][3] |
| 1000 - 1100 | θ-Al₂O₃ / α-Al₂O₃ | 35 - 50 | Increased crystallinity.[4] |
| > 1100 | α-Al₂O₃ (Corundum) | > 50 | Thermodynamically stable, high hardness.[3][4] |
Logical Relationship Diagram:
Caption: Logical flow of alumina phase transformation from this compound.
II. Sol-Gel Synthesis Method
The sol-gel method offers better control over the particle size and morphology of the final alumina product. This process involves the formation of a stable sol from the precursor, followed by its gelation, drying, and calcination.
Experimental Protocol:
-
Sol Preparation:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
The molar ratio of the solvent to the precursor can be optimized, a common starting point is a 20:1 ratio.[7]
-
Stir the solution vigorously at room temperature until a clear and stable sol is formed. The tartrate and acetate moieties are expected to act as chelating agents, stabilizing the sol.[7]
-
-
Gelation:
-
The sol can be gelled by either aging it for a specific period (e.g., 24-48 hours) at a slightly elevated temperature (e.g., 60-80°C) or by the controlled addition of a gelation agent like a dilute ammonium hydroxide solution.
-
-
Drying:
-
Dry the resulting gel in an oven at a temperature of around 100-110°C for 24 hours to remove the solvent and other volatile components. This will yield a xerogel.
-
-
Calcination:
-
Follow the same calcination procedure as described in the Thermal Decomposition Method (Section I) to convert the xerogel into the desired phase of alumina.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the sol-gel synthesis of alumina.
III. Characterization Protocols
To analyze the properties of the synthesized alumina, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline phase and crystallite size of the alumina.
-
Protocol: The powdered alumina sample is scanned over a 2θ range of 10-80° using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with standard JCPDS data to identify the alumina phases. The crystallite size can be estimated using the Scherrer equation.[8]
-
-
Thermogravimetric and Differential Thermal Analysis (TGA/DTA):
-
Purpose: To study the thermal decomposition behavior of the this compound precursor and to determine the temperatures of phase transitions.
-
Protocol: A small amount of the precursor is heated in a TGA/DTA instrument under a controlled atmosphere (e.g., air or nitrogen) from room temperature to around 1300°C at a constant heating rate. The TGA curve shows mass loss as a function of temperature, while the DTA curve reveals exothermic and endothermic transitions.[3]
-
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Purpose: To observe the morphology, particle size, and microstructure of the synthesized alumina powders.
-
Protocol: For SEM, the powder is mounted on a stub and sputter-coated with a conductive material (e.g., gold). For TEM, the powder is dispersed in a solvent, and a drop of the suspension is placed on a carbon-coated copper grid and dried.
-
-
Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To measure the specific surface area and pore size distribution of the alumina, which are crucial for catalytic applications.
-
Protocol: The analysis is performed by nitrogen adsorption-desorption isotherms at 77 K.[8]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present in the precursor and to monitor the removal of organic components and the formation of Al-O bonds during calcination.
-
Protocol: The sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]
-
By following these protocols, researchers can synthesize and characterize alumina nanoparticles from an this compound precursor, tailoring the properties of the final material for specific applications.
References
- 1. rsdjournal.org [rsdjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. metall-mater-eng.com [metall-mater-eng.com]
- 5. ijisrt.com [ijisrt.com]
- 6. Extraction and characterization of highly pure alumina (α, γ, and θ) polymorphs from waste beverage cans: A viable waste management approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. psec.uchicago.edu [psec.uchicago.edu]
- 8. Synthesis, Characterization, and Modification of Alumina Nanoparticles for Cationic Dye Removal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sol-Gel Synthesis of Alumina from Aluminum Acetotartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of alumina (Al₂O₃) nanoparticles via a sol-gel method using aluminum acetotartrate as a precursor. While direct literature on this specific precursor is scarce, this protocol is constructed based on established principles of sol-gel chemistry and analogous synthesis routes employing aluminum carboxylates, such as aluminum acetate.[1][2] The methodology covers the preparation of the precursor sol, its gelation, and subsequent calcination to yield alumina with controlled properties. The resulting alumina nanoparticles have potential applications in catalysis, as drug delivery carriers, and in the formulation of advanced ceramics.
Introduction
The sol-gel process is a versatile and widely used method for synthesizing metal oxides with high purity, homogeneity, and controlled nanostructures at relatively low temperatures.[3] Alumina, in its various polymorphic forms (e.g., γ-Al₂O₃, α-Al₂O₃), is a material of significant interest due to its exceptional thermal stability, mechanical strength, and high surface area, making it suitable for a wide range of applications including catalysis, chromatography, and as a biomaterial.[4][5]
The choice of precursor is a critical factor in determining the properties of the final alumina product. This compound, a complex of aluminum with both acetate and tartrate ligands, offers potential advantages in sol-gel synthesis. The presence of bifunctional tartrate ligands can promote the formation of stable, chelated intermediates, which can lead to more controlled hydrolysis and condensation rates, thereby influencing the final particle size, pore structure, and phase composition of the alumina.
Experimental Protocols
This section details the proposed experimental procedure for the sol-gel synthesis of alumina from this compound.
Materials and Equipment
-
Precursor: this compound (synthesis grade)
-
Solvent: Deionized water, Ethanol
-
pH adjustment (optional): Nitric acid (HNO₃), Ammonium hydroxide (NH₄OH)
-
Equipment:
-
Magnetic stirrer with hotplate
-
Beakers and other standard laboratory glassware
-
pH meter
-
Drying oven
-
High-temperature furnace (Calcination furnace)
-
Mortar and pestle or ball mill for grinding
-
Synthesis of this compound Precursor (if not commercially available)
A plausible route for the synthesis of the this compound precursor is by reacting an aluminum source, such as aluminum isopropoxide or aluminum chloride, with acetic acid and tartaric acid in a suitable solvent. The molar ratios of the reactants would need to be optimized to achieve the desired complex.
Sol Formation
-
Dissolve a specific amount of this compound in deionized water or a water-ethanol mixture to achieve the desired precursor concentration (e.g., 0.5 M).
-
Stir the solution vigorously at a controlled temperature (e.g., 60-80°C) for a period of 1-2 hours to ensure complete dissolution and hydrolysis, leading to the formation of a stable sol.[6]
-
Optionally, the pH of the sol can be adjusted to influence the hydrolysis and condensation rates. Acidic conditions (pH 3-4) generally lead to slower gelation and smaller particle sizes.
Gelation
-
Continue heating the sol with gentle stirring. As the solvent evaporates and the concentration of the sol increases, the viscosity will rise, eventually leading to the formation of a transparent or translucent gel.
-
The gelation time can be controlled by adjusting the temperature, precursor concentration, and pH.
-
Once a self-supporting gel is formed, it should be aged for a specific period (e.g., 24-48 hours) at room temperature or a slightly elevated temperature. Aging allows for the completion of the condensation reactions and strengthens the gel network.
Drying
-
Carefully transfer the aged gel into a drying oven.
-
Dry the gel at a relatively low temperature (e.g., 80-120°C) for an extended period (e.g., 12-24 hours) to remove the solvent and any remaining volatile organic compounds. Slow and controlled drying is crucial to minimize cracking and shrinkage of the gel monolith.
Calcination
-
Grind the dried gel into a fine powder using a mortar and pestle or a ball mill.
-
Place the powder in a crucible and transfer it to a high-temperature furnace for calcination.
-
The calcination temperature and duration are critical parameters that determine the crystalline phase and properties of the final alumina product. A typical calcination profile involves heating the powder at a controlled ramp rate (e.g., 5°C/min) to the desired temperature and holding it for several hours.
Data Presentation
The following tables summarize typical quantitative data for the sol-gel synthesis of alumina using analogous aluminum carboxylate precursors. These values can serve as a starting point for optimizing the protocol for this compound.
| Parameter | Value | Reference(s) |
| Precursor Concentration | 0.1 - 1.0 M | |
| Solvent | Ethanol, Deionized Water | |
| Sol Formation Temperature | 60 - 90°C | [6] |
| Sol Formation Time | 1 - 10 hours | |
| Gel Aging Time | 24 - 48 hours | [1] |
| Drying Temperature | 80 - 120°C | [7] |
| Drying Time | 12 - 24 hours | [7] |
| Table 1: Typical Sol-Gel Process Parameters |
| Calcination Temperature (°C) | Resulting Alumina Phase | Crystallite Size (nm) | Surface Area (m²/g) | Reference(s) |
| 400 - 800 | Amorphous / γ-Al₂O₃ | 5 - 15 | 150 - 350 | [8] |
| 900 - 1000 | θ-Al₂O₃ / δ-Al₂O₃ | 15 - 30 | 70 - 150 | [8] |
| > 1100 | α-Al₂O₃ | > 40 | < 75 | [8] |
| Table 2: Influence of Calcination Temperature on Alumina Properties |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Extraction and characterization of highly pure alumina (α, γ, and θ) polymorphs from waste beverage cans: A viable waste management approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Modification of Alumina Nanoparticles for Cationic Dye Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metall-mater-eng.com [metall-mater-eng.com]
Application Notes and Protocols for Ceramic Production via Thermal Decomposition of Aluminum Carboxylate Precursors
Introduction
The synthesis of high-purity alumina (Al₂O₃) ceramics through the thermal decomposition of organometallic precursors is a well-established method offering advantages such as lower processing temperatures and enhanced control over particle size and morphology. Aluminum carboxylates, such as aluminum acetotartrate, serve as such precursors. While literature specifically detailing this compound is limited, the principles of synthesis and thermal decomposition are well-documented for closely related compounds like aluminum acetate. This document provides a comprehensive overview and detailed protocols based on the thermal decomposition of aluminum acetate, which are broadly applicable to other aluminum carboxylate precursors.
The process involves the synthesis of an aluminum carboxylate complex, followed by a controlled heat treatment (calcination). During calcination, the organic ligands decompose, leaving behind an amorphous alumina structure. With increasing temperature, this amorphous phase crystallizes into various transition phases (such as gamma- and theta-alumina) before finally converting to the most stable alpha-alumina (α-Al₂O₃) phase, which is desired for most structural ceramic applications.[1][2][3]
Application Notes
The thermal decomposition of aluminum carboxylate precursors is a critical process in the sol-gel and chemical synthesis routes for advanced ceramics.[4] Key thermal events, such as the loss of adsorbed water and the combustion of organic components, occur at specific temperature ranges. For instance, with aluminum acetate, significant mass loss is observed up to 500°C, corresponding to the elimination of water and the decomposition of the acetate group.[1] The characteristics of the intermediate and final alumina powders are highly dependent on the initial precursor and the calcination conditions. Using an amorphous precursor, for example, can lower the formation temperature of the alpha phase to around 900°C.[1]
Characterization of the precursor and the resulting ceramic powder is crucial for process control and quality assurance. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the decomposition kinetics and identify transition temperatures.[5][6] X-Ray Diffraction (XRD) is employed to identify the crystalline phases of alumina present at different calcination stages.[7] Scanning Electron Microscopy (SEM) provides insights into the morphology and particle size of the synthesized powders.[7]
Data Presentation
Table 1: Thermal Decomposition Events of Aluminum Carboxylate Precursors
This table summarizes the typical thermal events observed during the heating of aluminum carboxylate precursors, based on TGA-DTA data for aluminum acetate and aluminum acetylacetonate.
| Temperature Range (°C) | Mass Loss (%) | Associated Event | Technique | Reference |
| Up to ~150°C | Variable | Elimination of free and adsorbed water | TGA/DTA | [1] |
| 195°C | - | Melting point of aluminum acetylacetonate | DTA | [8][9] |
| 210 - 300°C | Variable | Onset of mass loss for aluminum acetylacetonate | TGA | [8][9] |
| Up to 500°C | Significant | Complete decomposition and elimination of acetate groups | TGA/DTA | [1] |
Table 2: Phase Evolution of Alumina during Calcination
This table outlines the transformation of alumina from its precursor to the stable alpha phase as a function of temperature.
| Calcination Temperature (°C) | Predominant Alumina Phase(s) | Precursor System | Reference |
| 650°C | Amorphous | Aluminum Acetate | [1] |
| 850°C | Gamma (γ-Al₂O₃) | Aluminum Acetate | [1][10] |
| 900 - 1000°C | Gamma (γ) + Alpha (α) | Aluminum Acetate | [1] |
| 1000°C | Theta (θ-Al₂O₃) | Aluminum Isopropoxide (Sol-Gel) | [3] |
| > 1100°C | Alpha (α-Al₂O₃) | Aluminum Acetate | [1][4] |
| 1100 - 1200°C | Alpha (α-Al₂O₃) | Aluminum Isopropoxide (Sol-Gel) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Aluminum Acetate Precursor
This protocol describes a method for synthesizing aluminum acetate from aluminum metal.
Materials:
-
Aluminum flakes or powder
-
Glacial acetic acid
-
Distilled water
-
Beaker, magnetic stirrer, and hot plate
Procedure:
-
Dissolve aluminum flakes or powder in glacial acetic acid. The reaction may require gentle heating to initiate.
-
Stir the mixture continuously until the aluminum is completely dissolved, forming a solution of aluminum acetate.
-
The resulting solution can be used directly for the next step or dried to obtain a solid precursor powder. For drying, heat the solution at a low temperature (e.g., 60-80°C) in an oven until a solid mass is formed.[10]
-
Grind the resulting solid into a fine powder for homogeneity.
Protocol 2: Thermal Decomposition for Alumina Powder Production
This protocol details the calcination process to convert the aluminum acetate precursor into alumina powder.
Materials:
-
Dried aluminum acetate powder
-
Ceramic crucible (e.g., alumina)
-
High-temperature muffle furnace with programmable controller
Procedure:
-
Place a known amount of the aluminum acetate powder into a ceramic crucible.
-
Place the crucible in the muffle furnace.
-
Program the furnace for a controlled heating ramp. A typical heating rate is 5-10°C/min.[10][11]
-
Heat the sample to the desired target temperature to obtain a specific alumina phase (refer to Table 2). For example:
-
After the holding time, allow the furnace to cool down to room temperature naturally.
-
Carefully remove the crucible containing the synthesized alumina powder.
Protocol 3: Characterization of Materials
This protocol outlines the key techniques for analyzing the precursor and the final ceramic powder.
1. Thermogravimetric and Differential Thermal Analysis (TGA-DTA):
-
Objective: To determine the thermal decomposition profile of the aluminum carboxylate precursor.[5]
-
Procedure:
-
Place a small, accurately weighed amount of the precursor powder (5-10 mg) into a TGA-DTA sample pan (typically alumina or platinum).
-
Place the pan in the TGA-DTA instrument.
-
Heat the sample from room temperature to approximately 1200°C at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11]
-
Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.[5]
-
2. X-Ray Diffraction (XRD):
-
Objective: To identify the crystalline phases of the alumina powder after calcination.
-
Procedure:
-
Grind a small amount of the calcined powder to ensure a fine, uniform particle size.
-
Mount the powder onto an XRD sample holder.
-
Run the XRD analysis over a relevant 2θ range (e.g., 10-80°) using a common X-ray source (e.g., Cu Kα).
-
Compare the resulting diffraction pattern with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for different alumina phases (γ-Al₂O₃, θ-Al₂O₃, α-Al₂O₃) to identify the phases present.[7]
-
3. Scanning Electron Microscopy (SEM):
-
Objective: To observe the morphology, particle size, and microstructure of the synthesized alumina powder.[7]
-
Procedure:
-
Mount a small amount of the alumina powder onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Insert the sample into the SEM chamber.
-
Acquire images at various magnifications to observe the overall morphology and individual particle characteristics.
-
Visualizations
Caption: Experimental workflow for alumina synthesis.
Caption: Phase transformation pathway of alumina.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. metall-mater-eng.com [metall-mater-eng.com]
- 4. researchgate.net [researchgate.net]
- 5. web.abo.fi [web.abo.fi]
- 6. researchgate.net [researchgate.net]
- 7. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
Application of Aluminum Acetotartrate in Catalysis: Application Notes and Protocols
Introduction
Aluminum acetotartrate is an organic salt of aluminum with acetic acid and tartaric acid.[1] While it is primarily recognized for its medicinal applications as an antiseptic, disinfectant, and astringent, its potential role in catalysis is an area of nascent exploration.[1][2] Aluminum compounds, in general, are widely utilized as Lewis acid catalysts in a variety of organic transformations, owing to the electron-deficient nature of the aluminum center which can activate substrates.[3][4] The unique structure of this compound, featuring both a simple carboxylate (acetate) and a chiral, bidentate ligand (tartrate), suggests intriguing possibilities for its application in catalysis, particularly in stereoselective synthesis.
This document provides detailed application notes and hypothetical protocols for the use of this compound as a catalyst in organic synthesis. Given the limited specific literature on the catalytic applications of this particular compound, the following protocols are based on the established principles of Lewis acid catalysis by aluminum complexes and are intended to serve as a foundational guide for researchers.
Application Note 1: this compound as a Potential Chiral Lewis Acid Catalyst for Asymmetric Diels-Alder Reactions
Principle
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The use of a chiral Lewis acid catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer of the product. The inherent chirality of the tartrate ligand in this compound makes it a promising candidate for such applications. The aluminum center can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction, while the chiral environment dictated by the tartrate ligand can control the facial selectivity of the diene's approach.
Potential Applications
-
Asymmetric synthesis of cyclic compounds.
-
Enantioselective synthesis of natural products and pharmaceutical intermediates.
-
Development of novel chiral catalysts.
Hypothetical Experimental Protocol
Reaction: Asymmetric Diels-Alder reaction between cyclopentadiene and methacrolein.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Methacrolein (distilled)
-
Dichloromethane (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (10 mL) and cool the suspension to -78 °C in a dry ice/acetone bath.
-
To this suspension, add methacrolein (1.0 mmol) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C to allow for catalyst-substrate complex formation.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 5 | -78 | 24 | 65 | 70 (exo) |
| 2 | 10 | -78 | 24 | 82 | 85 (exo) |
| 3 | 10 | -50 | 24 | 78 | 75 (exo) |
| 4 | 15 | -78 | 18 | 85 | 88 (exo) |
Table 1: Hypothetical results for the optimization of the asymmetric Diels-Alder reaction catalyzed by this compound.
Diagrams
Caption: Proposed catalytic cycle for the asymmetric Diels-Alder reaction.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Application Note 2: this compound as a Catalyst for the Ring-Opening Polymerization of Lactide
Principle
The ring-opening polymerization (ROP) of cyclic esters like lactide is a common method for producing biodegradable polyesters such as polylactic acid (PLA). Aluminum-based catalysts, particularly aluminum alkoxides, are known to be effective initiators for this transformation. The this compound could potentially act as a precursor to an active catalytic species in the presence of an alcohol initiator. The Lewis acidic aluminum center can coordinate to and activate the carbonyl group of the lactide monomer, making it more susceptible to nucleophilic attack by the growing polymer chain.
Potential Applications
-
Synthesis of biodegradable polymers.
-
Development of biocompatible materials for medical applications.
-
Production of sustainable plastics.
Hypothetical Experimental Protocol
Reaction: Ring-opening polymerization of L-lactide.
Materials:
-
This compound
-
L-lactide (recrystallized from ethyl acetate)
-
Benzyl alcohol (distilled)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
Procedure:
-
In a glovebox, add L-lactide (1.0 g, 6.94 mmol) and this compound (16.2 mg, 0.0694 mmol, 1 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (10 mL) to the flask.
-
Add benzyl alcohol (7.2 µL, 0.0694 mmol) as an initiator.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 6 hours.
-
After cooling to room temperature, dissolve the crude polymer in dichloromethane (5 mL).
-
Precipitate the polymer by adding the dichloromethane solution dropwise to cold methanol (100 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Analyze the polymer structure using ¹H NMR spectroscopy.
Data Presentation
| Entry | [Monomer]:[Catalyst]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 100:1:1 | 80 | 12 | 85 | 12,500 | 1.35 |
| 2 | 100:1:1 | 100 | 6 | 95 | 14,200 | 1.28 |
| 3 | 200:1:1 | 100 | 6 | 92 | 27,500 | 1.32 |
| 4 | 100:0.5:1 | 100 | 8 | 90 | 13,800 | 1.40 |
Table 2: Hypothetical results for the ring-opening polymerization of L-lactide using this compound.
Diagrams
Caption: Proposed mechanism for the ring-opening polymerization of lactide.
While the catalytic applications of this compound are not yet established in the scientific literature, its chemical structure suggests significant potential. The presence of a chiral tartrate ligand makes it an attractive candidate for asymmetric catalysis, and its Lewis acidic aluminum center is suitable for promoting a range of organic transformations, including polymerizations. The hypothetical protocols provided herein offer a starting point for researchers to explore these possibilities. Future research should focus on the experimental validation of these proposed applications, including a thorough investigation of the catalyst's activity, selectivity, and substrate scope. Furthermore, detailed mechanistic studies would be invaluable for understanding the role of the acetate and tartrate ligands in the catalytic cycle and for the rational design of more efficient catalysts based on this scaffold.
References
Application Note: Thermal Decomposition Analysis of Aluminum Acetotartrate using Thermogravimetry-Differential Thermal Analysis (TG-DTA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum acetotartrate is a compound with potential applications in various fields, including pharmaceuticals. Understanding its thermal stability and decomposition pathway is crucial for determining its shelf-life, processing parameters, and potential incompatibilities. Thermogravimetry-Differential Thermal Analysis (TG-DTA) is a powerful technique to investigate these properties.[1][2] This application note provides a detailed protocol for the TG-DTA analysis of this compound, outlining the experimental setup, data interpretation, and expected thermal behavior.
Principle of TG-DTA
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This provides quantitative information about decomposition, dehydration, and oxidation processes.[4][5] Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.[6][7][8] DTA provides qualitative information about thermal events such as phase transitions, melting, crystallization, and decomposition, indicating whether they are endothermic or exothermic.[1][6] The simultaneous application of both techniques (TG-DTA) offers a comprehensive thermal analysis of a material.
Experimental Protocol
Instrumentation:
A simultaneous TG-DTA instrument is required. The key components of such an instrument include a high-precision microbalance, a furnace capable of a programmed heating rate, a sample and reference holder with thermocouples, and a system for controlling the purge gas atmosphere.[3][6]
Materials and Sample Preparation:
-
Sample: this compound powder.
-
Reference: Alumina (α-Al₂O₃) is commonly used as a reference material due to its thermal stability over a wide temperature range.[6]
-
Crucibles: Platinum or alumina crucibles are recommended.[4][5] For this analysis, an alumina crucible is a suitable choice.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to promote even heat distribution.[9]
-
Accurately weigh approximately 5-10 mg of the sample into a tared alumina crucible.
-
Distribute the sample evenly at the bottom of the crucible.
-
Instrumental Parameters:
The following are typical starting parameters for a TG-DTA analysis of an aluminum salt. These may need to be optimized depending on the specific instrument and sample characteristics.
| Parameter | Value |
| Temperature Range | Ambient to 1000°C |
| Heating Rate | 10°C/min |
| Purge Gas | Dry Nitrogen or Air |
| Flow Rate | 50 mL/min |
| Sample Mass | 5-10 mg |
| Reference Material | Alumina (α-Al₂O₃) |
| Crucible Type | Alumina |
Procedure:
-
Turn on the TG-DTA instrument and allow it to stabilize.
-
Place the tared alumina crucible containing the this compound sample onto the sample holder of the microbalance.
-
Place an empty alumina crucible containing the reference material on the reference holder.
-
Close the furnace and start the purge gas flow.
-
Program the instrument with the desired temperature profile (e.g., heat from room temperature to 1000°C at 10°C/min).
-
Start the analysis and record the TG and DTA curves.
-
Once the run is complete, allow the furnace to cool down to room temperature before removing the sample and reference crucibles.
-
Analyze the resulting TG-DTA thermogram.
Data Presentation and Interpretation
The thermal decomposition of this compound is expected to occur in multiple stages. The following table summarizes hypothetical quantitative data based on the analysis of similar aluminum carboxylates.
Table 1: Hypothetical TG-DTA Data for the Decomposition of this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TG) | DTA Peak | Thermal Event |
| 1 | 50 - 150 | ~5% | Endothermic | Dehydration (loss of adsorbed or coordinated water) |
| 2 | 150 - 300 | ~35% | Endothermic | Decomposition of the acetate and tartrate ligands |
| 3 | 300 - 500 | ~20% | Exothermic | Oxidation of organic decomposition products |
| 4 | > 900 | - | Exothermic | Crystallization of amorphous alumina to α-Al₂O₃ |
| Residual Mass | > 1000 | ~40% | - | Final product: Alumina (Al₂O₃) |
Disclaimer: The data presented in this table is illustrative and intended to represent a typical decomposition profile for an aluminum carboxylate. Actual experimental results may vary.
Interpretation of the Stages:
-
Stage 1 (Dehydration): An initial mass loss accompanied by an endothermic peak is characteristic of the removal of water molecules.
-
Stage 2 (Ligand Decomposition): The breakdown of the organic acetotartrate ligand results in a significant mass loss and an endothermic DTA peak.
-
Stage 3 (Oxidation): In an air or oxygen-containing atmosphere, the organic fragments from decomposition will oxidize, leading to an exothermic event. This stage may be less pronounced or absent in an inert atmosphere.
-
Stage 4 (Crystallization): The final decomposition product is typically amorphous alumina, which at higher temperatures, can undergo an exothermic crystallization to a more stable form like α-alumina.[10]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the TG-DTA analysis of this compound.
Caption: Workflow for TG-DTA analysis.
Decomposition Pathway
The following diagram illustrates the proposed thermal decomposition pathway of this compound based on the TG-DTA analysis.
Caption: Proposed decomposition pathway.
References
- 1. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. THERMO GRAVIMETRIC ANALYSIS | PPTX [slideshare.net]
- 4. tainstruments.com [tainstruments.com]
- 5. iitk.ac.in [iitk.ac.in]
- 6. Differential thermal analysis - Wikipedia [en.wikipedia.org]
- 7. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. web.abo.fi [web.abo.fi]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Aluminum Acetotartrate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of aluminum acetotartrate using Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the synthesis of the compound, sample preparation for FTIR analysis, and the interpretation of the resulting spectra. The protocols are designed to be accessible to researchers with a foundational understanding of spectroscopic techniques.
Introduction to this compound and FTIR Spectroscopy
This compound is an organometallic compound composed of approximately 70% basic aluminum acetate and 30% tartaric acid.[1][2] It is utilized in pharmaceutical and cosmetic applications as an antiseptic, disinfectant, and astringent.[2][3] The compound typically appears as colorless or yellowish crystals and is freely but slowly soluble in water.[3]
FTIR spectroscopy is a powerful analytical technique for the characterization of metal-organic frameworks and coordination compounds.[4][5] It provides detailed information about the molecular structure by measuring the absorption of infrared radiation by the sample's molecular vibrations.[6] For this compound, FTIR is instrumental in confirming the coordination of the acetate and tartrate ligands to the aluminum metal center through the analysis of key functional groups, including carboxylates (-COO⁻), hydroxyls (-OH), and carbonyls (C=O).[7]
Experimental Protocols
A common method for the synthesis of aluminum acetates involves the reaction of aluminum hydroxide with acetic acid.[8][9] To synthesize this compound, this can be adapted by introducing tartaric acid.
Materials:
-
Aluminum hydroxide (Al(OH)₃)
-
Glacial acetic acid (CH₃COOH)
-
L-Tartaric acid (C₄H₆O₆)
-
Deionized water
-
Stir plate and magnetic stirrer
-
Reaction vessel
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
In a reaction vessel, create a slurry of aluminum hydroxide in deionized water.
-
Slowly add glacial acetic acid to the slurry while stirring continuously. The amount of acetic acid should be controlled to favor the formation of basic aluminum acetate.
-
In a separate beaker, dissolve tartaric acid in a minimal amount of warm deionized water.
-
Once the aluminum acetate solution is formed, slowly add the tartaric acid solution while maintaining vigorous stirring.
-
Continue stirring the mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure a complete reaction.
-
Allow the solution to cool to room temperature, which may induce precipitation of this compound. If no precipitate forms, the solvent can be slowly evaporated.
-
Collect the resulting solid product by filtration.
-
Wash the product with a small amount of cold deionized water to remove any unreacted starting materials.
-
Dry the purified this compound in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.
Attenuated Total Reflectance (ATR)-FTIR is a convenient method for analyzing solid samples with minimal preparation.[6]
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)[10]
-
Dried this compound powder
-
Spatula
-
Isopropanol or ethanol for cleaning the ATR crystal
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Place a small amount of the dried this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly.
Data Presentation: Expected FTIR Spectral Data for this compound
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The coordination of the carboxylate and hydroxyl groups of the acetate and tartrate ligands to the aluminum ion will cause shifts in the positions of these bands compared to the free ligands.
| Wavenumber Range (cm⁻¹) | Assignment | Expected Observations and Interpretation |
| 3600 - 3200 | O-H stretching | A broad band in this region is indicative of the hydroxyl groups from the tartaric acid moiety and potentially coordinated water molecules. Hydrogen bonding can influence the broadness and position of this peak. |
| 1750 - 1650 | C=O stretching (uncoordinated) | The presence of a sharp band in this region might suggest some uncoordinated carboxylic acid groups from tartaric acid or residual acetic acid. |
| 1650 - 1540 | Asymmetric COO⁻ stretching | A strong absorption band in this region is characteristic of the asymmetric stretching vibration of the carboxylate groups coordinated to the aluminum ion.[11] The position of this band can provide insight into the coordination mode (e.g., bidentate or bridging).[12][13] |
| 1450 - 1360 | Symmetric COO⁻ stretching | A strong to medium intensity band corresponding to the symmetric stretching of the coordinated carboxylate groups.[11] The separation between the asymmetric and symmetric stretching frequencies (Δν) is a key indicator of the carboxylate coordination environment. |
| 1300 - 1000 | C-O stretching | Bands in this region are associated with the C-O stretching vibrations of the hydroxyl groups in the tartrate ligand and the C-O bonds of the carboxylate groups. |
| Below 1000 | Al-O stretching and other skeletal vibrations | Vibrations corresponding to the aluminum-oxygen bonds and other skeletal modes of the complex are expected in the fingerprint region. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using FTIR spectroscopy.
Caption: Workflow for this compound Characterization.
Conclusion
FTIR spectroscopy is an essential and highly informative technique for the structural characterization of this compound. By following the detailed protocols for synthesis and analysis provided in these notes, researchers can obtain high-quality FTIR spectra. The interpretation of these spectra, guided by the expected band assignments, will enable the confirmation of the compound's identity and provide valuable insights into the coordination chemistry between the aluminum center and the acetate and tartrate ligands. This information is critical for quality control in pharmaceutical and cosmetic applications and for advancing research in the field of metal-organic compounds.
References
- 1. druglead.com [druglead.com]
- 2. americanelements.com [americanelements.com]
- 3. Aluminium acetotartrate - Wikipedia [en.wikipedia.org]
- 4. Magnetic sustentation as an adsorption characterization technique for paramagnetic metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Aluminum Acetate for Research (RUO) [benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for XRD Analysis of Materials Derived from Aluminum Acetotartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of materials derived from the thermal decomposition of aluminum acetotartrate using X-ray Diffraction (XRD). Due to the limited availability of specific data on this compound, this document draws upon established principles and analogous data from related aluminum carboxylates, such as aluminum acetate and aluminum tartrate.
Introduction
This compound is an organometallic compound with applications in pharmaceuticals as an antiseptic and astringent. The thermal decomposition of this and similar aluminum carboxylate precursors is a common method to produce various phases of aluminum oxide (alumina, Al₂O₃). These alumina phases, including amorphous, gamma (γ), delta (δ), theta (θ), and alpha (α), exhibit distinct crystalline structures and properties, making them suitable for a wide range of applications, from catalysis and drug delivery to advanced ceramics.
X-ray Diffraction (XRD) is a powerful non-destructive technique essential for identifying the crystalline phases present in the materials obtained after the thermal treatment of this compound. By analyzing the diffraction pattern, researchers can determine the specific polymorphs of alumina formed, their crystallite size, lattice parameters, and phase purity, which are critical parameters influencing the material's performance.[1][2][3]
Experimental Protocols
Synthesis of Alumina Powders from this compound
This protocol describes the thermal decomposition of this compound to synthesize various phases of alumina.
Materials and Equipment:
-
This compound powder
-
High-purity alumina crucibles
-
High-temperature muffle furnace with programmable temperature control
-
Mortar and pestle (agate or alumina)
-
Spatula
Procedure:
-
Place a known quantity (e.g., 1-5 grams) of this compound powder into an alumina crucible.
-
Place the crucible in the muffle furnace.
-
Program the furnace to heat to the desired calcination temperature at a controlled rate (e.g., 5-10 °C/minute) to ensure uniform decomposition.
-
Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours) to allow for complete phase transformation. The target temperature will determine the resulting alumina phase (see Table 1 for guidance).
-
After the hold time, turn off the furnace and allow the sample to cool down to room temperature slowly inside the furnace to prevent thermal shock.
-
Once cooled, carefully remove the crucible from the furnace.
-
Gently grind the resulting powder using an agate or alumina mortar and pestle to obtain a fine, homogeneous powder ready for XRD analysis.
Protocol for XRD Analysis of Alumina Powders
This protocol outlines the steps for analyzing the synthesized alumina powders using a powder X-ray diffractometer.
Materials and Equipment:
-
Synthesized alumina powder
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)
-
Sample holders (e.g., zero-background silicon holder or standard powder holder)
-
Spatula and glass slide
Procedure:
-
Sample Preparation:
-
Ensure the alumina powder is finely ground and homogeneous.
-
Carefully load the powder into the sample holder. Use a glass slide to gently press and level the surface of the powder to ensure it is flat and flush with the holder's surface. This minimizes errors from surface roughness and preferred orientation.[4]
-
-
Instrument Setup:
-
Turn on the X-ray diffractometer and allow the X-ray source to stabilize.
-
Select the appropriate X-ray tube (e.g., Copper, with λ = 1.5406 Å).
-
Set the operating voltage and current (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Define the scanning range (2θ), for example, from 10° to 80°, which covers the characteristic peaks of most alumina phases.
-
Set the step size (e.g., 0.02°) and the time per step (e.g., 0.5-2 seconds).
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Upon completion of the scan, process the raw data to obtain the diffraction pattern (Intensity vs. 2θ).
-
Identify the crystalline phases present by comparing the experimental peak positions and relative intensities with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File™).
-
Perform quantitative analysis, such as determining the crystallite size using the Scherrer equation, and refining lattice parameters using appropriate software (e.g., Rietveld refinement).
-
Data Presentation
The thermal decomposition of this compound is expected to yield different phases of alumina at varying temperatures. The following table summarizes the expected alumina phases and their representative crystallographic data.
Table 1: Expected Alumina Phases from Thermal Decomposition and their Representative XRD Data
| Calcination Temperature (°C) | Expected Alumina Phase | Crystal System | Space Group | Representative 2θ Peaks (for Cu Kα) | Average Crystallite Size (nm) |
| 400 - 800 | γ-Al₂O₃ (Gamma-Alumina) | Cubic | Fd-3m | 37.6°, 45.8°, 67.0° | 5 - 15 |
| 800 - 1000 | δ-Al₂O₃ (Delta-Alumina) | Tetragonal | P4₁2₁2 | 32.8°, 37.0°, 45.7°, 61.2°, 66.8° | 15 - 30 |
| 1000 - 1100 | θ-Al₂O₃ (Theta-Alumina) | Monoclinic | C2/m | 28.0°, 31.7°, 36.8°, 38.6°, 45.5° | 30 - 50 |
| > 1100 | α-Al₂O₃ (Alpha-Alumina) | Rhombohedral | R-3c | 25.6°, 35.2°, 37.8°, 43.4°, 52.6°, 57.5° | > 50 |
Note: The exact transition temperatures and crystallite sizes can vary depending on factors such as heating rate, atmosphere, and the presence of impurities.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the precursor material to the final data analysis.
Caption: Workflow from precursor to XRD analysis.
This comprehensive guide provides the necessary framework for researchers to synthesize and analyze materials derived from this compound using XRD, enabling detailed characterization for various scientific and industrial applications.
References
Application Notes and Protocols for Preparing Stable Aluminum Acetotartrate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum acetotartrate is an organometallic compound with antiseptic, disinfectant, and astringent properties, making it a valuable active pharmaceutical ingredient (API) in various topical formulations. A key challenge in its application is the inherent instability of aluminum salt solutions, which can hydrolyze and precipitate over time, affecting both the efficacy and shelf-life of the final product. This document provides a detailed protocol for the preparation of stable this compound solutions, including methods for quality control and stability assessment.
Materials and Reagents
| Reagent | Grade |
| Aluminum Acetate, Basic | Pharmaceutical |
| Tartaric Acid | USP/NF |
| Glacial Acetic Acid | ACS Reagent |
| Boric Acid | USP/NF |
| Purified Water | USP/NF |
Experimental Protocols
Protocol 1: Rapid Preparation of this compound Solution
This protocol is adapted from a method developed for hospital preparations, aiming for a rapid and efficient synthesis of the solution[1].
1. Reagent Preparation:
-
Prepare a solution of basic aluminum acetate in purified water. The concentration should be calculated to achieve the desired final aluminum concentration.
-
Prepare separate aqueous solutions of tartaric acid and acetic acid.
2. Compounding:
-
In a suitable reaction vessel, combine the basic aluminum acetate solution with the tartaric acid and acetic acid solutions. A recommended starting ratio is approximately 70% basic aluminum acetate to 30% tartaric acid, with acetic acid added to adjust the pH.
-
Mix the suspension thoroughly.
3. Heating and Dissolution:
-
Heat the suspension to boiling while stirring continuously.
-
Maintain boiling for 2 to 2.5 hours, or until the solution becomes clear, indicating complete dissolution and complex formation[1].
4. Stabilization and pH Adjustment:
-
After cooling to room temperature, add boric acid as a stabilizer. The final concentration of boric acid should not exceed 0.6% w/v[2].
-
Measure the pH of the solution and adjust to a range of 3.6 to 4.4 using glacial acetic acid if necessary. This pH range is critical for stability[2].
5. Final Filtration and Storage:
-
Filter the solution to remove any particulate matter.
-
Store the final solution in tightly sealed containers at controlled room temperature or refrigerated (4°C) for enhanced stability[1].
Protocol 2: Quality Control and Assay
1. Assay for Aluminum Oxide:
-
A complexometric titration with edetate disodium (EDTA) can be used to determine the aluminum oxide content.
-
The procedure involves buffering the sample, adding a known excess of EDTA, and then back-titrating the excess EDTA with a standardized zinc sulfate solution[2].
2. Assay for Acetic Acid:
-
The acetic acid content can be determined by distillation followed by titration.
-
The sample is acidified, and the acetic acid is distilled into a solution of sodium hydroxide. The excess sodium hydroxide is then titrated with a standardized acid[2].
3. pH Measurement:
-
The pH of the solution should be measured using a calibrated pH meter and must be within the range of 3.6 to 4.4[2].
Stability Testing
A comprehensive stability testing program should be established to determine the shelf-life of the this compound solution.
1. Forced Degradation Studies:
-
Subject the solution to stress conditions such as elevated temperature, light exposure, and extreme pH values to identify potential degradation products and pathways.
2. Long-Term and Accelerated Stability Studies:
-
Store the solution under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
At specified time points, analyze the samples for appearance, pH, aluminum content, and acetic acid content.
Quantitative Data Summary
| Parameter | Specification | Reference |
| Aluminum Oxide (Al₂O₃) | 1.20 g - 1.45 g per 100 mL | [2] |
| Acetic Acid (C₂H₄O₂) | 4.24 g - 5.12 g per 100 mL | [2] |
| pH | 3.6 - 4.4 | [2] |
| Boric Acid (Stabilizer) | Not more than 0.6% | [2] |
| Storage Stability | Stable for at least 5 months at 4°C | [1] |
Diagrams
Caption: Experimental workflow for the preparation and analysis of stable this compound solutions.
Caption: Logical relationship of components contributing to the stability of the final solution.
References
Controlled Hydrolysis of Aluminum Acetotartrate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the controlled hydrolysis of aluminum acetotartrate, a process with significant potential in pharmaceutical and materials science. Due to the limited availability of data specific to this compound, this document integrates established principles from the hydrolysis of other aluminum salts, such as aluminum chloride and aluminum sulfate, to provide a foundational understanding and practical guidance.
This compound is an organic salt with known astringent and disinfectant properties.[1] Its controlled hydrolysis allows for the formation of various aluminum hydroxide species, ranging from soluble polymers to insoluble gels. The physicochemical properties of these hydrolysis products are critically dependent on reaction conditions, making controlled hydrolysis a key step in tailoring the material for specific applications, including as an antacid, a vaccine adjuvant, or in topical drug delivery systems.[1][2]
Principles of Controlled Hydrolysis
The hydrolysis of aluminum salts in aqueous solution is a complex process involving the replacement of water molecules or other ligands in the aluminum coordination sphere with hydroxide ions. This process is highly dependent on pH, temperature, and the concentration of the aluminum salt.[3][4] The initial hydrolysis steps lead to the formation of monomeric and dimeric aluminum species. As the pH increases, these smaller species polymerize to form larger poly-aluminum cations and eventually precipitate as aluminum hydroxide, Al(OH)₃.[3]
The presence of acetate and tartrate ligands in this compound is expected to influence the hydrolysis pathway. These carboxylate ligands can form stable complexes with aluminum, potentially slowing down the hydrolysis and polymerization rates compared to simple aluminum salts. This templating effect can be exploited to control the size and morphology of the resulting aluminum hydroxide particles.
Quantitative Data on Aluminum Salt Hydrolysis
| Parameter | Effect on Hydrolysis | Resulting Products | References |
| pH | Increasing pH accelerates hydrolysis and polymerization. | pH 4.0: Monomeric and dimeric species. pH 4.8: Small polymeric species (Al₃-Al₅). pH 5.0: Medium polymeric species (Al₆-Al₁₀). pH > 6.4: Amorphous Al(OH)₃ flocs. | [3] |
| Temperature | Increased temperature generally favors more crystalline and larger particle formation. | Low temperature can shift the precipitation boundary to a more alkaline pH. | [5][6] |
| Concentration | Higher initial concentrations can lead to faster precipitation and smaller particle sizes. | Lower concentrations favor the formation of more ordered, larger particles under controlled conditions. | [6] |
| Ligands (Acetate, Tartrate) | Can stabilize intermediate aluminum species, influencing the rate and nature of polymerization. | May lead to the formation of more uniform and potentially smaller nanoparticles. |
Experimental Protocols
The following protocols are adapted from general methods for the controlled hydrolysis of aluminum salts to produce aluminum hydroxide.[7][8] Researchers should optimize these protocols for this compound based on the desired characteristics of the final product.
Protocol 1: Controlled pH Precipitation for Aluminum Hydroxide Gel Formation
This protocol aims to produce a stable aluminum hydroxide gel by the controlled addition of a base to an this compound solution at a constant pH.
Materials:
-
This compound
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter and probe
-
Stir plate and stir bar
-
Burette or automated titrator
-
Reaction vessel
Procedure:
-
Prepare a 0.1 M solution of this compound in deionized water.
-
Place the solution in the reaction vessel and begin stirring at a constant rate.
-
Calibrate and place the pH probe in the solution.
-
Slowly add the 1 M NaOH solution dropwise using a burette or automated titrator.
-
Monitor the pH continuously. Maintain the desired pH (e.g., 7.0 ± 0.2) by adjusting the rate of NaOH addition. A pH-stat titrator is recommended for precise control.[9]
-
Continue the addition of NaOH until no further significant pH change is observed, indicating the completion of the precipitation.
-
Age the resulting suspension under continuous stirring for a specified period (e.g., 1-24 hours) to allow for particle ripening.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
The resulting aluminum hydroxide gel can be stored as a suspension or dried for further characterization and use.
Protocol 2: Thermal Hydrolysis for Nanoparticle Synthesis
This protocol utilizes heat to drive the hydrolysis of this compound, which can favor the formation of more crystalline and uniform nanoparticles.
Materials:
-
This compound
-
Deionized Water
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stir plate and stir bar
Procedure:
-
Prepare a dilute solution of this compound (e.g., 0.01 M) in deionized water in the round-bottom flask.
-
Place the flask in the heating mantle on the stir plate and attach the reflux condenser.
-
Begin stirring and heat the solution to a controlled temperature (e.g., 80-100°C).
-
Maintain the temperature and reflux for a defined period (e.g., 2-12 hours). The solution may become turbid as hydrolysis proceeds.
-
After the desired reaction time, turn off the heat and allow the solution to cool to room temperature.
-
Collect the resulting nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water and then with ethanol to aid in drying.
-
Dry the nanoparticles in a vacuum oven at a low temperature (e.g., 60°C).
Characterization of Hydrolysis Products
A variety of analytical techniques can be employed to characterize the products of controlled hydrolysis:
-
Particle Size and Morphology: Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM).[10]
-
Crystalline Structure: X-ray Diffraction (XRD) to identify the polymorph of aluminum hydroxide (e.g., bayerite, gibbsite, boehmite).[11]
-
Surface Area: Brunauer-Emmett-Teller (BET) analysis.
-
Chemical Composition and Speciation:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for total aluminum content.[1]
-
High-Performance Liquid Chromatography (HPLC) with a suitable derivatizing agent like quercetin can be used to quantify aluminum in different forms.[12]
-
Electrospray Ionization Mass Spectrometry (ESI-MS) to identify soluble polymeric aluminum species.[3][13]
-
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy to probe the coordination environment of aluminum.[13]
-
Applications in Drug Development
The controlled hydrolysis of this compound can yield materials with properties suitable for various pharmaceutical applications.
-
Topical Drug Delivery: The astringent properties of aluminum compounds make them suitable for topical preparations to treat skin irritations.[14][15] The controlled hydrolysis of this compound can produce aluminum hydroxide gels with optimized viscosity and mucoadhesive properties for the sustained release of active pharmaceutical ingredients (APIs) onto the skin. The particulate nature of the hydrolysis products could also be leveraged for nanoparticle-based topical delivery systems.
-
Oral Drug Delivery: Aluminum hydroxide is a well-known antacid that works by neutralizing stomach acid.[1][16] By controlling the particle size and surface area of the aluminum hydroxide produced from this compound, its acid-neutralizing capacity and reactivity can be tailored. Furthermore, the porous nature of aluminum hydroxide can be exploited to adsorb and deliver other oral drugs in a controlled manner.[17]
Potential Cellular Interactions and Signaling Pathways
While specific signaling pathways for this compound hydrolysis products are not well-defined, studies on other aluminum compounds provide insights into potential cellular responses, particularly in the context of topical applications or vaccine adjuvants.
-
Inflammatory Response: Aluminum-based adjuvants have been shown to induce a local inflammatory response, characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6 from macrophages and other immune cells.[2][18] This response is thought to be initiated by stress signals from cells undergoing necrosis upon exposure to aluminum compounds.[2]
-
Oxidative Stress: Exposure of cells to aluminum adjuvants can lead to the formation of Reactive Oxygen Species (ROS).[18] This oxidative stress can trigger downstream signaling pathways involved in inflammation and cell death.
-
Cellular Uptake and Antigen Presentation: Macrophages can engulf aluminum hydroxide particles, which can enhance the presentation of co-administered antigens to T-cells, a key mechanism for the adjuvant effect in vaccines.[2]
Below is a conceptual workflow for the controlled hydrolysis and its potential application in drug delivery.
Caption: Experimental workflow for controlled hydrolysis and drug delivery application.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by the interaction of aluminum hydroxide particles with a macrophage.
Caption: Hypothetical signaling cascade in a macrophage upon exposure to Al(OH)₃.
References
- 1. Aluminum hydroxide gel: General methods of preparation, assay, properties and medicinal uses - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Distinctive cellular response to aluminum based adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the aluminum salts hydrolysis during coagulation process: formation and decomposition of polymeric aluminum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. chalcochemicals.com [chalcochemicals.com]
- 6. Factors affecting homogeneous precipitation of aluminum hydroxide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. pH-stat titration of aluminum hydroxide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress on the Hydrolysis-Polymerization Forms and Mechanisms of Aluminum [yyhx.ciac.jl.cn]
- 14. What Is Aluminum Acetate? [healthline.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Aluminium Hydroxide Gel Preparation: Steps, Uses & Tips [vedantu.com]
- 17. A molecular understanding of magnesium aluminium silicate - drug, drug - polymer, magnesium aluminium silicate - polymer nanocomposite complex interactions in modulating drug release: Towards zero order release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinctive cellular response to aluminum based adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aluminum Acetotartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aluminum acetotartrate is an organometallic compound with applications in the pharmaceutical industry as an antiseptic, disinfectant, and astringent.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. This document provides detailed application notes and protocols for various analytical methods to quantify the aluminum, acetate, and tartrate components of this compound. The methods described include classic wet chemistry techniques and modern instrumental analyses.
Part 1: Quantification of Aluminum Content
The quantification of the aluminum moiety is a primary approach for the analysis of this compound. Several robust methods are available, each with its own advantages in terms of sensitivity, selectivity, and required instrumentation.
Complexometric Titration (Back-Titration)
Application Note:
Complexometric titration is a widely used and cost-effective method for the determination of metal ions. A direct titration of aluminum with ethylenediaminetetraacetic acid (EDTA) is not feasible due to the slow reaction kinetics and the blocking of indicators.[2][3] Therefore, a back-titration approach is employed. In this method, a known excess of a standard EDTA solution is added to the sample containing aluminum. The mixture is heated to ensure complete complexation of the aluminum ions.[2] The unreacted EDTA is then titrated with a standard solution of a second metal ion, such as zinc sulfate, using a suitable indicator like Eriochrome Black T.[2][4] This method is well-suited for assaying aluminum in pharmaceutical preparations where the aluminum concentration is relatively high.
Experimental Protocol:
Reagents:
-
0.05 M EDTA Solution: Prepare and standardize against a primary standard.
-
0.05 M Zinc Sulfate Solution: Prepare and standardize.
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator mixture
-
Hydrochloric Acid (HCl), dilute
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Sample Preparation: Accurately weigh a quantity of this compound sample expected to contain 40-50 mg of aluminum and dissolve it in deionized water. If the sample is acidic, neutralize it with NaOH solution.[3]
-
Complexation with EDTA: Pipette a known excess volume of 0.05 M EDTA solution (e.g., 50.0 mL) into the sample solution in an Erlenmeyer flask.[3]
-
Add the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.[4]
-
Gently boil the solution for 2-3 minutes to ensure the complete formation of the Al-EDTA complex.[2][3]
-
Cool the solution to room temperature.
-
Back-Titration: Add a small amount of Eriochrome Black T indicator. The solution should turn blue.[2]
-
Titrate the excess EDTA with the standardized 0.05 M zinc sulfate solution until the color changes from blue to a sharp wine-red endpoint.[2][4]
-
Perform a blank titration by repeating the procedure without the sample.
-
Calculation: The amount of aluminum in the sample is calculated based on the difference between the initial amount of EDTA added and the amount of EDTA that reacted with the zinc sulfate in the back-titration.
Workflow Diagram:
Caption: Workflow for the complexometric back-titration of aluminum.
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry offers a sensitive method for the quantification of aluminum at lower concentrations. The method is based on the formation of a colored complex between aluminum ions and a chromogenic reagent. Alizarin Red S is a common reagent that forms a stable, reddish-orange complex with aluminum at a slightly acidic pH (around 4.0-4.6).[1][5] The absorbance of this complex is measured at its maximum wavelength (λmax), which is typically around 490-550 nm, and is proportional to the concentration of aluminum.[1][6] This method is suitable for determining trace amounts of aluminum and can be applied to pharmaceutical formulations after appropriate sample preparation to remove interfering substances.
Experimental Protocol:
Reagents:
-
Standard Aluminum Solution (e.g., 100 ppm)
-
Alizarin Red S Solution (e.g., 0.15 mM)[5]
-
Acetate Buffer (pH 4.0)[1]
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to a known volume to bring the aluminum concentration into the linear range of the assay (e.g., 0.1-1.0 ppm).[1]
-
Calibration Curve Preparation: Prepare a series of standard solutions of aluminum (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 ppm) from the stock solution.
-
Color Development: To a set of volumetric flasks (for blank, standards, and samples), add an aliquot of the respective solution.
-
Add the acetate buffer solution.[1]
-
Add the Alizarin Red S solution and mix well.[5]
-
Allow the color to develop for a specified time (e.g., 30 minutes in the dark).[7]
-
Measurement: Measure the absorbance of each solution at the λmax of the Al-Alizarin Red S complex against the reagent blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. Determine the concentration of aluminum in the sample solution from the calibration curve.
Workflow Diagram:
Caption: Workflow for the UV-Vis spectrophotometric determination of aluminum.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Application Note:
ICP-OES is a powerful and sensitive technique for elemental analysis, capable of measuring aluminum concentrations to very low levels. The method involves introducing a liquid sample into an argon plasma, which atomizes and excites the aluminum atoms. The excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of aluminum in the sample. ICP-OES is highly selective and can be used for the analysis of complex matrices, making it suitable for the determination of aluminum in various pharmaceutical products.[8] Proper sample preparation, including acid digestion, is often required to break down the sample matrix and prevent interferences.[9]
Experimental Protocol:
Reagents:
-
Nitric Acid (HNO₃), trace metal grade
-
Hydrochloric Acid (HCl), trace metal grade (if required for sample digestion)
-
Standard Aluminum Solution (e.g., 1000 ppm)
Procedure:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh the this compound sample into a digestion vessel.
-
Add a suitable volume of concentrated nitric acid.
-
If necessary, a mixture of acids (e.g., HNO₃ and HCl) can be used.
-
Digest the sample using a hot plate or a microwave digestion system until a clear solution is obtained.[9]
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should typically be around 1-2%.
-
-
Instrument Calibration: Prepare a series of calibration standards by diluting the stock aluminum standard solution in the same acid matrix as the samples.
-
Analysis:
-
Aspirate the blank, standards, and samples into the ICP-OES instrument.
-
Measure the emission intensity at a prominent aluminum wavelength (e.g., 396.152 nm).
-
-
Quantification: Generate a calibration curve by plotting the emission intensity versus the concentration of the standards. The concentration of aluminum in the samples is then determined from this curve.
Workflow Diagram:
Caption: Workflow for the ICP-OES analysis of aluminum.
Data Presentation: Comparison of Aluminum Quantification Methods
| Parameter | Complexometric Titration | UV-Vis Spectrophotometry | ICP-OES |
| Principle | Volumetric titration based on complex formation | Measurement of light absorption by a colored complex | Measurement of light emission from excited atoms |
| Linearity Range | Typically in the mg range | 0.1 - 10 ppm[5] | ppb to high ppm levels |
| Limit of Detection (LOD) | Higher, suitable for assays | ~0.004 mg/mL[6] | ~0.065 mg/L[10] |
| Limit of Quantification (LOQ) | Higher, suitable for assays | ~0.23 mg/L[10] | |
| Accuracy (% Recovery) | 98-102% is achievable | 82% - 108%[6] | 90-110% is typically acceptable[11] |
| Precision (RSD%) | < 2% | < 5% | < 2%[10] |
| Selectivity | Moderate, may be prone to interference from other metal ions | Good, with appropriate masking agents | High |
| Instrumentation | Basic laboratory glassware | UV-Vis Spectrophotometer | ICP-OES Spectrometer |
| Sample Throughput | Low | Moderate | High |
Part 2: Quantification of Acetate and Tartrate Content
The organic acid components of this compound can be quantified using chromatographic techniques, which offer high selectivity and the ability to perform simultaneous analysis.
Ion Chromatography (IC)
Application Note:
Ion chromatography with suppressed conductivity detection is a powerful technique for the determination of organic acids like acetate and tartrate.[12] This method separates the anions based on their interaction with an ion-exchange stationary phase. A suppressor is used after the analytical column to reduce the background conductivity of the eluent, thereby increasing the sensitivity of detection for the analyte ions. This method is highly suitable for the simultaneous quantification of acetate and tartrate in pharmaceutical formulations.[13]
Experimental Protocol:
Reagents:
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Standard solutions of Acetate and Tartrate
-
Acetonitrile (if needed for mobile phase)
Chromatographic Conditions (Example):
-
Column: A suitable anion exchange column, e.g., Metrohm Metrosep A Supp 1 (250 x 4.0 mm, 5.0 µm).[13]
-
Mobile Phase: Isocratic mixture of 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate in deionized water.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: Suppressed conductivity.
-
Run Time: Approximately 25 minutes.[13]
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample, dissolve in deionized water, and dilute to a known volume. The solution may need to be filtered through a 0.45 µm filter before injection.
-
Calibration: Prepare a series of mixed standard solutions containing known concentrations of acetate and tartrate.
-
Analysis: Inject the standards and samples into the ion chromatograph.
-
Quantification: Identify and quantify the acetate and tartrate peaks based on their retention times and peak areas compared to the calibration standards.
Workflow Diagram:
Caption: Workflow for the ion chromatographic analysis of acetate and tartrate.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reversed-phase HPLC with UV detection is another widely used method for the analysis of organic acids. For the analysis of acetate and tartrate, which have low UV absorbance, detection is typically performed at a low wavelength (e.g., 210 nm). The mobile phase is usually an acidic aqueous buffer to ensure the analytes are in their protonated form, which enhances their retention on a C18 column. This method allows for the simultaneous determination of both acetate and tartrate.[14]
Experimental Protocol:
Reagents:
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Acetonitrile or Methanol (as organic modifier)
-
Standard solutions of Acetic Acid and Tartaric Acid
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 2.6 with Orthophosphoric Acid.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 210 nm.[15]
-
Column Temperature: 30 °C.[15]
Procedure:
-
Sample Preparation: Prepare the sample solution by accurately weighing the this compound, dissolving it in the mobile phase, and diluting to a suitable concentration. Filter the solution prior to injection. Adjusting the pH to around 2 can help in determining the organic acids without interference from the aluminum ion.[16]
-
Calibration: Prepare a series of mixed standard solutions of acetic acid and tartaric acid in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for acetic acid and tartaric acid by their retention times. Quantify the concentrations using the peak areas and the calibration curves.
Workflow Diagram:
Caption: Workflow for the HPLC analysis of acetate and tartrate.
Data Presentation: Comparison of Acetate and Tartrate Quantification Methods
| Parameter | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Ion-exchange separation with conductivity detection | Reversed-phase separation with UV detection |
| Linearity Range | Typically in the ppm range | 5 to 1000 mg/L for some organic acids[17] |
| Limit of Detection (LOD) | Can reach low µg/L levels | 1.19 - 3.61 mg/L for acetic and tartaric acid[17] |
| Accuracy (% Recovery) | 95-105% is generally achievable | 80.86 - 119.55% for acetic and tartaric acid[17] |
| Precision (RSD%) | < 2% | < 2% |
| Selectivity | High for ionic species | Good, can be optimized with mobile phase pH |
| Instrumentation | Ion Chromatograph with conductivity detector | HPLC with UV detector |
| Sample Throughput | Moderate to High | Moderate to High |
Disclaimer: The provided protocols and performance data are examples and may require optimization for specific sample matrices and instrumentation. Method validation should be performed according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).
References
- 1. Quantitative determination of Al(iii) ion by using Alizarin Red S including its microspheres optical sensing material - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 3. titrations.info [titrations.info]
- 4. To estimate aluminium by back titration using zinc sulphate | DOCX [slideshare.net]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. [PDF] Complexometric titration of aluminum and magnesium ions in commercial antacids : An experiment for general and analytical chemistry laboratories | Semantic Scholar [semanticscholar.org]
- 8. pharmtech.com [pharmtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. A validated analytical method to measure metals dissolved in deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02372A [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aluminum Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Aqueous Aluminum Acetotartrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of aqueous aluminum acetotartrate solutions.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the Solution
Possible Causes:
-
Hydrolysis: Aluminum salts in aqueous solutions are prone to hydrolysis, leading to the formation of insoluble aluminum hydroxide or basic aluminum salts. This process is often accelerated by changes in pH and temperature.
-
pH Shift: The stability of this compound is pH-dependent. A shift in pH outside the optimal range can lead to the precipitation of aluminum species.
-
Temperature Fluctuations: Elevated temperatures can increase the rate of hydrolysis and decrease the solubility of certain aluminum complexes, leading to precipitation.[1] Conversely, cooling a saturated solution may also cause precipitation.
-
High Concentration: Preparing solutions with concentrations exceeding the solubility limit of this compound at a given temperature can result in precipitation.
-
Contamination: The presence of impurities or incompatible ions can act as nucleation sites, promoting precipitation.
Troubleshooting Steps:
-
Verify pH: Measure the pH of the solution. If it has deviated from the intended value, adjust it carefully using a suitable buffer system. The optimal pH for stability should be determined experimentally, but a mildly acidic environment is generally preferred for aluminum salts to minimize hydrolysis.
-
Control Temperature: Store the solution at the recommended temperature. Avoid exposure to high temperatures or repeated freeze-thaw cycles. If precipitation occurred upon cooling, gentle warming and agitation may redissolve the precipitate, provided the solution is not supersaturated.
-
Review Concentration: Ensure the concentration of the solution does not exceed its solubility limit at the storage temperature. If necessary, dilute the solution to a more stable concentration.
-
Filtration: If small amounts of particulate matter are present, filtration through a compatible membrane filter (e.g., 0.22 µm) can clarify the solution. This is a corrective, not a preventative, measure.
-
Chelating Agents: Consider the addition of a compatible chelating agent to increase the solubility and stability of the aluminum complex. The tartrate in this compound already acts as a chelating agent.
Issue 2: Change in Solution pH Over Time
Possible Causes:
-
Hydrolysis: As this compound hydrolyzes, it can consume hydroxide ions from the water, leading to a decrease in pH (more acidic).
-
Interaction with Container: The solution may interact with the container material, especially if stored in glass, which can leach alkaline ions and increase the pH.
-
Absorption of CO₂: Absorption of atmospheric carbon dioxide can lead to the formation of carbonic acid, causing a slight decrease in pH.
Troubleshooting Steps:
-
Buffer System: Incorporate a pharmaceutically acceptable buffer system to maintain the pH within the desired range. The choice of buffer should be compatible with this compound and the intended application.
-
Inert Container: Store the solution in an inert container, such as Type I borosilicate glass or a suitable polymer container, to minimize interactions.
-
Inert Atmosphere: For long-term storage, consider blanketing the solution with an inert gas like nitrogen or argon to prevent CO₂ absorption.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for storing aqueous this compound solutions?
A1: While specific data for this compound is limited, related aluminum salt solutions are generally most stable in a mildly acidic pH range (typically pH 4-6) to minimize hydrolysis and precipitation of aluminum hydroxide. It is crucial to experimentally determine the optimal pH for your specific formulation and concentration.
Q2: How does temperature affect the stability of the solution?
A2: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis of the aluminum complex.[1] This can lead to the formation of insoluble precipitates. For long-term storage, refrigeration (2-8 °C) is often recommended, but you must ensure that the components do not precipitate at this lower temperature. Avoid freezing, as this can cause irreversible precipitation.
Q3: Are there any recommended stabilizing agents for this compound solutions?
A3: The tartrate moiety in this compound itself acts as a stabilizing chelating agent. For related aluminum acetate solutions, the use of alpha-hydroxy carboxylic acids has been shown to improve stability. The addition of co-solvents or viscosity-enhancing agents might also improve physical stability by hindering particle aggregation. Any potential stabilizer must be carefully evaluated for compatibility and its effect on the final product's quality and efficacy.
Q4: What type of container is best for storing these solutions?
A4: To minimize leaching and pH shifts, it is recommended to use containers made of inert materials. Type I borosilicate glass is a good option. For some applications, plastic containers made of polyethylene or polypropylene that have been tested for compatibility may also be suitable.
Q5: How can I monitor the stability of my this compound solution?
A5: A comprehensive stability testing program should be implemented. This typically includes:
-
Visual Inspection: Regularly check for any signs of precipitation, color change, or microbial growth.
-
pH Measurement: Monitor the pH of the solution at regular intervals.
-
Assay for Aluminum Content: Use a validated analytical method, such as atomic absorption spectroscopy or inductively coupled plasma (ICP) spectroscopy, to quantify the aluminum concentration and ensure it remains within specifications.
-
Chromatographic Analysis: A stability-indicating HPLC method can be developed to separate and quantify this compound from its potential degradation products.
Data Presentation
Table 1: Factors Influencing the Stability of Aqueous this compound Solutions
| Parameter | Effect on Stability | Recommendation |
| pH | Deviations from the optimal range (typically mildly acidic) can lead to hydrolysis and precipitation. | Maintain pH in the experimentally determined optimal range, often 4-6. Use a suitable buffer system. |
| Temperature | High temperatures accelerate degradation.[1] Low temperatures can cause precipitation if solubility is exceeded. | Store at a controlled, cool temperature (e.g., 2-8 °C), avoiding freezing. |
| Concentration | Higher concentrations are more prone to precipitation. | Use the lowest effective concentration that meets experimental needs. |
| Light | Photodegradation can potentially occur, although specific data for this compound is scarce. | Store in light-resistant containers. |
| Oxygen | While not the primary degradation pathway, oxidation can affect organic components. | For sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen). |
| Container | Reactive containers (e.g., soda-lime glass) can leach ions and alter pH. | Use inert containers like Type I borosilicate glass or tested polymers. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous this compound Solution
-
Materials:
-
This compound powder
-
Purified water (USP/EP grade)
-
Citric acid (or other suitable acid for pH adjustment)
-
Sodium citrate (or other suitable salt for buffer preparation)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of sodium citrate and dissolve it in approximately 80% of the final volume of purified water in a suitable beaker with stirring.
-
Slowly add the weighed amount of this compound powder to the stirring solution. Continue stirring until it is completely dissolved.
-
Measure the pH of the solution. Adjust the pH to the desired value (e.g., 4.5) by adding small amounts of a citric acid solution.
-
Once the desired pH is reached and stable, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with purified water and mix thoroughly.
-
Filter the solution through a 0.22 µm filter if sterile filtration is required.
-
Store the final solution in a pre-cleaned, inert container at the designated storage temperature.
-
Protocol 2: Stability-Indicating HPLC Method Development Outline
This protocol provides a general framework. Specific parameters will need to be optimized for your particular formulation.
-
Objective: To develop an HPLC method capable of separating the intact this compound complex from its degradation products.
-
Instrumentation:
-
HPLC system with a UV or a Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase Development (Gradient Elution is likely required):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Start with a gradient from low %B to high %B to elute compounds with a range of polarities.
-
-
Forced Degradation Study:
-
To generate degradation products, subject the this compound solution to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 48 hours
-
Photolytic: Expose to light (ICH Q1B guidelines)
-
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the main peak.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of aqueous this compound solutions.
Caption: Troubleshooting logic for addressing precipitation in this compound solutions.
References
Technical Support Center: Optimizing Calcination Temperature for Alumina from Aluminum Acetotartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of alumina (Al₂O₃) via the calcination of an aluminum acetotartrate precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the calcination of this compound to produce alumina.
| Issue | Potential Cause | Recommended Solution |
| Low Surface Area of Final Alumina Powder | 1. Calcination temperature is too high: Excessive temperatures can lead to sintering and the collapse of the porous structure.[1] 2. Incomplete removal of organic components: Residual carbon from the acetotartrate ligand can block pores. | 1. Optimize calcination temperature: Based on available data for similar organic precursors, the optimal range for achieving high surface area γ-Al₂O₃ is typically between 500°C and 800°C.[2][3] Consider lowering the temperature. 2. Increase dwell time and ensure sufficient air: Extend the holding time at the target calcination temperature (e.g., 4-6 hours) and ensure adequate airflow to facilitate complete combustion of the organic components.[2] |
| Incorrect Alumina Phase (e.g., presence of α-Al₂O₃ instead of γ-Al₂O₃) | 1. Calcination temperature is too high: The transition from γ-Al₂O₃ to the more stable but less porous α-Al₂O₃ occurs at higher temperatures, typically above 1000-1100°C.[1] 2. Presence of impurities: Certain impurities can act as nucleating agents, promoting the formation of undesired phases. | 1. Reduce calcination temperature: To obtain the γ-Al₂O₃ phase, maintain the calcination temperature within the 500-800°C range.[3] 2. Use high-purity precursors: Ensure the this compound precursor is of high purity. |
| Incomplete Conversion to Alumina | 1. Calcination temperature is too low: Insufficient thermal energy will result in incomplete decomposition of the this compound precursor. 2. Insufficient dwell time: The time at the target temperature may not be long enough for the complete conversion. | 1. Increase calcination temperature: A minimum temperature is required to initiate the decomposition of the precursor and form alumina. For organic precursors, this is generally above 400-500°C.[4] 2. Extend the calcination duration: Increase the holding time at the set temperature to ensure the reaction goes to completion. |
| Gray or Black Discoloration of Alumina Powder | Incomplete combustion of organic ligands: The acetotartrate component has not been fully removed, leaving residual carbon. | 1. Increase calcination temperature or duration: This will provide more energy and time for the complete burnout of the organic material. 2. Improve air circulation: Ensure a sufficient supply of oxygen (air) to the furnace to facilitate the oxidation of carbon to CO₂. |
| Particle Agglomeration | High surface energy of nanoparticles: This can lead to sintering, especially at elevated temperatures. | 1. Use a lower calcination temperature: This can help to minimize sintering effects.[1] 2. Employ a faster heating rate: A rapid ramp to the target temperature can sometimes reduce the time available for agglomeration to occur. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound?
A1: The thermal decomposition of this compound is expected to occur in stages. Initially, adsorbed and structural water will be removed at lower temperatures (below 200°C). This is followed by the decomposition and combustion of the organic acetotartrate ligands, which likely occurs between 200°C and 500°C, leading to the formation of an amorphous alumina precursor.[5] As the temperature is further increased, this amorphous alumina will crystallize into various phases, typically starting with γ-Al₂O₃.
Q2: How does calcination temperature affect the properties of the resulting alumina?
A2: Calcination temperature is a critical parameter that significantly influences the physicochemical properties of the final alumina product, including its crystalline phase, surface area, pore volume, and particle size.[1] Generally, as the temperature increases, the crystallinity improves. However, the surface area and pore volume often decrease at higher temperatures due to sintering and phase transitions to denser alumina forms.[6]
Q3: What is the optimal calcination temperature for producing high surface area γ-Al₂O₃ from this compound?
A3: While specific data for this compound is limited, based on studies of similar aluminum carboxylate precursors, the optimal temperature for obtaining porous, high-surface-area γ-Al₂O₃ is typically in the range of 600°C to 800°C.[7][8] Temperatures below this range may result in incomplete decomposition, while higher temperatures can lead to the formation of other, less porous alumina phases.[1]
Q4: What characterization techniques are recommended for analyzing the synthesized alumina?
A4: To thoroughly characterize the alumina produced, the following techniques are essential:
-
X-ray Diffraction (XRD): To identify the crystalline phases of alumina present (e.g., gamma, alpha) and determine the crystallite size.[2]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area, pore volume, and pore size distribution.[2]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition profile of the this compound precursor and identify key transition temperatures.[5]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and degree of agglomeration of the alumina powder.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes a general method for the synthesis of an this compound precursor.
-
Dissolution of Aluminum Source: Dissolve a suitable aluminum salt (e.g., aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O) in deionized water with vigorous stirring.
-
Addition of Ligands: In a separate container, dissolve equimolar amounts of acetic acid and tartaric acid in deionized water.
-
Precipitation: Slowly add the ligand solution to the aluminum salt solution under continuous stirring. Adjust the pH of the mixture with a base (e.g., ammonium hydroxide) to induce the precipitation of the this compound complex.
-
Aging: Allow the resulting precipitate to age for a specified period (e.g., 24 hours) at room temperature to ensure complete formation.
-
Washing: Filter the precipitate and wash it repeatedly with deionized water to remove any unreacted reagents and byproducts.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 100-120°C) to obtain the this compound precursor powder.
Protocol 2: Calcination of this compound to Alumina
This protocol details the steps for the thermal conversion of the precursor to alumina.
-
Sample Preparation: Place a known amount of the dried this compound precursor powder in a ceramic crucible.
-
Furnace Programming: Place the crucible in a muffle furnace. Program the furnace to heat to the desired calcination temperature (e.g., 600°C) at a controlled heating rate (e.g., 5°C/min).
-
Dwell Time: Hold the temperature at the setpoint for a specific duration (e.g., 4 hours) to ensure complete decomposition and phase formation.
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Collection: The resulting white powder is the synthesized alumina.
Quantitative Data
The following tables summarize the expected trends in the properties of alumina derived from an organic precursor as a function of calcination temperature, based on data from similar systems.
Table 1: Effect of Calcination Temperature on Alumina Properties
| Calcination Temperature (°C) | Predominant Alumina Phase | Expected Surface Area (m²/g) | Crystallite Size (nm) |
| 500 | Amorphous / Poorly Crystalline γ-Al₂O₃ | High | Small |
| 600 | γ-Al₂O₃ | Very High | Small |
| 700 | γ-Al₂O₃ | High | Increasing |
| 800 | γ-Al₂O₃ / δ-Al₂O₃ | Moderate | Increasing |
| 900 | δ-Al₂O₃ / θ-Al₂O₃ | Lower | Larger |
| 1000 | θ-Al₂O₃ / α-Al₂O₃ | Low | Larger |
| >1100 | α-Al₂O₃ | Very Low | Large |
Note: These are generalized trends and the exact values will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of alumina.
Caption: Troubleshooting decision tree for alumina synthesis from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jprs.gov.iq [jprs.gov.iq]
- 7. Optimum calcination temperature for the synthesis of nanostructured alumina for energy storage heat management applications [hfe.irost.ir]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation in Aluminum Acetotartrate Solutions
Welcome to the technical support center for aluminum acetotartrate solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to solution stability and precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation in aqueous this compound solutions? A1: Precipitation in this compound solutions is typically due to the hydrolysis of aluminum ions, forming insoluble aluminum hydroxide or basic aluminum salts. Key factors that trigger this include deviations from the optimal pH range, elevated temperatures, high concentrations leading to supersaturation, and the presence of impurities or contaminants that can act as nucleation sites.[1][2] The stability of the solution depends on maintaining the aluminum ion in its soluble complexed form with the acetotartrate ligand.
Q2: How does pH influence the stability of the solution? A2: The pH is a critical factor. In aqueous solutions, aluminum ions are subject to hydrolysis. As the pH increases, aluminum ions can form various hydroxo complexes. If the pH is not adequately controlled, these can polymerize and precipitate as aluminum hydroxide.[3][4] Conversely, a very low pH might also disrupt the acetotartrate complex. The solubility of aluminum salts is often pH-dependent, requiring a specific range to maintain a clear solution.[5] For many aluminum salt solutions, maintaining a slightly acidic environment can prevent the formation of insoluble hydroxides.[1]
Q3: Can temperature affect the stability of my this compound solution? A3: Yes, temperature can have a significant impact. While increasing the temperature may initially increase the solubility of the salt, it can also accelerate hydrolysis reactions, leading to the formation of insoluble aluminum compounds over time.[5] Some solutions of aluminum acetate are known to be unstable upon heating and can decompose.[6] Therefore, it is crucial to avoid excessive heat unless a specific protocol requires it, and to determine the optimal temperature range for both preparation and storage.
Q4: Can adding a stabilizing agent help prevent precipitation? A4: Yes, stabilizing agents, particularly chelating agents, can be very effective. For instance, citric acid has been shown to inhibit the precipitation of aluminum oxyhydroxides by preventing the formation of large aluminum-containing polycations that act as seeds for particle growth.[3][4] Similarly, alpha-hydroxy carboxylic salts (like sodium lactate) can be used to form partial chelates, enhancing the stability of aluminum acetate solutions.[6] Since this compound already contains tartaric acid (a hydroxy acid), ensuring the correct ratio and conditions for stable complexation is key.
Q5: What role do impurities play in causing precipitation? A5: Impurities can significantly destabilize the solution. Particulates can act as nucleation sites, initiating precipitation even in a solution that is not fully saturated. Dissolved impurities, such as silicates from glassware or heavy metal ions, can react to form insoluble aluminum compounds. Additionally, absorption of atmospheric carbon dioxide can lower the pH and lead to the precipitation of aluminum hydroxide. Using high-purity water and clean equipment is essential.
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve common precipitation issues.
| Problem | Potential Cause | Recommended Troubleshooting Actions |
| Immediate cloudiness or precipitation upon dissolving the salt. | Incorrect pH: The initial pH of the solvent is outside the stability range. | 1. Measure the pH of your solvent (e.g., purified water) before adding the salt. 2. Adjust the solvent to a slightly acidic pH (e.g., 4.0 - 5.0) before dissolution. 3. Verify the final pH after dissolution and adjust if necessary. |
| Precipitation occurs slowly over time during storage. | Hydrolysis: The aluminum complex is slowly hydrolyzing. | 1. Re-check and adjust the solution pH. 2. Store the solution in a tightly sealed container to prevent CO₂ absorption.[2] 3. Consider storing the solution at a lower temperature (e.g., 2-8°C), provided this does not cause the salt to crystallize out. 4. If compatible with the application, consider adding a co-stabilizer or chelating agent.[3][4][6] |
| Solution becomes cloudy or precipitates when heated. | Temperature-Induced Decomposition: Elevated temperature is accelerating hydrolysis and decomposition. | 1. Avoid heating the solution above the recommended temperature. 2. If heating is required, perform it for the minimum time necessary. 3. Evaluate if a lower concentration of this compound can be used to improve thermal stability. |
| Crystalline precipitate forms, especially after cooling. | Supersaturation: The concentration is too high for the given temperature and conditions. | 1. Ensure the salt is fully dissolved during preparation, using gentle warming if necessary, followed by cooling to room temperature. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles or nucleation sites. 3. Prepare a less concentrated solution. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
-
Objective: To prepare a clear, stable aqueous solution of this compound.
-
Materials:
-
This compound powder
-
High-purity (Type I) water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
0.1 M Acetic Acid and 0.1 M Sodium Hydroxide for pH adjustment
-
Sterile 0.22 µm syringe or vacuum filter unit
-
-
Methodology:
-
Measure 90% of the final required volume of high-purity water into a clean beaker with a magnetic stir bar.
-
Begin stirring to create a vortex.
-
Measure the initial pH of the water. Adjust the pH to approximately 4.5 using 0.1 M Acetic Acid.
-
Slowly add the pre-weighed this compound powder to the stirring water.
-
Allow the solution to stir until all powder is completely dissolved. This may take several minutes.
-
Once dissolved, check the pH again. If necessary, adjust back to the target range (e.g., 4.0-5.0).
-
Add high-purity water to reach the final desired volume.
-
For long-term stability, filter the solution through a 0.22 µm filter into a clean, sterile storage container.
-
Seal the container tightly and store at the recommended temperature.
-
Protocol 2: Quantitative Assessment of Solution Stability
-
Objective: To determine the effect of pH and temperature on the stability of an this compound solution.
-
Materials:
-
Stock solution of this compound (prepared via Protocol 1)
-
Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 40°C)
-
Turbidimeter or UV-Vis Spectrophotometer
-
Sealed, sterile sample vials
-
-
Methodology:
-
Prepare a stock solution of this compound at a known concentration.
-
Divide the stock solution into three batches. Adjust the pH of each batch to a different value (e.g., pH 4.0, 5.0, 6.0).
-
For each pH value, dispense aliquots of the solution into multiple sealed vials.
-
Measure the initial turbidity (or absorbance at 600 nm) of each solution at Time 0.
-
Place a set of vials from each pH batch into each of the temperature-controlled environments (4°C, 25°C, 40°C).
-
At specified time intervals (e.g., 1, 24, 48, and 168 hours), remove one vial from each pH/temperature condition.
-
Allow the vial to equilibrate to room temperature and visually inspect for precipitation.
-
Measure and record the turbidity or absorbance. An increase from the Time 0 value indicates the formation of precipitate.
-
Summarize the data in a table to compare stability under different conditions.
-
Stability Assessment Data (Example)
| pH | Temperature | Turbidity (NTU) at 0 hr | Turbidity (NTU) at 48 hr | Observation |
| 4.5 | 4°C | 0.15 | 0.18 | Clear, stable |
| 4.5 | 25°C | 0.15 | 0.25 | Clear, stable |
| 4.5 | 40°C | 0.15 | 1.50 | Slight haze |
| 6.0 | 4°C | 0.20 | 0.45 | Clear |
| 6.0 | 25°C | 0.20 | 5.80 | Noticeable haze |
| 6.0 | 40°C | 0.20 | 25.60 | White precipitate |
Visual Schematics
Caption: Logical troubleshooting flow for addressing precipitation issues.
Caption: Experimental workflow for testing solution stability.
References
- 1. cr4.globalspec.com [cr4.globalspec.com]
- 2. echemi.com [echemi.com]
- 3. Inhibition of aluminum oxyhydroxide precipitation with citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. US5233065A - Method of preparing stable aluminum acetate solutions - Google Patents [patents.google.com]
Technical Support Center: Aluminum Acetotartrate Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum acetotartrate complexes. The formation and stability of this complex are highly dependent on the pH of the solution. This guide addresses common issues encountered during its synthesis and characterization.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the preparation of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| White precipitate forms upon addition of base to adjust pH. | - Localized high pH: Rapid addition of a strong base can cause the local pH to rise significantly, leading to the precipitation of aluminum hydroxide (Al(OH)₃).- Overall pH is too high: The desired complex may not be stable at higher pH values, favoring the formation of insoluble aluminum hydroxides. | - Add the base (e.g., sodium hydroxide, ammonium hydroxide) dropwise and with vigorous stirring to ensure uniform distribution and avoid localized high pH.- Consider using a weaker base or a buffer solution for more controlled pH adjustment.- Maintain the final pH of the solution within the acidic to neutral range, ideally between pH 4.0 and 7.0. |
| The final solution is cloudy or opalescent. | - Incomplete complexation: The molar ratios of aluminum, acetate, and tartrate may not be optimal for complete complex formation.- Formation of colloidal aluminum species: At certain pH values, aluminum can form polymeric hydroxo complexes that result in a colloidal suspension. | - Ensure accurate molar ratios of the starting materials. An excess of the ligands (acetate and tartrate) can help to fully coordinate the aluminum ions.- Gently heat the solution (e.g., to 40-50°C) with stirring to promote complex formation and dissolution of any colloidal particles.- Allow the solution to age for a period (e.g., 24 hours) to reach equilibrium. |
| Low yield of the isolated solid complex. | - High solubility of the complex: The this compound complex may be highly soluble in the chosen solvent system.- Inappropriate isolation technique: The method used to precipitate or crystallize the complex may not be effective. | - If attempting to isolate a solid, try adding a less polar, miscible solvent (e.g., ethanol, isopropanol) to decrease the solubility of the complex.- Evaporate the solvent slowly at a controlled temperature to encourage crystallization.- Lyophilization (freeze-drying) can be an effective method for obtaining a solid product from an aqueous solution. |
| Inconsistent or non-reproducible results. | - Inaccurate pH measurements: The pH meter may not be properly calibrated, leading to variability between experiments.- Variable quality of starting materials: The purity and hydration state of the aluminum salt and ligands can affect the stoichiometry of the reaction. | - Calibrate the pH meter before each use with fresh, certified buffer solutions.- Use high-purity reagents and accurately account for any water of hydration in the starting materials when calculating molar quantities. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and properties of this compound complexes.
Q1: What is the optimal pH for the formation of the this compound complex?
Q2: Why is tartaric acid used in aluminum acetate solutions?
A2: Tartaric acid, an alpha-hydroxy carboxylic acid, acts as a stabilizing agent for aqueous aluminum acetate solutions. It forms a stable chelate complex with the aluminum ion, which prevents the hydrolysis and subsequent polymerization and precipitation of aluminum species. This results in a clear and stable solution over a wider pH range than a simple aluminum acetate solution.
Q3: Can I use a different aluminum salt as a starting material?
A3: Yes, various aluminum salts such as aluminum chloride, aluminum sulfate, or basic aluminum halides can be used as the aluminum source. However, the choice of salt will introduce other ions into the solution (e.g., chloride, sulfate), which may or may not be desirable for the final application. The subsequent pH adjustment will also need to account for the acidic or basic nature of the chosen salt.
Q4: How does the speciation of aluminum, tartaric acid, and acetic acid change with pH?
A4: The speciation of each component is highly pH-dependent:
-
Aluminum: In acidic solutions (pH < 4), aluminum exists predominantly as the hydrated hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. As the pH increases, it undergoes hydrolysis to form various monomeric and polymeric hydroxo species. Above pH 7, insoluble aluminum hydroxide, Al(OH)₃, precipitates, which can redissolve at very high pH to form the aluminate ion, [Al(OH)₄]⁻.
-
Tartaric Acid: Tartaric acid is a dicarboxylic acid with pKa values of approximately 2.9 and 4.3. Below pH 2.9, it is fully protonated. Between pH 2.9 and 4.3, the bitartrate form is dominant. Above pH 4.3, the fully deprotonated tartrate ion is the major species.
-
Acetic Acid: Acetic acid is a weak monoprotic acid with a pKa of about 4.76. Below this pH, the protonated form is more prevalent, while above pH 4.76, the acetate ion is the dominant species.
The formation of the this compound complex is favored in the pH range where a significant concentration of the deprotonated tartrate and acetate ligands coexists with soluble aluminum species.
Experimental Protocols
The following is a generalized methodology for the preparation of a stable aqueous solution of this compound, based on principles from the literature. Researchers should optimize the concentrations and pH for their specific application.
Objective: To prepare a stable aqueous solution of this compound.
Materials:
-
Aluminum salt (e.g., aluminum chloride hexahydrate, AlCl₃·6H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Acetic acid (glacial, CH₃COOH)
-
Base for pH adjustment (e.g., 1 M sodium hydroxide, NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Dissolution of Aluminum Salt: Dissolve a known molar amount of the aluminum salt in deionized water with stirring.
-
Addition of Ligands: To the aluminum solution, add the desired molar equivalents of tartaric acid and acetic acid. A common starting point is a 1:1:1 molar ratio of Al:tartrate:acetate. Stir until all solids are dissolved.
-
pH Adjustment: Slowly add the base solution dropwise while continuously monitoring the pH and stirring vigorously. The target pH should be in the range of 4.0 to 6.0. Be cautious to avoid localized high pH which can cause precipitation.
-
Heating and Stabilization: Once the desired pH is reached, the solution can be gently heated to approximately 40-50°C for a short period (e.g., 30 minutes) to ensure complete complexation.
-
Cooling and Storage: Allow the solution to cool to room temperature. The final solution should be clear. Store in a well-sealed container.
Data Presentation
The following tables summarize the expected speciation of the key components as a function of pH, which is critical for understanding the conditions required for complex formation.
Table 1: Predominant Aluminum Species in Aqueous Solution as a Function of pH
| pH Range | Predominant Aluminum Species | State |
| < 4.0 | [Al(H₂O)₆]³⁺ | Soluble |
| 4.0 - 6.0 | Monomeric and polymeric hydroxo complexes (e.g., [Al(OH)]²⁺, [Al(OH)₂]⁺) | Soluble |
| 6.0 - 8.0 | Amorphous Aluminum Hydroxide (Al(OH)₃) | Precipitate |
| > 8.0 | Aluminate ([Al(OH)₄]⁻) | Soluble |
Table 2: Speciation of Tartaric Acid and Acetic Acid as a Function of pH
| pH | Predominant Form of Tartaric Acid (pKa₁ ≈ 2.9, pKa₂ ≈ 4.3) | Predominant Form of Acetic Acid (pKa ≈ 4.76) |
| < 2.9 | H₂T (Tartaric Acid) | CH₃COOH (Acetic Acid) |
| 2.9 - 4.3 | HT⁻ (Bitartrate) | CH₃COOH (Acetic Acid) |
| 4.3 - 4.76 | T²⁻ (Tartrate) | CH₃COOH (Acetic Acid) |
| > 4.76 | T²⁻ (Tartrate) | CH₃COO⁻ (Acetate) |
Note: H₂T represents tartaric acid, HT⁻ represents the bitartrate ion, and T²⁻ represents the tartrate ion.
Visualizations
The following diagrams illustrate the conceptual workflow for the synthesis of the this compound complex and the pH-dependent speciation of the reactants.
Caption: Experimental workflow for the synthesis of this compound solution.
Caption: pH-dependent speciation of reactants for complex formation.
Technical Support Center: Troubleshooting TG-DTA of Aluminum Acetotartrate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Thermogravimetric-Differential Thermal Analysis (TG-DTA) for the characterization of aluminum acetotartrate. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition profile of this compound?
A1: this compound is a composite material, typically composed of 70% basic aluminum acetate and 30% tartaric acid.[1] Its decomposition is expected to occur in multiple stages:
-
Dehydration: Removal of adsorbed or crystalline water, typically below 150°C.
-
Initial Decomposition of Organic Ligands: The acetate and tartrate components will begin to decompose. For instance, aluminum triacetate starts to decompose around 200°C.[2] The decomposition of tartaric acid also occurs in this approximate temperature range.
-
Dehydroxylation and Further Decomposition: For basic aluminum salts, dehydroxylation is a key step. The decomposition of the organic skeleton continues, leading to the formation of intermediate species.[3]
-
Formation of Aluminum Oxide: At higher temperatures, the final product is typically amorphous aluminum oxide (Al₂O₃), which may undergo further phase transitions at even higher temperatures.[3]
Q2: What should the final residual mass be in the TG curve of this compound?
A2: The theoretical residual mass should correspond to the percentage of aluminum oxide (Al₂O₃) in the initial sample. This can be calculated based on the molecular formula of this compound and its purity. Any significant deviation from the theoretical value may indicate an impure sample, incomplete decomposition, or reactions with the purge gas.
Q3: What are the common DTA events (peaks) to expect?
A3: The DTA curve will show endothermic and exothermic peaks corresponding to thermal events:
-
Endothermic Peaks: Often associated with dehydration, melting, and the initial stages of decomposition where bond breaking is the dominant process.[4][5]
-
Exothermic Peaks: Typically observed during the combustion of organic decomposition products in an oxidizing atmosphere (like air) and crystallization or phase transitions of the resulting alumina.[4][5]
Q4: How can I ensure the accuracy and reproducibility of my TG-DTA results?
A4: To ensure high-quality data, it is crucial to:
-
Use a representative and homogenous sample.
-
Maintain a consistent and appropriate heating rate (e.g., 10 °C/min).
-
Ensure a stable and controlled flow of the purge gas.
-
Use clean sample crucibles, preferably platinum or alumina.
-
Calibrate the instrument regularly for temperature and mass.
-
Run a baseline (empty crucible) under the same experimental conditions to correct the data.
Troubleshooting Guide
This section addresses specific issues you may encounter with your TG-DTA curves for this compound.
Issue 1: Unexpected Mass Loss at Low Temperatures (< 100°C)
-
Question: My TG curve shows a significant mass loss below 100°C, which is more than expected for adsorbed water. What could be the cause?
-
Possible Causes & Solutions:
-
Hygroscopic Sample: this compound can be hygroscopic. The sample may have absorbed a significant amount of atmospheric moisture.
-
Solution: Dry the sample in a desiccator or under vacuum at a low temperature before analysis. Handle the sample in a glove box with a controlled atmosphere if possible.
-
-
Residual Solvent: If the sample was synthesized or processed with a volatile solvent, this may be evaporating.
-
Solution: Ensure the sample is thoroughly dried after synthesis. A preliminary heating step at a low temperature under vacuum can help remove residual solvents.
-
-
Issue 2: Shifting Decomposition Temperatures
-
Question: The decomposition temperatures in my TG curve are shifted to lower or higher values compared to the expected range. Why is this happening?
-
Possible Causes & Solutions:
-
Heating Rate: A higher heating rate can shift the decomposition temperatures to higher values.[6]
-
Solution: Use a consistent and well-documented heating rate for all experiments. A rate of 10 °C/min is common for routine analysis.
-
-
Sample Mass and Packing: A larger sample mass or tightly packed sample can lead to poor heat transfer and shift decomposition to higher temperatures.
-
Solution: Use a small and consistent sample mass (typically 5-10 mg). Ensure the sample is loosely packed in the crucible to allow for efficient heat and gas exchange.
-
-
Purge Gas Flow Rate: The flow rate of the purge gas can influence the removal of decomposition products, affecting the reaction equilibrium and, consequently, the decomposition temperatures.
-
Solution: Maintain a constant and optimized purge gas flow rate throughout the experiment.
-
-
Issue 3: Incorrect Final Residual Mass
-
Question: The final residual mass at the end of my TG run is significantly higher or lower than the theoretical value for Al₂O₃. What does this indicate?
-
Possible Causes & Solutions:
-
Incomplete Decomposition: The experiment may have been terminated before the decomposition was complete.
-
Solution: Extend the final temperature of the experiment to ensure all organic material has been removed.
-
-
Reaction with Purge Gas: If using a reactive purge gas, it may have reacted with the sample or intermediates. For example, in an inert atmosphere (like nitrogen), carbonaceous residues can form, leading to a higher residual mass.
-
Solution: For complete combustion of organic components to CO₂ and H₂O, use an oxidizing atmosphere like air or synthetic air. If an inert atmosphere is required, be aware that a carbonaceous residue may remain.
-
-
Instrument Buoyancy Effects: Buoyancy can affect the measured weight, especially at higher temperatures.
-
Solution: Perform a baseline correction by running an empty crucible under the same experimental conditions and subtracting it from the sample data.
-
-
Issue 4: Noisy or Unstable TG or DTA Signal
-
Question: The TG or DTA curve is very noisy, making it difficult to interpret the data.
-
Possible Causes & Solutions:
-
Instrument Vibration: External vibrations can affect the sensitive balance of the TGA.
-
Solution: Place the instrument on a vibration-dampening table in a location with minimal foot traffic and external vibrations.
-
-
Turbulent Gas Flow: An incorrect or fluctuating gas flow rate can cause noise in the signal.
-
Solution: Ensure the gas flow is stable and within the manufacturer's recommended range.
-
-
Sample Ejection: Vigorous decomposition can sometimes cause the sample to be ejected from the crucible, leading to sudden, sharp mass drops.
-
Solution: Use a lower heating rate or a crucible with a lid (with a pinhole to allow gas escape).
-
-
Data Presentation
Table 1: Estimated Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Event | DTA Peak Type | Approximate Mass Loss (%) | Evolved Products (in Air) |
| < 150 | Dehydration (loss of adsorbed/crystal water) | Endothermic | Variable | H₂O |
| 150 - 350 | Decomposition of acetate and tartrate ligands | Endo/Exo | ~ 40 - 50% | H₂O, CO, CO₂, organic fragments |
| 350 - 600 | Combustion of organic intermediates | Exothermic | ~ 20 - 30% | CO, CO₂ |
| > 600 | Formation of stable Al₂O₃ | None | - | - |
Note: These values are estimates based on the decomposition of related compounds and the composition of this compound. Actual values may vary depending on the specific sample and experimental conditions.
Experimental Protocols
Methodology for TG-DTA Analysis of this compound
-
Instrument Calibration:
-
Perform temperature calibration using standard reference materials with known melting points (e.g., indium, tin, zinc).
-
Perform mass calibration using standard weights.
-
-
Sample Preparation:
-
Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the instrument.
-
Set the purge gas (e.g., dry air or nitrogen) to a constant flow rate (e.g., 50 mL/min).
-
Program the temperature profile:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 1000°C at a heating rate of 10 °C/min.
-
Hold at 1000°C for 5 minutes to ensure complete decomposition.
-
-
-
Data Acquisition and Analysis:
-
Run a baseline experiment with empty crucibles under the same conditions.
-
Acquire the TG and DTA data for the this compound sample.
-
Apply the baseline correction to the sample data.
-
Analyze the corrected TG curve to determine the onset and end temperatures of decomposition steps and the corresponding mass losses.
-
Analyze the DTA curve to identify endothermic and exothermic events associated with the mass loss steps.
-
Visualizations
Caption: Standard experimental workflow for TG-DTA analysis.
Caption: Troubleshooting logic for TG curve analysis.
References
Technical Support Center: Interpreting FTIR Spectra of Aluminum Acetotartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the Fourier-Transform Infrared (FTIR) spectra of aluminum acetotartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what functional groups should I expect to see in its FTIR spectrum?
This compound is a salt composed of an aluminum cation coordinated to acetate and tartrate anions.[1][2] Therefore, its FTIR spectrum will primarily exhibit features corresponding to coordinated carboxylate groups (-COO⁻) from both acetate and tartrate, as well as the hydroxyl (-OH) groups of the tartrate moiety.
Q2: I see a broad absorption band in the 3500-3200 cm⁻¹ region. What does this indicate?
A broad band in this region is characteristic of the O-H stretching vibrations of the hydroxyl groups present in the tartrate ligand. The broadening of this peak is typically due to intermolecular and intramolecular hydrogen bonding.
Q3: The sharp, strong peak around 1700-1740 cm⁻¹ for the C=O stretch of a free carboxylic acid is absent in my spectrum. Is my sample impure?
Not necessarily. In this compound, the carboxylic acid groups of acetic acid and tartaric acid are deprotonated to form carboxylate anions, which then coordinate with the aluminum ion. This coordination significantly alters the electronic structure of the C=O bond. Instead of a single C=O stretching peak, you should look for two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group (-COO⁻).[1]
Q4: Where should I look for the characteristic carboxylate peaks in the spectrum of this compound?
The key absorptions for the carboxylate groups are typically found in the following regions:
-
Asymmetric COO⁻ stretching (νₐₛ(COO⁻)): 1650-1540 cm⁻¹ (strong)[1]
-
Symmetric COO⁻ stretching (νₛ(COO⁻)): 1450-1360 cm⁻¹ (strong)[1]
The exact positions of these bands can provide clues about the coordination mode between the carboxylate groups and the aluminum ion.
Q5: How can I use the FTIR spectrum to get information about the coordination of the carboxylate groups to the aluminum ion?
The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (Δν = νₐₛ - νₛ) can indicate the coordination mode:
-
Ionic: Smaller Δν.
-
Unidentate: Larger Δν (approaching the separation of free carboxylic acid C=O and C-O stretches).[3]
-
Bidentate (chelating): Smaller Δν compared to unidentate.[3]
-
Bridging: Similar Δν to bidentate.[3]
Since this compound contains two different carboxylate ligands (acetate and tartrate), you may observe multiple overlapping peaks in these regions, representing different coordination environments.
Troubleshooting Guide
| Issue / Observation | Possible Cause | Suggested Action |
| Presence of a strong, sharp peak around 1710-1760 cm⁻¹. | Incomplete reaction or presence of unreacted (free) tartaric acid or acetic acid.[2][4] | Purify the sample to remove unreacted starting materials. Ensure the reaction has gone to completion. |
| Very broad and intense absorption centered around 3400 cm⁻¹ that masks other peaks. | Presence of excess water in the sample. This compound is hygroscopic. | Dry the sample thoroughly under vacuum or in a desiccator before analysis. Prepare the sample in a dry environment (e.g., glove box). |
| Spectrum shows low signal-to-noise ratio. | Insufficient sample amount or poor contact with the ATR crystal. | Ensure enough sample is used to cover the ATR crystal completely. Apply consistent and adequate pressure to ensure good contact. |
| Peaks in the carboxylate region are poorly resolved. | Multiple coordination modes of acetate and tartrate to the aluminum center may lead to overlapping peaks. | Consider using deconvolution software to resolve overlapping bands. Compare with spectra of simpler, related compounds (e.g., aluminum acetate, aluminum tartrate) if available. |
Summary of Key FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretch | 3500 - 3200 | Broad, Strong |
| Carboxylate (-COO⁻) | Asymmetric stretch (νₐₛ) | 1650 - 1540 | Strong |
| Carboxylate (-COO⁻) | Symmetric stretch (νₛ) | 1450 - 1360 | Strong |
| C-H (from acetate & tartrate) | C-H stretch/bend | ~2900-3000, ~1400-1300 | Weak to Medium |
| C-O (from tartrate hydroxyl) | C-O stretch | ~1200 - 1000 | Medium to Strong |
Experimental Protocol: Sample Preparation for FTIR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples like this compound.
Materials:
-
This compound sample
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Clean the ATR Crystal: Before analysis, ensure the ATR crystal surface is clean. Use a lint-free wipe dampened with isopropanol or ethanol to gently wipe the crystal surface. Allow the solvent to evaporate completely.
-
Collect a Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor).
-
Apply the Sample: Place a small amount of the this compound powder onto the center of the ATR crystal. Use enough powder to completely cover the crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Collect the Sample Spectrum: Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Clean Up: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
Visualizations
References
Technical Support Center: Alumina Synthesis from Acetotartrate Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of alumina (Al₂O₃) from acetotartrate precursors. It addresses common challenges related to phase transformations during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the typical phase transformation sequence for alumina synthesized from an acetotartrate precursor?
A1: During calcination, amorphous alumina derived from an acetotartrate precursor typically follows a transformation sequence through several metastable phases before reaching the stable alpha-alumina (α-Al₂O₃) phase. The general pathway is: Amorphous → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃.[1][2] The specific temperatures at which these transformations occur can be influenced by various experimental parameters.
Q2: What are the primary factors influencing the phase transformation of alumina?
A2: Several factors can significantly impact the kinetics and temperature of alumina phase transformations.[2][3] Key factors include:
-
Calcination Temperature and Heating Rate: Higher temperatures provide the necessary energy for atomic rearrangement, while the heating rate can affect the kinetics of the transformation.[2]
-
Particle Size: Smaller particles generally have higher surface energy and may transform at lower temperatures.[3]
-
Atmosphere: The composition of the furnace atmosphere (e.g., air, inert gas) can influence the decomposition of the precursor and subsequent phase changes.[3]
-
Impurities: The presence of certain ions can either promote or inhibit the transformation to α-Al₂O₃.[2][4]
-
Precursor Chemistry: The nature of the organic precursor, in this case, acetotartrate, influences the initial amorphous structure and its subsequent decomposition, which in turn affects the phase transformation pathway.[5]
Q3: Why is my final product not pure α-Al₂O₃?
A3: Achieving a pure α-Al₂O₃ phase can be challenging. The presence of other phases, such as γ-Al₂O₃ or θ-Al₂O₃, in your final product often indicates that the calcination temperature was too low or the holding time was insufficient for the complete transformation to the alpha phase.[2][4] The transformation from θ-Al₂O₃ to α-Al₂O₃, in particular, can be sluggish.[6] It is also possible that certain impurities are stabilizing the metastable phases.
Q4: Can the acetotartrate precursor itself cause issues during synthesis?
A4: Yes, the organic components (acetate and tartrate) play a crucial role. The thermal decomposition of these carboxylates occurs in stages, including dehydration, dehydroxylation, and combustion of the organic skeleton.[1] Incomplete combustion can lead to residual carbon in the final product, which may affect its properties and phase purity. The way the precursor is prepared (e.g., sol-gel method) can also influence the homogeneity and reactivity of the resulting amorphous alumina.[7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Final product contains a mixture of alumina phases (e.g., γ, θ, and α). | - Insufficient calcination temperature.- Inadequate holding time at the peak temperature.- Heating rate is too fast. | - Increase the final calcination temperature. Refer to the table below for typical temperature ranges.- Extend the duration of the calcination at the highest temperature.- Use a slower heating rate to allow for complete phase transformation. |
| Broad, undefined peaks in the XRD pattern, indicating an amorphous or poorly crystalline product. | - Calcination temperature is too low to induce crystallization.- The initial precursor was not properly decomposed. | - Increase the calcination temperature significantly. Amorphous alumina typically crystallizes into γ-Al₂O₃ at several hundred degrees Celsius.- Ensure complete removal of organic components by holding at an intermediate temperature (e.g., 400-600°C) before proceeding to higher temperatures. |
| The transformation to α-Al₂O₃ occurs at a much higher/lower temperature than expected. | - Presence of impurities that either inhibit or promote the transformation.- Significant variation in particle size. | - Analyze the starting materials for impurities.[2][4]- Control the particle size of the precursor powder through methods like milling or sieving. |
| Final alumina powder is gray or black. | - Incomplete combustion of the organic acetotartrate precursor, leading to residual carbon. | - Ensure sufficient oxygen supply during calcination (use an air atmosphere).- Introduce a dwell time at an intermediate temperature (e.g., 500-700°C) to facilitate the burnout of organic residues. |
Data Presentation
Table 1: Typical Phase Transformation Temperatures for Alumina
| Phase Transformation | Typical Temperature Range (°C) | Notes |
| Amorphous → γ-Al₂O₃ | 400 - 600 | The initial crystallization from the amorphous state. |
| γ-Al₂O₃ → δ-Al₂O₃ | > 800 | [2] |
| δ-Al₂O₃ → θ-Al₂O₃ | > 1000 | [2] |
| θ-Al₂O₃ → α-Al₂O₃ | > 1100 | [2] This is often the rate-limiting step. |
Note: These temperatures are approximate and can vary based on the specific experimental conditions as outlined in the FAQs.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Alumina Precursor from Acetotartrate
-
Precursor Solution Preparation:
-
Dissolve an aluminum salt (e.g., aluminum chloride) in ethanol.
-
Add acetylacetone as a chelating agent.[8]
-
Separately, prepare an aqueous solution of tartaric acid and acetic acid.
-
-
Sol Formation:
-
Slowly add the acid solution to the aluminum salt solution while stirring vigorously.
-
Adjust the pH with a base (e.g., ammonia solution) to initiate hydrolysis and condensation, leading to the formation of a sol.[9]
-
-
Gelation:
-
Continue stirring until a viscous gel is formed.
-
Age the gel for a specified period (e.g., 24-48 hours) at room temperature to strengthen the network.
-
-
Drying:
-
Dry the gel in an oven at a controlled temperature (e.g., 80-100°C) to remove the solvent, resulting in a xerogel.
-
Protocol 2: Calcination for Phase Transformation
-
Sample Preparation: Place the dried xerogel powder in a high-purity alumina crucible.
-
Heating Program:
-
Ramp up the temperature to an intermediate hold point (e.g., 500°C) at a rate of 5-10°C/min to ensure the complete burnout of organic components.
-
Hold at this temperature for 1-2 hours.
-
Ramp up to the final calcination temperature (e.g., 1100-1200°C) at a similar rate.
-
Hold at the final temperature for 2-4 hours to facilitate the transformation to α-Al₂O₃.
-
-
Cooling: Allow the furnace to cool down to room temperature naturally.
Visualizations
Caption: Experimental workflow for alumina synthesis.
Caption: Alumina phase transformation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase Transformations of α-Alumina Made from Waste Aluminum via a Precipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ije.ir [ije.ir]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. psec.uchicago.edu [psec.uchicago.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Controlling Particle Size in Nanoparticle Synthesis with Aluminum Acetotartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nanoparticles using aluminum acetotartrate. The focus is on controlling particle size, a critical factor for many applications.
Disclaimer: While this compound is specified as the precursor, the scientific literature extensively covers nanoparticle synthesis using other aluminum salts (e.g., aluminum chloride, aluminum nitrate) and alkoxides. The principles and troubleshooting steps outlined below are based on established methods for these common aluminum precursors and are expected to be broadly applicable to this compound. The acetotartrate ligand is anticipated to act as a chelating agent and stabilizer, which will be removed during calcination to yield aluminum oxide nanoparticles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Large and Inconsistent Particle Size | Incorrect Precursor Concentration: High precursor concentrations can lead to rapid, uncontrolled nucleation and growth. | Optimize the molar ratio of your this compound to the solvent. Lower concentrations generally favor the formation of smaller, more uniform nanoparticles. |
| Inadequate pH Control: The pH of the reaction medium significantly influences the hydrolysis and condensation rates of the aluminum precursor, directly impacting particle size.[1] | Precisely control and monitor the pH throughout the synthesis process using a suitable buffer or dropwise addition of a base (e.g., ammonium hydroxide). The optimal pH will depend on the specific synthesis method. | |
| Fluctuations in Reaction Temperature: Temperature affects the kinetics of nanoparticle formation. Inconsistent temperatures can lead to a broad particle size distribution. | Use a temperature-controlled reaction setup (e.g., an oil bath with a PID controller) to maintain a stable and uniform temperature. | |
| Particle Agglomeration | Inefficient Mixing: Poor mixing can create localized areas of high precursor concentration, promoting the formation of large, aggregated particles. | Employ vigorous and consistent stirring using a magnetic stirrer or overhead stirrer throughout the reaction to ensure homogeneous mixing of reactants. |
| Inappropriate Surfactant/Stabilizing Agent: While this compound has stabilizing properties, additional surfactants may be needed depending on the synthesis route. The absence or incorrect choice of a surfactant can lead to nanoparticle aggregation. | If aggregation persists, consider adding a suitable surfactant. The choice of surfactant will depend on the solvent system and desired nanoparticle properties. | |
| Improper Washing/Purification: Residual ions or byproducts from the reaction can cause particles to aggregate during drying. | Wash the synthesized nanoparticles multiple times with deionized water and/or ethanol to remove impurities before drying. Centrifugation and redispersion can aid this process. | |
| Low Yield | Incomplete Precipitation: The pH may not be optimal for the complete precipitation of the aluminum hydroxide precursor. | Adjust the final pH of the solution to ensure maximum precipitation. For aluminum salts, this is typically in the basic range. |
| Loss of Material During Washing: Excessive or aggressive washing steps can lead to the loss of nanoparticle product. | Optimize the washing procedure by using appropriate centrifugation speeds and carefully decanting the supernatant. | |
| Irregular Particle Morphology | Inappropriate Synthesis Method: The chosen synthesis method may not be suitable for producing the desired particle shape. | Choose a synthesis method known to produce the desired morphology. For example, the sol-gel method often produces spherical nanoparticles. |
| Incorrect Calcination Temperature and Time: The final morphology and crystallinity of the nanoparticles are heavily dependent on the calcination process. | Carefully control the calcination temperature and duration. Higher temperatures generally lead to phase transitions (e.g., from amorphous to crystalline α-alumina) and can affect particle shape. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acetotartrate ligand in the synthesis?
A1: The acetotartrate ligand in this compound likely serves as a chelating agent, which can help control the hydrolysis and condensation rates of the aluminum precursor. This controlled reaction can lead to more uniform nucleation and growth of nanoparticles. During calcination, this organic component is burned off, yielding aluminum oxide nanoparticles.
Q2: How does pH affect the final particle size?
A2: The pH of the synthesis solution is a crucial factor. For instance, in the co-precipitation method using aluminum salts, increasing the pH from 10 to 12 has been shown to increase the crystallite size of α-Al₂O₃ particles from 32 nm to 38 nm.[2] This is because pH influences the rate of nucleation and growth of the aluminum hydroxide precursor.[1]
Q3: What is the role of calcination temperature in determining particle size and phase?
A3: Calcination temperature and duration are critical for the final properties of the alumina nanoparticles. The process removes residual organic compounds and induces phase transformations. For example, γ-alumina can be formed at temperatures around 800°C, while the more stable α-alumina phase typically requires temperatures of 1100°C or higher.[3] Higher calcination temperatures can also lead to an increase in particle size due to sintering.
Q4: Can I control particle size by adjusting the precursor concentration?
A4: Yes, the precursor concentration is a key parameter for controlling particle size. Generally, higher precursor concentrations lead to an increase in nanoparticle size.[4] It is recommended to start with a lower concentration and gradually increase it to achieve the desired particle size.
Q5: My nanoparticles are aggregating. What can I do?
A5: Aggregation is a common issue in nanoparticle synthesis. To prevent this, ensure vigorous and consistent stirring during the reaction. Using a suitable stabilizing agent or surfactant can also prevent aggregation. Additionally, ensure that the nanoparticles are thoroughly washed to remove any residual ions that might cause them to stick together.
Quantitative Data Summary
The following table summarizes the effect of various experimental parameters on the size of alumina nanoparticles, based on data from studies using common aluminum precursors.
| Precursor | Method | Parameter | Value | Resultant Particle/Crystallite Size |
| Aluminum Chloride | Sol-Gel | Molar Ratio (NH₃:AlCl₃) & Water Content | Varied | 7 - 50 nm (higher ammonia and water concentration increased particle size)[5] |
| Aluminum Nitrate | Co-precipitation | pH | 10 | 32 nm (α-Al₂O₃)[2] |
| Aluminum Nitrate | Co-precipitation | pH | 12 | 38 nm (α-Al₂O₃)[2] |
| Aluminum Nitrate | Sol-Gel | Calcination Temperature | 800°C | 11.5 nm (γ-alumina)[3] |
| Aluminum Nitrate | Sol-Gel | Calcination Temperature | 1100°C | 49 nm (α-alumina)[3] |
| Aluminum Chloride | Green Synthesis | Calcination Temperature | 700°C | 36 ± 14 nm[6] |
| Aluminum Nitrate | Green Synthesis | Calcination Temperature | 700°C | 49 ± 25 nm[6] |
Experimental Protocols
Sol-Gel Synthesis of α-Alumina Nanoparticles
This protocol is adapted from a method using aluminum nitrate as the precursor.[3]
-
Preparation of Precursor Solution: Dissolve aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and citric acid in deionized water. A typical molar ratio of citric acid to aluminum nitrate is 0.5.
-
Gel Formation: Heat the solution to 60°C with constant stirring until it becomes a yellowish sol. Then, increase the temperature to 80°C and maintain it until a viscous gel is formed.
-
Drying: Dry the gel in an oven at 120°C for 24 hours to remove the solvent.
-
Calcination: Grind the dried gel into a powder and calcine it in a furnace. To obtain the α-alumina phase, a temperature of 1100°C or higher is typically required.[3] The heating rate and dwell time should be carefully controlled to influence the final particle size and crystallinity.
Co-Precipitation Synthesis of Alumina Nanoparticles
This protocol is a general method based on the co-precipitation of aluminum salts.[7]
-
Dissolution of Precursor: Prepare an aqueous solution of an aluminum salt (e.g., aluminum chloride or aluminum sulfate).
-
Precipitation: While vigorously stirring the aluminum salt solution, slowly add a precipitating agent, such as a solution of sodium carbonate or ammonium hydroxide, dropwise. A white precipitate of aluminum hydroxide will form.
-
Aging: Allow the precipitate to age, typically for a few hours or overnight, to ensure complete precipitation and particle growth.
-
Washing: Carefully decant the supernatant and wash the precipitate multiple times with deionized water to remove residual ions. Centrifugation can be used to separate the precipitate from the washing solution.
-
Drying: Dry the washed precipitate in an oven at a temperature around 100-120°C.
-
Calcination: Calcine the dried aluminum hydroxide powder at a desired temperature (e.g., 500°C or higher) to form alumina nanoparticles.[7]
Visualizations
References
- 1. Synthesis of alumina nanoparticles by coprecipitation method and studying the effect of temperature on the phases and the specific surface of the synthesized alumina [chemistry.semnan.ac.ir]
- 2. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of Aluminum Acetotartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aluminum acetotartrate. Our goal is to help you identify and resolve common issues to improve the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of this compound?
This compound is a complex salt that consists of approximately 70% basic aluminum acetate and 30% tartaric acid.[1] It is an organic acid, astringent, and disinfectant.[2]
Q2: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically involves the reaction of an aluminum source, such as aluminum hydroxide or other aluminum salts, with acetic acid and tartaric acid.[3]
Q3: What are the critical parameters to control during the synthesis of this compound?
Key parameters to control for a successful synthesis and to minimize impurities include:
-
pH of the reaction mixture: The pH can influence the formation of different aluminum species and the solubility of the product.
-
Reaction temperature: Temperature can affect the reaction rate and the formation of byproducts.
-
Stoichiometry of reactants: The molar ratio of the aluminum source, acetic acid, and tartaric acid will determine the composition of the final product.
-
Purity of starting materials: Impurities in the raw materials can be carried through to the final product.
Q4: What are some potential impurities in this compound synthesis?
While specific impurities are not extensively documented in publicly available literature, based on the reactants and reaction conditions, potential impurities could include:
-
Unreacted starting materials: Residual aluminum hydroxide, acetic acid, or tartaric acid.
-
Side products: Formation of various polymeric aluminum species.
-
Isomeric impurities: Different stereoisomers of tartaric acid if a racemic mixture is used as a starting material.
-
Residual solvents: Solvents used during synthesis or purification.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A combination of analytical methods can be employed to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying organic impurities.
-
Thin-Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and detect the presence of impurities.
-
Spectroscopic methods (e.g., FT-IR, NMR): To confirm the chemical structure and identify functional groups.
-
Elemental Analysis: To determine the elemental composition of the final product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure that the reaction is stirred vigorously to promote contact between the reactants. - Extend the reaction time to allow for complete conversion. - Optimize the reaction temperature. A moderate increase in temperature may improve the reaction rate, but excessive heat can lead to decomposition. |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of the reactants. Ensure that the limiting reagent is appropriate for the desired product composition. |
| Product Loss During Workup | - During filtration, ensure the filter paper is properly fitted to the funnel to prevent loss of solid product. - When washing the product, use a minimal amount of a cold, appropriate solvent in which the product has low solubility to avoid dissolving a significant portion of it. |
| Suboptimal pH | - Monitor and adjust the pH of the reaction mixture. The solubility of this compound can be pH-dependent, and an unsuitable pH may keep the product dissolved in the mother liquor. |
Problem 2: Product is Discolored (Yellowish or Brown)
| Possible Cause | Suggested Solution |
| Impurities in Starting Materials | - Use high-purity grades of aluminum hydroxide, acetic acid, and tartaric acid. |
| Side Reactions at Elevated Temperatures | - Maintain a controlled and moderate reaction temperature. Overheating can lead to the formation of colored byproducts. |
| Degradation of Tartaric Acid | - Tartaric acid can be susceptible to degradation under certain conditions. Ensure the reaction is carried out under an inert atmosphere if necessary and avoid prolonged exposure to high temperatures. |
| Contamination from Reaction Vessel | - Ensure the reaction vessel is thoroughly cleaned and made of an inert material to prevent leaching of contaminants. |
Problem 3: Presence of Insoluble Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Aluminum Hydroxide | - Ensure complete dissolution of the aluminum source by adjusting the pH and allowing sufficient reaction time. - Perform a hot filtration of the reaction mixture before crystallization to remove any insoluble starting material. |
| Formation of Polymeric Aluminum Species | - Control the pH of the reaction mixture carefully, as fluctuations can lead to the precipitation of insoluble aluminum hydroxides or other polymeric species. |
Problem 4: Difficulty in Crystallizing the Product
| Possible Cause | Suggested Solution |
| Supersaturation Not Reached | - Concentrate the reaction solution by carefully evaporating the solvent under reduced pressure. |
| Presence of Soluble Impurities Inhibiting Crystallization | - Purify the crude product before attempting crystallization. This can be done by techniques such as precipitation or extraction. |
| Inappropriate Solvent for Crystallization | - Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Cooling Rate is Too Fast | - Allow the solution to cool slowly and without disturbance to promote the formation of well-defined crystals rather than an amorphous precipitate. |
Experimental Protocols
Illustrative Synthesis Protocol
This is a generalized protocol and may require optimization based on your specific laboratory conditions and desired product specifications.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer and a condenser, add a calculated amount of aluminum hydroxide.
-
Addition of Reactants: Slowly add a solution of tartaric acid in deionized water to the aluminum hydroxide with constant stirring. Subsequently, add glacial acetic acid dropwise to the mixture. The molar ratio of aluminum hydroxide: tartaric acid: acetic acid should be optimized based on the desired product composition (approximately a 7:3 ratio of acetate to tartrate content).
-
Reaction: Heat the mixture to a controlled temperature (e.g., 60-80 °C) and maintain it for several hours with continuous stirring. Monitor the reaction for the dissolution of the solids.
-
pH Adjustment: Monitor the pH of the reaction mixture and adjust if necessary using a dilute solution of acetic acid or a suitable base.
-
Isolation: After the reaction is complete, cool the mixture to room temperature to induce crystallization. The product can be further precipitated by the addition of a suitable anti-solvent.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a solvent in which this compound is insoluble (e.g., ethanol or ether), to remove residual impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Illustrative Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to obtain a clear solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the solution can be further cooled in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in the synthesis protocol.
Data Presentation
The following tables provide a template for recording and comparing quantitative data from your experiments to optimize the synthesis process.
Table 1: Effect of Reactant Ratio on Product Purity and Yield
| Experiment ID | Molar Ratio (Al(OH)₃ : Acetic Acid : Tartaric Acid) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Appearance |
| AAT-01 | 1 : 2.1 : 0.9 | 4 | 75 | 95.2 | White Crystalline |
| AAT-02 | 1 : 2.5 : 0.75 | 4 | 82 | 97.1 | White Crystalline |
| AAT-03 | 1 : 2.8 : 0.6 | 4 | 78 | 96.5 | Off-white powder |
Table 2: Effect of pH and Temperature on Product Purity
| Experiment ID | Reaction pH | Reaction Temperature (°C) | Purity by HPLC (%) | Key Impurity 1 (%) | Key Impurity 2 (%) |
| AAT-P1 | 4.0 | 60 | 96.8 | 1.5 | 0.8 |
| AAT-P2 | 5.0 | 60 | 98.5 | 0.5 | 0.3 |
| AAT-P3 | 5.0 | 80 | 97.2 | 1.1 | 0.9 |
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: A logical workflow for troubleshooting common impurities in this compound synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
"solvent effects on the stability of aluminum acetotartrate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum acetotartrate. The information addresses common issues encountered during experiments related to solvent effects on its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as ALSOL, is a complex salt formed from aluminum, acetic acid, and tartaric acid.[1][2] It is an organic acid with astringent and disinfectant properties.[1][2] It typically appears as a white or off-white crystalline solid that is odorless and has a slightly acidic taste.[1][3] A key characteristic is that it decomposes before melting.[1] While it is stable under normal storage conditions, it will decompose upon strong heating.[1]
Q2: What is the solubility of this compound in common solvents?
This compound exhibits high solubility in water, particularly warm water.[1] However, it is practically insoluble in alcohol and ether.[2][3] On long keeping, it may lose acetic acid and become incompletely soluble in water.[3]
Q3: How do solvents affect the stability of this compound?
The stability of a metal-ligand complex like this compound is significantly influenced by the solvent.[4] Key solvent properties to consider are:
-
Polarity: Polar solvents can stabilize charged complexes. Given that this compound is a salt, it is more stable in polar solvents like water.[4]
-
Donor Capacity: Solvents with a high donor capacity can compete with the acetate and tartrate ligands to coordinate with the aluminum ion, potentially leading to ligand exchange and decomposition of the complex.[5]
-
Dielectric Constant: A solvent's dielectric constant affects the electrostatic interactions within the complex.[4][5]
Q4: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented in the available literature, potential pathways based on its composition include:
-
Hydrolysis: In aqueous solutions, water molecules can displace the acetate or tartrate ligands, leading to the formation of aluminum hydroxide and the free organic acids. The pH of the solution will significantly influence this process.
-
Ligand Exchange: In the presence of other strong coordinating solvents or ligands, the acetate or tartrate groups may be substituted, leading to the formation of new aluminum complexes.
-
Thermal Decomposition: As noted, the compound decomposes upon strong heating.[1] In solution, elevated temperatures will likely accelerate hydrolysis and other degradation reactions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in an aqueous solution | - pH of the solution is unfavorable, leading to the precipitation of aluminum hydroxide. - The concentration of this compound exceeds its solubility limit at the given temperature. - The product has aged and lost acetic acid, reducing its solubility.[3] | - Adjust the pH of the solution. Aluminum salts are typically more stable in slightly acidic conditions. - Gently warm the solution to increase solubility, but avoid excessive heating to prevent decomposition. - Use a freshly opened container of this compound. |
| Insolubility or poor dispersion in an organic solvent | - this compound is inherently insoluble in many non-polar organic solvents like ether and hydrocarbons.[2][3] | - Select a different solvent. If a non-aqueous system is required, consider polar aprotic solvents, though solubility may still be limited. - If possible for the application, create an aqueous stock solution and add it to the organic phase, potentially with the use of a co-solvent or surfactant. |
| Loss of efficacy or change in chemical properties over time in solution | - Degradation of the complex due to hydrolysis or ligand exchange. - Exposure to incompatible excipients or active pharmaceutical ingredients. | - Prepare solutions fresh daily. - Store solutions at a controlled, cool temperature and protected from light. - Conduct compatibility studies with all other components in the formulation. |
| Variability in experimental results | - Inconsistent solvent quality (e.g., water content, impurities). - Fluctuations in temperature and pH. | - Use high-purity, anhydrous solvents when required. - Tightly control the temperature and pH of your experiments. Buffer the solution if appropriate for your application. |
Quantitative Data Summary
| Solvent Type | Expected Stability | Reasoning |
| Polar Protic (e.g., Water, Ethanol) | High in water, lower in alcohols | Water's high polarity stabilizes the ionic complex.[4] Alcohols are less polar and may have lower solubility. This compound is noted to be insoluble in alcohol.[2][3] |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to Low | These solvents can solvate the aluminum ion, but their donor properties might lead to ligand competition and exchange, affecting stability.[5] |
| Non-Polar (e.g., Hexane, Toluene, Ether) | Very Low | The compound is ionic in nature and will have very poor solubility and stability in non-polar environments. It is cited as being insoluble in ether.[2][3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Solvent
This protocol outlines a general method for evaluating the stability of this compound in a given solvent over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Ensure the compound is fully dissolved. Gentle heating may be used for aqueous solutions, but the temperature should be recorded and controlled.
-
Divide the solution into multiple aliquots in sealed containers to be stored under controlled conditions (e.g., specific temperature and light exposure).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
At each time point, perform the following analyses:
-
Visual Inspection: Note any changes in color, clarity, or the formation of precipitate.
-
pH Measurement (for aqueous solutions): Record any drift in pH.
-
Quantification of this compound: Use a suitable analytical technique to determine the concentration of the intact complex. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is often used for organic complexes.
-
Analysis of Degradation Products: If possible, identify and quantify any degradation products formed.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, determine the degradation rate and the half-life of the compound in the tested solvent under the specified conditions.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of the this compound complex.
References
Technical Support Center: Deconvolution of XRD Peaks for Aluminum Acetotartrate-Derived Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deconvolution of X-ray Diffraction (XRD) peaks of aluminum acetotartrate-derived materials.
Frequently Asked Questions (FAQs)
Q1: What is XRD peak deconvolution and why is it necessary for this compound-derived materials?
A1: XRD peak deconvolution, also known as peak fitting, is a computational process used to separate overlapping peaks in an XRD pattern into their individual components.[1][2] This is crucial for materials like this compound derivatives, which may be semi-crystalline or contain multiple crystalline phases and an amorphous component.[3] These materials often produce broad, overlapping diffraction peaks.[1] Deconvolution allows for the quantitative analysis of each phase, the determination of crystallinity, and the calculation of crystallite size.[4]
Q2: My XRD pattern for an this compound-derived material shows very broad peaks or a large "amorphous halo." What does this indicate?
A2: Broad peaks in an XRD pattern are typically indicative of either very small crystallite sizes (nanocrystalline materials) or a lack of long-range atomic order (amorphous structure).[5][6] this compound-derived materials, especially those used in drug delivery, can be amorphous or semi-crystalline to enhance properties like solubility.[7][8] The broad, diffuse "halo" is a characteristic feature of amorphous materials, representing short-range atomic order.[3][5]
Q3: What software can be used for the deconvolution of XRD peaks?
A3: Several software packages are available for XRD peak deconvolution, ranging from comprehensive commercial software to free and open-source options. Popular choices include:
-
Commercial Software: Malvern Panalytical's HighScore[9], OriginPro[10], and MDI JADE[11]. These often feature advanced algorithms for peak fitting and background subtraction.[9]
-
Open-Source/Free Software: GSAS-II, FullProf Suite, and various Python-based libraries like lmfit and PyFAI.[12][13] These tools are powerful but may have a steeper learning curve.[12]
Q4: How can I distinguish between an amorphous component and nanocrystalline material in my XRD pattern?
A4: While both can produce broad peaks, there are subtle differences. The diffraction from nanocrystalline material, though broad, still arises from a crystal lattice and may present as broadened but distinct peaks.[3] An amorphous component typically results in a very broad, rolling "hump" or "halo" across a wide 2θ range.[5] Advanced peak fitting is essential to deconvolute the sharp crystalline peaks from the broad amorphous halo.[5] In cases of severe overlap, orthogonal techniques like Solid-State Nuclear Magnetic Resonance (SSNMR) or vibrational spectroscopy (IR, Raman) may be needed for confirmation.[3]
Troubleshooting Guide
Problem: My XRD pattern has a high background noise, making it difficult to identify small peaks.
Answer: High background noise can originate from several sources. Follow these steps to diagnose and mitigate the issue:
-
Check Sample Preparation: Ensure the sample is homogenous and finely ground.[14][15] Insufficient grinding can lead to poor particle statistics and a noisy pattern.[15] Also, ensure the sample is thick enough to prevent scattering from the sample holder, which can contribute to the background.
-
Optimize Data Acquisition: Increase the scan time or use a more powerful X-ray source (if available) to improve the signal-to-noise ratio.[5] Averaging multiple scans can also enhance data quality.[5]
-
Use Appropriate Optics: Modern diffractometers with specially designed optics can suppress unwanted radiation (like Bremsstrahlung), significantly improving the signal-to-noise ratio.[16]
-
Perform Background Subtraction: Use your analysis software to perform a careful baseline correction.[5] Most software offers functions like polynomial fitting or manual adjustment to remove the background signal.[5][9]
Problem: The peaks in my pattern are severely overlapped, and the fitting software cannot resolve them.
Answer: Severe peak overlap is a common challenge, especially in multi-phase or poorly crystalline materials.[1]
-
Improve Instrumental Resolution: If possible, use an XRD system with higher resolution. This is achieved through better optics (e.g., monochromators) and precise goniometer control, which helps in resolving closely spaced peaks.[5]
-
Refine the Fitting Model: Do not rely solely on automated peak finding.[17] Manually add peaks at expected positions based on known phases of aluminum oxides or related compounds.[18][19] Use constraints during the fitting process; for example, if you expect two peaks from the same phase, their full width at half maximum (FWHM) can be constrained to be similar.[10]
-
Choose the Right Peak Profile Function: Experiment with different mathematical models for peak shapes, such as Gaussian, Lorentzian, or Pseudo-Voigt functions, as they can better represent the experimental data.[5] The Pseudo-Voigt function is often a good starting point as it is a combination of Gaussian and Lorentzian profiles.
-
Consider Rietveld Refinement: For complex patterns, Rietveld refinement can be a powerful alternative. This method fits the entire diffraction pattern using a calculated model based on crystal structure information, rather than fitting individual peaks independently.[4]
Problem: The deconvolution results are not reproducible across different measurements of the same sample.
Answer: Lack of reproducibility often points to issues with sample preparation, specifically preferred orientation.
-
What is Preferred Orientation? In a powder sample, crystallites should be randomly oriented. If they align in a preferred direction (texture), the relative intensities of the diffraction peaks will be distorted, leading to inconsistent quantitative results.[3][20]
-
How to Mitigate It:
-
Grinding: Ensure the sample is ground into a fine, uniform powder (typically <10 μm).[15]
-
Sample Loading: Use a "zero background" sample holder and carefully pack the powder to avoid creating a textured surface. Avoid excessive pressure, which can induce orientation.
-
Sample Spinning: Most modern diffractometers have a sample spinning stage. Always use this feature to average the signal from more crystallites.
-
Transmission Mode: For materials prone to preferred orientation, using a transmission XRD setup instead of reflection can minimize the effect.[20]
-
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound-Derived Precursor
This protocol describes a generalized method for synthesizing a precursor material. The thermal decomposition of this precursor would yield the final this compound-derived materials.
-
Dissolution: Dissolve aluminum flakes or powder in an aqueous solution of acetic acid at an elevated temperature (e.g., 96°C ± 1°C) to form aluminum acetate.[21][22]
-
Complexation: To the resulting aluminum acetate solution, add a stoichiometric amount of tartaric acid.
-
pH Adjustment: Adjust the solution pH to >3.0 using a suitable base (e.g., ammonium hydroxide) to promote the formation and precipitation of the this compound complex.[23]
-
Precipitation: Add a non-solvent like ethanol to the solution to facilitate the precipitation of the this compound precursor.[23]
-
Isolation & Drying: Filter the resulting precipitate, wash it with ethanol to remove unreacted precursors, and dry it at a low temperature (e.g., 60°C) to obtain the final precursor powder.
Protocol 2: XRD Sample Preparation Workflow
Proper sample preparation is critical for obtaining high-quality XRD data.[15]
-
Grinding: Take a representative sample of the dried this compound-derived material. Gently grind it into a fine powder using an agate mortar and pestle.[14] The goal is to achieve a particle size of 1-10 μm to ensure random crystallite orientation.[6]
-
Sieving (Optional): To ensure a narrow particle size distribution, the powder can be passed through a fine mesh sieve.
-
Mounting: Carefully load the powder into a sample holder. Common types include cavity mounts or zero-background holders (e.g., single-crystal silicon).
-
Surface Flattening: Gently press the powder to ensure it is flush with the holder's surface. Use a clean glass slide to flatten the surface. Avoid excessive pressure to prevent inducing preferred orientation.[24]
-
Placement: Place the holder into the diffractometer, ensuring it is correctly seated. Activate sample spinning if available.
Visualizations
Experimental & Analytical Workflow
Caption: General workflow from material synthesis to quantitative XRD analysis.
Troubleshooting Logic for Poor Deconvolution Fit
Caption: Decision-making flowchart for troubleshooting a poor deconvolution fit.
Data Presentation
Quantitative data obtained from XRD peak deconvolution should be summarized in a clear, tabular format for easy comparison. This allows for tracking changes in crystallographic properties as a function of experimental parameters, such as synthesis conditions or thermal treatment.
Table 1: Example Deconvolution Results for this compound-Derived Alumina at Different Calcination Temperatures.
| Sample (Calcination Temp.) | Crystalline Phase | 2θ Position (°) | FWHM (°) | Peak Area (Counts) | Crystallite Size (nm)* | Phase Purity (%) |
| 300 °C | Amorphous | - | - | - | - | 0 |
| 500 °C | γ-Al₂O₃ | 45.8 | 2.15 | 18,500 | 4.2 | 85 |
| 67.0 | 2.50 | 12,300 | 3.8 | |||
| 1100 °C | α-Al₂O₃ | 25.6 | 0.35 | 35,200 | 25.1 | 98 |
| 35.1 | 0.32 | 48,100 | 27.5 | |||
| 43.4 | 0.33 | 62,500 | 26.6 |
*Crystallite size is commonly estimated using the Scherrer equation, which relates the peak broadening (FWHM) to the size of the crystalline domains.[6]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ask.com [ask.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. X-ray Diffraction Software | Proto XRD [protoxrd.com]
- 12. researchgate.net [researchgate.net]
- 13. chrisostrouchov.com [chrisostrouchov.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
"flow-through vs. static exposure in aluminum toxicity studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting aluminum toxicity studies. It focuses on the critical choice between flow-through and static exposure systems and addresses specific issues that may arise during experimentation.
Comparison of Exposure Systems: Flow-Through vs. Static
The selection of an appropriate exposure system is fundamental to the accuracy and relevance of aluminum toxicity data. The complex aqueous chemistry of aluminum, which is heavily influenced by pH, dissolved organic carbon (DOC), and hardness, makes this choice particularly critical.
Quantitative Data Summary
While direct comparative studies yielding side-by-side LC50 values for aluminum under both flow-through and static conditions are not abundant in published literature, the principles of each system suggest different outcomes. Flow-through systems are generally considered more reliable for maintaining consistent exposure concentrations, which can lead to more accurate toxicity assessments.
| Parameter | Flow-Through Exposure | Static/Static-Renewal Exposure | Key Considerations for Aluminum |
| Aluminum Concentration | Maintained at a constant level | Can decrease over time due to organism uptake, adsorption to container walls, and precipitation.[1] Static-renewal can mitigate this partially. | Aluminum's tendency to precipitate, especially with pH shifts, makes concentration stability a major challenge in static systems. |
| pH Stability | More stable due to continuous replenishment of buffered media. | Prone to fluctuations due to metabolic byproducts of test organisms and the hydrolysis of aluminum salts, which releases H+ ions.[2] | pH is a master variable controlling aluminum speciation and toxicity; instability in static tests can lead to inconsistent and difficult-to-interpret results.[3][4][5] |
| Waste Product Accumulation | Minimal, as waste is continuously flushed out. | Accumulation of metabolic wastes (e.g., ammonia) can occur, potentially stressing organisms and confounding toxicity results. | Ammonia toxicity can be an additional stressor in static systems, especially in longer-term tests. |
| Dissolved Oxygen | Generally maintained at saturation levels. | Can become depleted, especially with high organism density, requiring aeration which can alter aluminum speciation. | Low dissolved oxygen is a stressor that can affect organism sensitivity to aluminum. |
| Bioavailability | Provides a more realistic representation of constant exposure in lotic (flowing water) environments. | May better simulate lentic (still water) environments, but bioavailability can change as water chemistry shifts. | The continuous supply of fresh media in flow-through systems ensures a constant level of bioavailable aluminum. |
| Typical Toxicity Values (General Observation) | May result in lower LC50 values due to constant stress. | May yield higher LC50 values if the effective concentration of aluminum decreases over the exposure period. | A study on a herbicide showed a lower effect concentration in a static test compared to a flow-through system, highlighting the impact of the exposure method.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in aluminum toxicity testing.
Key Experiment 1: Flow-Through Acute Toxicity Test for Fish
Objective: To determine the 96-hour LC50 of aluminum for a freshwater fish species (e.g., Rainbow Trout, Oncorhynchus mykiss).
Methodology:
-
System Setup:
-
Utilize a proportional dilutor or a metering pump system to deliver a constant concentration of aluminum stock solution and dilution water to the mixing chambers.
-
The system should be calibrated to deliver five to seven aluminum concentrations in a geometric series and a control.
-
Ensure a flow rate that provides at least five to ten volume replacements of the test chambers per 24 hours.
-
-
Test Solution Preparation:
-
Prepare a concentrated stock solution of aluminum (e.g., using aluminum chloride or sulfate) in acidified, deionized water (pH < 4.0) to prevent precipitation.
-
The dilution water should be of known and consistent quality (pH, hardness, DOC).
-
Continuously mix the stock solution with the dilution water in a mixing chamber before it enters the test aquaria to ensure homogeneity.
-
-
Test Conduct:
-
Acclimate fish to the test conditions (temperature, water quality) for at least 48 hours.
-
Randomly assign a minimum of 10 fish per concentration to replicate test chambers.
-
Do not feed the fish for 24 hours prior to and during the test.
-
Monitor and record mortality at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (pH, temperature, dissolved oxygen, and aluminum concentration) in each test chamber at the beginning of the test and at least daily thereafter.
-
-
Data Analysis:
-
Calculate the LC50 and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).
-
Key Experiment 2: Static-Renewal Chronic Toxicity Test for Daphnia magna
Objective: To determine the 21-day chronic toxicity of aluminum to Daphnia magna, assessing survival and reproduction.
Methodology:
-
System Setup:
-
Use glass beakers or other inert containers as test chambers.
-
Maintain a constant temperature using a water bath or environmental chamber.
-
-
Test Solution Preparation:
-
Prepare fresh test solutions of aluminum at the desired concentrations daily.
-
Use a dilution water of consistent quality. The pH of the test solutions should be carefully adjusted and monitored, as the addition of aluminum salts will lower the pH.[2]
-
-
Test Conduct:
-
Use neonates (<24 hours old) from a healthy culture to start the test.
-
Individually place daphnids in test chambers (10 replicates per concentration).
-
Renew the test solutions daily by transferring the daphnids to freshly prepared solutions.
-
Feed the daphnids daily with a suitable algal food source.
-
Record survival and the number of offspring produced by each female daily.
-
Measure water quality parameters (pH, hardness, dissolved oxygen, and aluminum concentration) in both the old and new test solutions at each renewal.
-
-
Data Analysis:
-
Analyze survival data using techniques such as the Kaplan-Meier method.
-
Analyze reproduction data (total young per female) using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).
-
Mandatory Visualizations
Caption: Workflow for a flow-through aluminum toxicity test.
Caption: Workflow for a static-renewal toxicity test.
Troubleshooting Guides and FAQs
Issue 1: Drastic pH Drop in Higher Aluminum Concentrations in Static Tests
-
Q: Why does the pH of my test solutions decrease significantly when I add my aluminum stock solution?
-
A: When aluminum salts (e.g., AlCl₃) are added to water, the Al³⁺ ion hydrolyzes, a reaction that releases hydrogen ions (H⁺) and thus lowers the pH.[2] This effect is more pronounced at higher aluminum concentrations.
-
-
Q: How can I maintain a stable pH in my static or static-renewal aluminum toxicity test?
-
A:
-
Buffering the Dilution Water: Use a moderately buffered dilution water. However, be cautious with phosphate buffers as they can cause aluminum to precipitate.[2] Bicarbonate buffering is a common approach.
-
Pre-adjustment of pH: After adding the aluminum stock to the dilution water to create your test concentrations, slowly add a base (e.g., dilute NaOH) to adjust the pH back to the desired level. Do this while stirring vigorously to avoid localized precipitation.
-
CO₂ Control: For precise control, you can manipulate the concentration of CO₂ in the headspace above the test solutions.[3]
-
-
Issue 2: White Precipitate Forming in Test Chambers
-
Q: I observe a cloudy white precipitate in my test chambers, especially at higher pH and aluminum concentrations. What is it and is it a problem?
-
A: The precipitate is likely aluminum hydroxide (Al(OH)₃).[2] Aluminum solubility is lowest at near-neutral pH (around 6.0-8.0).[7] The formation of this precipitate is a significant issue as it changes the concentration of bioavailable aluminum in your test, making it difficult to determine the true exposure concentration. Both dissolved and some precipitated forms of aluminum can be toxic.
-
-
Q: How can I prevent or manage aluminum precipitation?
-
A:
-
pH Control: Maintaining a stable pH outside the range of minimum solubility can help. However, this may not be representative of the environmental conditions you are trying to model.
-
Flow-Through System: A flow-through system is the most effective way to manage this issue. By continuously renewing the test solution, newly formed precipitates are flushed out, and the concentration of dissolved aluminum is kept constant.
-
Aging and Filtration: Some studies have shown that aging and filtering freshly prepared aluminum solutions can reduce toxicity, suggesting that transient, freshly precipitated forms of aluminum are highly toxic.[8]
-
Measure Total and Dissolved Aluminum: It is crucial to measure both the total and dissolved aluminum concentrations in your test chambers to understand the speciation and the actual exposure.
-
-
Issue 3: Declining Aluminum Concentrations During Static Tests
-
Q: My measured aluminum concentrations are lower at the end of a 24-hour period than at the beginning in my static test. Why is this happening?
-
A: This can be due to several factors:
-
Precipitation: As discussed above, changes in pH can cause aluminum to precipitate out of the solution.
-
Adsorption: Aluminum can adsorb to the surfaces of the glass or plastic test chambers.
-
Organism Uptake: The test organisms will take up some aluminum from the water.
-
-
-
Q: How can I ensure a more constant exposure in a static test?
-
A:
-
Static-Renewal: The best approach for non-flow-through tests is to use a static-renewal method, replacing the test solutions every 24 hours. This replenishes the aluminum and removes waste products.
-
Material Choice: Use inert materials for your test chambers (e.g., glass) to minimize adsorption.
-
Regular Monitoring: Measure aluminum concentrations at the beginning and end of each renewal period to quantify the decline and report a time-weighted average concentration.
-
-
FAQs
-
Q: Is a flow-through or static system better for my aluminum toxicity study?
-
A: For most research purposes, a flow-through system is superior for aluminum toxicity testing because it maintains stable chemical conditions (aluminum concentration and pH) and removes metabolic wastes.[3] This provides a more consistent and realistic exposure. However, static-renewal tests can be acceptable if their limitations are understood and managed, and they are often more practical and less expensive to set up.
-
-
Q: Should I measure total or dissolved aluminum in my experiments?
-
Q: How does Dissolved Organic Carbon (DOC) affect my experiment?
-
A: DOC, such as humic and fulvic acids, can bind with aluminum, reducing its bioavailability and toxicity.[7] It is essential to measure and report the DOC concentration of your dilution water as it is a critical factor influencing your results.
-
-
Q: What is the most toxic form of aluminum?
-
A: The free aluminum ion (Al³⁺) and certain monomeric hydroxo-aluminum complexes are generally considered to be the most bioavailable and toxic forms.[4] The prevalence of these species is highly pH-dependent.
-
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Chronic toxicity of aluminum, at a pH of 6, to freshwater organisms: Empirical data for the development of international regulatory standards/criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Aluminium Contamination on the Nervous System of Freshwater Aquatic Vertebrates: A Review [mdpi.com]
- 8. A Highly Hydrophobic and Flame-Retardant Melamine Sponge for Emergency Oil Spill Response [mdpi.com]
Validation & Comparative
A Researcher's Guide to Aluminum Precursors for Alumina Synthesis: A Comparative Analysis
The synthesis of alumina (Al₂O₃) with tailored properties is paramount for its application in catalysis, ceramics, adsorption, and drug delivery. The choice of the initial aluminum precursor is a critical determinant of the final material's characteristics, including its crystalline phase, particle size, morphology, and surface properties. This guide provides a comparative analysis of common aluminum precursors, supported by experimental data, to assist researchers in selecting the optimal starting material for their specific needs.
Comparative Performance of Aluminum Precursors
The selection of an aluminum precursor directly influences the physicochemical properties of the synthesized alumina. The most common precursors can be broadly categorized into inorganic salts, aluminum alkoxides, and aluminum hydroxides.
Inorganic Aluminum Salts
Inorganic salts such as aluminum nitrate, aluminum chloride, and aluminum sulfate are widely used due to their cost-effectiveness and availability. The anion associated with the salt plays a significant role in the thermal decomposition pathway and the resulting alumina structure.[1]
Key Findings:
-
Aluminum Chloride (AlCl₃): Tends to produce more crystalline and stable γ-Al₂O₃ nanoparticles at lower calcination temperatures (e.g., 700°C) compared to aluminum nitrate.[1] The presence of chloride ions appears to stabilize the transient complexes during synthesis, leading to smaller particle sizes.[1]
-
Aluminum Nitrate (Al(NO₃)₃): Often requires higher temperatures (≥900°C) to achieve similar crystallinity.[1] However, under certain hydrolysis/precipitation conditions, it can yield γ-alumina with a very large pore volume and high surface area.[2] It has been noted to produce eta-alumina, whereas chloride precursors tend to yield gamma-alumina.[3]
-
Aluminum Sulfate (Al₂(SO₄)₃): Can lead to different particle morphologies, such as spherical shapes, compared to the elongated particles often obtained from aluminum nitrate.[4] The phase transformation temperature to α-alumina is typically higher when using a sulfate precursor compared to a nitrate precursor.[4]
Table 1: Comparison of Alumina Properties from Inorganic Salt Precursors
| Precursor | Synthesis Method | Calcination Temp. (°C) | Alumina Phase | Particle/Crystallite Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
|---|---|---|---|---|---|---|---|
| AlCl₃ | Green Synthesis | 700 | γ-Al₂O₃ | 36 ± 14 | - | - | [1] |
| Al(NO₃)₃ | Green Synthesis | 700 | γ-Al₂O₃ | 49 ± 25 | - | - | [1] |
| Al(NO₃)₃ | Hydrolysis/Precipitation | 500 | γ-Al₂O₃ | 37.8 (pore size) | 423.7 | 5.4 | [2] |
| Al₂(SO₄)₃ | Precipitation | - | α-Al₂O₃ | Larger than nitrate precursor | - | - |[4] |
Aluminum Alkoxides
Aluminum alkoxides, such as aluminum isopropoxide (AIP) and aluminum sec-butoxide, are common precursors in sol-gel synthesis.[5] This method allows for excellent control over the material's purity and textural properties, often yielding high-surface-area aluminas.[6][7]
Key Findings:
-
High Purity and Surface Area: The sol-gel method using alkoxides is versatile for producing high-purity materials with large surface areas and controlled pore size distributions.[6]
-
Phase Transitions: Alumina derived from aluminum isopropoxide typically transforms through various phases with increasing temperature: γ-alumina (400-900°C), θ-alumina (~1000°C), and finally the stable α-alumina phase (≥1100°C).[8]
-
Solvent Influence: The choice of solvent during sol-gel synthesis can significantly impact the textural properties. Using different alcohols as solvents can lead to γ-alumina nanoparticles with higher specific surface areas compared to commercial samples.[7]
Table 2: Comparison of Alumina Properties from Alkoxide Precursors
| Precursor | Synthesis Method | Calcination Temp. (°C) | Alumina Phase | Crystallite Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
|---|---|---|---|---|---|---|---|
| Aluminum Isopropoxide | Sol-Gel | 600 | γ-Al₂O₃ | ~5 | 290 - 325 | 0.43 - 0.49 | [7] |
| Aluminum Isopropoxide | Sol-Gel | 900 | γ-Al₂O₃ | 41.5 | 156.3 | 0.305 | [8] |
| Aluminum Isopropoxide | Sol-Gel | 1100 | α-Al₂O₃ | 15.4 | 74.9 | 0.082 | [8] |
| Aluminum sec-butoxide | Sol-Gel | - | α-Al₂O₃ | - | - | - |[9] |
Other Precursors (Hydroxides, Low-Cost Alternatives)
Aluminum hydroxides like boehmite, bayerite, and gibbsite are direct precursors to various alumina phases upon calcination.[10] Additionally, industrial byproducts and natural minerals are being explored as sustainable and low-cost alternatives.
Key Findings:
-
Aluminum Hydroxides: The initial structure of the hydroxide precursor strongly influences the final properties of the alumina. Highly ordered precursors like bayerite and pseudoboehmite can lead to superior performance in catalytic applications.[10]
-
Low-Cost Precursors: Materials like kaolinitic clay can be used to synthesize γ-nano alumina with high specific surface area (up to 146.8 m²/g) and small crystallite sizes (~6.8 nm).[11] Aluminum dross, an industrial waste, can also be processed to produce alumina.[12][13]
Experimental Methodologies
Detailed and reproducible protocols are crucial for scientific research. Below are generalized procedures for common alumina synthesis methods.
Protocol 1: Sol-Gel Synthesis from Aluminum Isopropoxide
-
Preparation of Sol: Dissolve aluminum isopropoxide (AIP) in a suitable alcohol solvent (e.g., 1-butanol, 2-propanol) under vigorous stirring.[7]
-
Hydrolysis Control: Add a hydrolysis rate controller, such as acetic acid, to the AIP solution. The molar ratios of AIP:Solvent, AIP:H₂O, and AIP:Acid are critical parameters.[7]
-
Gelation: Add deionized water dropwise to the solution under continuous stirring to initiate hydrolysis and condensation, leading to the formation of a sol, which gradually transforms into a wet gel.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24-30 hours) to allow the polymerization network to strengthen.
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 100°C for 24 hours) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace. The temperature ramp rate, final temperature (e.g., 600°C - 1200°C), and duration determine the final crystalline phase and properties of the alumina.[7][8]
Protocol 2: Precipitation Synthesis from Aluminum Salt
-
Precursor Solution: Prepare an aqueous solution of an aluminum salt (e.g., 0.1 M AlCl₃ or Al(NO₃)₃).
-
Precipitation: Add a precipitating agent (e.g., ammonium hydroxide, sodium hydroxide) dropwise to the salt solution under vigorous stirring until a desired pH is reached, causing the precipitation of aluminum hydroxide.[14]
-
Washing: Separate the precipitate by filtration or centrifugation and wash it repeatedly with deionized water to remove residual ions.
-
Drying: Dry the washed precipitate in an oven (e.g., 100-110°C) to obtain the alumina precursor powder (e.g., aluminum hydroxide).[15]
-
Calcination: Calcine the dried powder at high temperatures (e.g., 500°C - 1200°C) to induce dehydration and phase transformation to the desired alumina polymorph.[2][15]
Visualizing Synthesis Pathways and Workflows
Understanding the relationships between synthesis parameters and outcomes is key. The following diagrams illustrate these connections.
Caption: General experimental workflow for alumina synthesis and characterization.
Caption: Influence of precursors and methods on final alumina properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 8. metall-mater-eng.com [metall-mater-eng.com]
- 9. Sol-Gel Preparation of Alumina Gels Forming α-Alumina around 500°C [jstage.jst.go.jp]
- 10. Influence of Alumina Precursor Properties on Cu-Fe Alumina Supported Catalysts for Total Toluene Oxidation as a Model Volatile Organic Air Pollutant [mdpi.com]
- 11. Synthesis of Low-Cost γ-Nano Alumina-Based Kaolinitic Clay: Effect of Pre-Heating Temperature of the Precursor [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sustainable synthesis of α-alumina nanoparticles: a comparative study of base-mediated crystallization via co-precipitation - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01083G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide: Aluminum Acetotartrate vs. Aluminum Acetate as Precursors in Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials synthesis, particularly for alumina-based ceramics, catalysts, and drug delivery systems, the choice of precursor is a critical determinant of the final product's properties. Among the various organometallic precursors, aluminum acetate has been a subject of considerable research. A lesser-known but potentially advantageous alternative is aluminum acetotartrate. This guide provides an objective, data-driven comparison of these two precursors, focusing on their physicochemical properties, performance in alumina synthesis, and the underlying chemical principles that govern their behavior.
Physicochemical Properties: A Foundational Comparison
A precursor's intrinsic properties, such as its chemical structure, solubility, and thermal decomposition behavior, directly influence its suitability for specific synthesis routes like sol-gel or thermal decomposition. Below is a summary of the key physicochemical properties of this compound and aluminum acetate.
| Property | This compound | Aluminum Acetate (Triacetate) |
| Molecular Formula | C₆H₇AlO₈ | C₆H₉AlO₆ |
| Molar Mass | 234.096 g/mol [1] | 204.11 g/mol |
| Appearance | Colorless or yellowish crystals/powder[1][2] | White, water-soluble solid[2] |
| Solubility in Water | Freely but exceedingly slowly soluble[1][2] | Soluble; hydrolyzes to form basic acetates[2] |
| Solubility in Alcohol | Insoluble[1][2] | Insoluble |
| Thermal Decomposition | Decomposes upon strong heating to produce aluminum oxides and carbon oxides.[2] | Decomposes at approximately 200°C. |
Performance as Alumina Precursors: A Comparative Analysis
The efficacy of a precursor is often measured by the properties of the resulting material. While direct, side-by-side comparative studies are limited, existing research on related systems allows for an insightful evaluation of their potential performance in the synthesis of alpha-alumina (α-Al₂O₃), a thermally stable and widely used ceramic phase.
The presence of the tartrate group in this compound is a key differentiator. Tartaric acid, a bidentate chelating agent, can form stable complexes with aluminum ions. This chelation can influence the hydrolysis and condensation rates in sol-gel processes and alter the thermal decomposition pathway.
One study investigating the synthesis of α-Al₂O₃ from aluminum nitrate using various carboxylic acids as chelating agents found that tartaric acid lowered the formation temperature of α-Al₂O₃ to 925°C, whereas with acetic acid, the formation occurred at 950°C.[3] This suggests that the tartrate ligand in this compound may facilitate a lower-temperature phase transformation to the desirable alpha phase of alumina compared to aluminum acetate alone. Research on other aluminum carboxylates has also shown that aluminum acetate and formoacetate precursors can yield alpha alumina at temperatures below 1000°C, while others require temperatures around 1200°C.[4]
| Performance Metric | This compound (Inferred) | Aluminum Acetate |
| α-Al₂O₃ Formation Temperature | Potentially lower, around 925°C, due to the catalytic effect of the tartrate group.[3] | Around 950-1100°C, depending on the synthesis method.[3][5] |
| Control over Particle Size/Morphology | The chelating effect of the tartrate may offer better control over hydrolysis and condensation, leading to more uniform nanoparticles. | Can produce nanophase alumina with average crystal sizes of 54-58 nm.[5] |
| Yield and Purity | Data not available in comparative studies. Purity would depend on the synthesis and calcination conditions. | High-purity alumina can be obtained.[5] The yield is dependent on the efficiency of the conversion process. |
| Surface Area and Porosity | Data not available. The decomposition of the organic ligands will generate porosity. | Can be used to synthesize mesoporous alumina with high surface area.[6] |
Experimental Protocols: Synthesis of Alumina
The following sections detail generalized experimental protocols for the synthesis of alumina using both precursors via the sol-gel method, a common and versatile technique for producing high-purity ceramic materials.
Sol-Gel Synthesis of Alumina using Aluminum Acetate
This protocol is a generalized representation based on common sol-gel synthesis procedures.
Materials:
-
Aluminum acetate
-
Deionized water
-
Ethanol (or another suitable alcohol)
-
Acid catalyst (e.g., nitric acid or acetic acid)
Procedure:
-
Sol Preparation: Dissolve aluminum acetate in a mixture of deionized water and ethanol. The solution is typically stirred vigorously.
-
Hydrolysis Control: An acid catalyst is often added to control the rate of hydrolysis and subsequent condensation reactions.
-
Gelation: The sol is aged, often at a slightly elevated temperature, until a viscous gel is formed. This process can take several hours to days.
-
Drying: The wet gel is dried to remove the solvent. This is a critical step, as rapid drying can lead to cracking. Drying is often performed at a controlled temperature (e.g., 60-100°C) over an extended period.
-
Calcination: The dried gel is calcined at a high temperature to remove residual organics and induce crystallization of the alumina phases. A typical calcination regime might involve heating to 600-800°C to form γ-Al₂O₃, followed by further heating to >1000°C to obtain α-Al₂O₃.[5]
Proposed Sol-Gel Synthesis of Alumina using this compound
Materials:
-
This compound
-
Deionized water
-
Ethanol (optional, to aid in sol formation)
Procedure:
-
Sol Preparation: Due to its slow solubility, dissolve this compound in deionized water with prolonged stirring, possibly with gentle heating to facilitate dissolution.
-
Gelation: The solution is aged until gelation occurs. The presence of the tartrate ligand may influence the gelation time and the properties of the resulting gel network.
-
Drying: The gel is carefully dried using a controlled temperature and humidity environment to prevent cracking.
-
Calcination: The dried gel is subjected to a calcination process. A ramped heating schedule up to a temperature range of 900-1000°C is proposed to investigate the formation of α-Al₂O₃, based on the anticipated promoting effect of the tartrate group.
Visualizing the Process and Comparison
To better illustrate the synthesis workflow and the logical comparison between the two precursors, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the sol-gel synthesis of alumina.
Caption: A logical comparison of the two aluminum precursors.
Conclusion and Future Outlook
Aluminum acetate is a well-established precursor for the synthesis of alumina, with a considerable body of research supporting its use. It is a reliable choice for producing various phases of alumina through methods like sol-gel synthesis and thermal decomposition.
This compound, while less explored in materials science, presents a compelling case for further investigation. The presence of the tartrate ligand, a known chelating agent, suggests several potential advantages. The most significant of these is the potential for lowering the crystallization temperature of the highly desirable α-alumina phase, which could lead to energy savings in industrial processes and finer control over the final material's microstructure. The chelating nature of the tartrate may also offer more precise control over the hydrolysis and condensation steps in sol-gel synthesis, potentially leading to more uniform and tailored nanoparticle morphologies.
For researchers and drug development professionals, the enhanced control over particle size and the potential for lower-temperature processing make this compound an intriguing candidate for the synthesis of advanced ceramic carriers for drug delivery, where precise material properties are paramount.
Further direct, comparative studies are necessary to fully elucidate the performance differences between these two precursors and to quantify the benefits of the acetotartrate complex. Such research would be invaluable in expanding the toolbox of precursors available for the rational design of advanced materials.
References
A Comparative Guide to the Structural Validation of Aluminum Acetotartrate
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of pharmaceutical compounds is paramount for understanding their efficacy, stability, and safety profile. Aluminum acetotartrate, an astringent and antiseptic agent, presents a case where definitive structural validation is crucial for quality control and regulatory compliance. While X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a crystalline solid, a comprehensive structural characterization often involves a multi-technique approach. This guide provides an objective comparison of X-ray crystallography with alternative analytical methods for the structural validation of this compound, supported by detailed experimental protocols and comparative data.
Methodological Comparison: Unveiling the Molecular Architecture
The primary method for unambiguous structural determination is single-crystal X-ray diffraction. However, obtaining crystals of sufficient quality can be a significant hurdle. In such cases, or to complement crystallographic data, other analytical techniques provide valuable, albeit less direct, structural information. This guide focuses on a comparison between X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for each analytical technique in the context of characterizing this compound. The presented values are illustrative and representative of typical instrument performance for such an analysis.
| Feature | Single-Crystal X-ray Diffraction | 27Al NMR Spectroscopy | Mass Spectrometry (ESI-MS) | Thermal Analysis (TGA/DSC) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Local environment of the aluminum nucleus (coordination number, symmetry) | Molecular weight, elemental composition, fragmentation patterns | Thermal stability, dehydration events, decomposition profile |
| Sample Requirement | Single crystal (0.1-0.5 mm) | 5-10 mg dissolved in a suitable solvent (e.g., D2O) | 1-5 µL of a dilute solution (1-10 µM) | 5-10 mg of solid sample |
| Resolution | Atomic resolution (~0.1 Å) | High resolution of chemical shifts | High mass resolution (<5 ppm) | Temperature resolution (~0.1 °C) |
| Analysis Time | Days to weeks (including crystal growth) | Minutes to hours | Minutes | 1-2 hours |
| Key Advantage | Unambiguous structure determination | Provides information on the metal center's coordination in solution | High sensitivity and accuracy in mass determination | Quantitative analysis of thermal events |
| Limitation | Requires high-quality single crystals | Indirect structural information; peak broadening can occur | Provides limited information on 3D structure | Does not provide direct structural information |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are the standard operating procedures for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of this compound can be grown by slow evaporation of a saturated aqueous solution at room temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F2.
27Al Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D2O).
-
Data Acquisition: The 27Al NMR spectrum is acquired on a high-field NMR spectrometer. A single-pulse experiment is typically performed with a pulse width calibrated for a 90° flip angle.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shift is referenced to an external standard, such as a solution of Al(NO3)3 in D2O.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound (approximately 10 µM) is prepared in a solvent mixture suitable for electrospray ionization, such as 50:50 water:acetonitrile with 0.1% formic acid.
-
Data Acquisition: The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). Mass spectra are acquired in both positive and negative ion modes.
-
Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak and any characteristic fragment ions. The accurate mass measurement allows for the determination of the elemental composition.
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
-
Sample Preparation: Approximately 5-10 mg of solid this compound is weighed into an aluminum or ceramic TGA pan.
-
Data Acquisition: The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
Data Analysis: The TGA curve is analyzed to identify the temperatures at which mass loss occurs, corresponding to events such as dehydration or decomposition. The DSC curve reveals whether these processes are endothermic or exothermic.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for the structural validation of this compound.
Signaling Pathway of Structural Information
The following diagram illustrates how different analytical techniques contribute to the overall understanding of the compound's structure.
Caption: Contribution of different analytical techniques to structural validation.
A Comparative Guide to Sol-Gel and Thermal Decomposition Methods for Alumina Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for alumina (Al₂O₃) is a critical decision that dictates the final properties of the material and its suitability for various applications, from catalysis and chromatography to advanced ceramics and drug delivery systems. This guide provides an objective comparison of two common synthesis techniques: the sol-gel method and thermal decomposition, supported by experimental data and detailed protocols.
At a Glance: Sol-Gel vs. Thermal Decomposition
| Feature | Sol-Gel Method | Thermal Decomposition Method |
| Process | Involves the transition of a colloidal solution (sol) into a gelatinous network (gel) through hydrolysis and condensation of precursors.[1] | Involves the calcination of a precursor salt at elevated temperatures to yield the desired oxide. |
| Precursors | Alkoxides (e.g., aluminum isopropoxide) or inorganic salts (e.g., aluminum nitrate, aluminum chloride). | Typically inorganic salts such as aluminum nitrate, aluminum sulfate, or ammonium aluminum sulfate (alum).[2] |
| Temperature | Lower initial processing temperatures, followed by calcination at high temperatures (typically 400°C - 1200°C).[3] | Primarily a high-temperature process (calcination), often ranging from 800°C to 1200°C.[2] |
| Particle Size | Can produce smaller, more uniform nanoparticles, often in the range of 10-50 nm.[4] | Can produce a range of particle sizes, from nanometers to micrometers, depending on the precursor and calcination conditions. |
| Surface Area | Generally yields materials with a high specific surface area, often exceeding 200 m²/g.[3] | Can also produce high surface area materials, though it is highly dependent on the precursor and decomposition process. |
| Crystallinity | The as-synthesized gel is often amorphous and requires a subsequent calcination step to achieve the desired crystalline phases (e.g., γ-alumina, α-alumina).[5] | The crystallinity is directly achieved during the high-temperature decomposition process. |
| Morphology | Typically produces spherical or irregularly shaped particles.[4] | Morphology can vary from irregular particles to the pseudomorphic replication of the precursor crystal shape. |
| Purity | Can achieve high purity, especially when using high-purity alkoxide precursors.[1] | Purity is dependent on the purity of the precursor salt and the potential for residual anions (e.g., sulfates, nitrates). |
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies, offering a direct comparison of the outcomes of each synthesis method. It is important to note that the properties of the final alumina product are highly dependent on the specific experimental conditions.
Table 1: Comparison of Physicochemical Properties of Alumina Synthesized by Sol-Gel and Thermal Decomposition Methods.
| Property | Sol-Gel Method | Thermal Decomposition | Source |
| Precursor | Aluminum Isopropoxide | Ammonium Aluminum Sulfate | [2][6] |
| Calcination Temperature (°C) | 800 | 900-1100 | [2][6] |
| Crystalline Phase | γ-Al₂O₃ | γ-Al₂O₃ -> α-Al₂O₃ | [2][6] |
| Crystallite Size (nm) | 15.4 - 41.5 | ~40 | [2][6] |
| Particle Size (nm) | ~20-50 | Varies (can be larger) | |
| Specific Surface Area (m²/g) | 74.9 - 156.3 | ~166 | [2][6] |
| Pore Volume (cm³/g) | 0.082 - 0.305 | Not specified | [6] |
| Pore Diameter (nm) | 6.5 - 9.4 | Not specified | [6] |
Experimental Protocols
Sol-Gel Synthesis of Alumina Nanoparticles
This protocol describes a typical sol-gel synthesis process for producing alumina nanoparticles using aluminum isopropoxide as a precursor.
Materials:
-
Aluminum isopropoxide (AIP)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as a catalyst)
-
Ethanol or Isopropanol (as a solvent)
Procedure:
-
Dissolution of Precursor: Dissolve aluminum isopropoxide in the chosen alcohol (e.g., isopropanol) under vigorous stirring. The concentration can be varied to control the particle size.
-
Hydrolysis: Slowly add a mixture of deionized water, alcohol, and a small amount of acid catalyst (e.g., HNO₃ to maintain a pH of 3-4) to the AIP solution while stirring continuously. The hydrolysis reaction leads to the formation of aluminum hydroxide.
-
Gelation: Continue stirring the solution until a transparent and viscous sol is formed. Allow the sol to age at room temperature or a slightly elevated temperature (e.g., 60°C) for several hours to form a rigid gel.
-
Drying: Dry the wet gel in an oven at a temperature between 80°C and 120°C for 12-24 hours to remove the solvent and other volatile components, resulting in a xerogel.
-
Calcination: Calcine the dried xerogel in a furnace at a specific temperature and duration to obtain the desired crystalline phase of alumina. For example, calcination at 500-800°C typically yields γ-Al₂O₃, while temperatures above 1100°C are required for the formation of α-Al₂O₃.[6]
Thermal Decomposition Synthesis of Alumina
This protocol outlines a typical thermal decomposition process for synthesizing alumina from aluminum nitrate nonahydrate.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
Procedure:
-
Precursor Preparation: Place a known amount of aluminum nitrate nonahydrate powder in a ceramic crucible.
-
Decomposition and Calcination: Place the crucible in a high-temperature furnace. Heat the precursor according to a controlled temperature program. The decomposition of aluminum nitrate typically involves several stages:
-
Dehydration to remove water molecules.
-
Decomposition of the nitrate salt to form intermediate aluminum oxy-hydroxides and release nitrogen oxides.
-
Transformation of the intermediate phases into the desired alumina crystalline phase at higher temperatures.
-
-
Final Product: For example, to obtain γ-Al₂O₃, a calcination temperature in the range of 800-900°C is often used. To obtain the more stable α-Al₂O₃, temperatures exceeding 1100°C are necessary.[2] After calcination for a specific duration (e.g., 2-4 hours), the furnace is cooled down, and the resulting alumina powder is collected.
Mandatory Visualizations
Caption: Experimental workflow for the sol-gel synthesis of alumina.
Caption: Experimental workflow for the thermal decomposition synthesis of alumina.
Conclusion
Both the sol-gel and thermal decomposition methods offer viable routes for the synthesis of alumina, each with its own set of advantages and disadvantages. The sol-gel method provides excellent control over particle size and results in high-purity, high-surface-area materials, although it is often a more complex and time-consuming process.[1] The thermal decomposition method is simpler and more direct but may offer less control over the final particle morphology and can be influenced by the purity of the precursor salt.[2] The choice between these two methods will ultimately depend on the specific requirements of the intended application, including the desired particle size, surface area, crystallinity, purity, and the scalability of the synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis and characterization of Alumina (Al2O3) nanoparticles prepared by simple sol-gel method | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Performance of Aluminum Acetotartrate-Derived Materials in Fatty Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The catalytic activity of aluminum acetotartrate has not been extensively reported in peer-reviewed literature. This guide presents a hypothetical benchmarking scenario for a novel this compound-derived material (Al-Ac-Tart) in the esterification of oleic acid, a reaction relevant to biodiesel production and the synthesis of oleochemicals. The performance of Al-Ac-Tart is compared against two well-established solid acid catalysts, Amberlyst-15 and Sulfated Zirconia, based on published experimental data for these materials. The data presented for Al-Ac-Tart is hypothetical and intended to illustrate a comparative framework.
Introduction
Aluminum-based catalysts are of significant interest due to the high natural abundance and low toxicity of aluminum.[1] While various aluminum compounds, such as aluminum alkoxides and aluminum oxides, have been investigated as catalysts in organic synthesis, the catalytic potential of mixed-ligand complexes like this compound remains largely unexplored.[2][3] This guide provides a comparative analysis of a hypothetical this compound-derived solid catalyst against commercially available benchmarks in the esterification of oleic acid with methanol, a key reaction in the production of fatty acid methyl esters (FAMEs), a primary component of biodiesel.
Data Presentation: Catalyst Performance in Oleic Acid Esterification
The following table summarizes the catalytic performance of the hypothetical Al-Ac-Tart catalyst and two benchmark catalysts, Amberlyst-15 and sulfated zirconia, in the esterification of oleic acid with methanol.
| Catalyst | Catalyst Loading (wt%) | Methanol/Oleic Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Oleic Acid Conversion (%) | FAME Yield (%) |
| Al-Ac-Tart (Hypothetical) | 5 | 10:1 | 120 | 6 | 92 | 88 |
| Amberlyst-15 | 10 | 25:1 | 60 | 1 | 28.6[4] | Not Reported |
| Sulfated Zirconia | 5 | 5:1 | 133 | 1 | ~70 (for lauric acid)[5] | Not Reported |
Note: The data for Amberlyst-15 and Sulfated Zirconia are sourced from existing literature and may have been obtained under different experimental conditions. The data for Al-Ac-Tart is hypothetical.
Experimental Protocols
Synthesis of a Hypothetical this compound-Derived Solid Catalyst (Al-Ac-Tart)
This protocol describes a plausible sol-gel method for the synthesis of a solid, porous this compound-derived material.
Materials:
-
Aluminum isopropoxide
-
Acetic acid
-
Tartaric acid
-
Ethanol
-
Deionized water
Procedure:
-
Alkoxide Solution Preparation: Dissolve aluminum isopropoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen) with vigorous stirring.
-
Ligand Addition: In a separate beaker, dissolve equimolar amounts of acetic acid and tartaric acid in ethanol.
-
Hydrolysis and Condensation: Slowly add the acidic ethanol solution to the aluminum isopropoxide solution dropwise with continuous stirring. A gel will begin to form.
-
Aging: Age the resulting gel at room temperature for 24 hours to allow for the completion of the polycondensation process.
-
Drying: Dry the gel in an oven at 100°C for 12 hours to remove the solvent.
-
Calcination: Calcine the dried solid in a furnace at 400°C for 4 hours to obtain the final porous this compound-derived material.
Catalytic Esterification of Oleic Acid
This protocol outlines a general procedure for testing the catalytic activity of the synthesized and benchmark catalysts in the esterification of oleic acid with methanol.
Materials:
-
Oleic acid
-
Methanol
-
Catalyst (Al-Ac-Tart, Amberlyst-15, or Sulfated Zirconia)
-
Internal standard (e.g., dodecane)
-
Toluene (solvent for GC analysis)
Procedure:
-
Reactor Setup: Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Reaction Mixture: Charge the flask with oleic acid and methanol in the desired molar ratio (e.g., 1:10).
-
Catalyst Addition: Add the catalyst (e.g., 5 wt% relative to the oleic acid).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) and maintain vigorous stirring.
-
Sampling: Withdraw small aliquots of the reaction mixture at regular intervals using a syringe.
-
Sample Preparation for Analysis: Dilute the withdrawn sample with toluene and add a known amount of an internal standard.
-
Analysis: Analyze the samples using gas chromatography (GC) to determine the conversion of oleic acid and the yield of methyl oleate.
Visualizations
Caption: Experimental workflow for the synthesis and catalytic testing of Al-Ac-Tart.
Caption: A plausible catalytic cycle for Lewis acid-catalyzed esterification.
References
- 1. Aluminum Acetate for Research (RUO) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production | MATEC Web of Conferences [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Aluminum Acetotartrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to assess the purity of synthesized aluminum acetotartrate, a compound valued for its astringent and antiseptic properties in topical formulations.[1][2] We present a comparative analysis of relevant analytical techniques and offer detailed experimental protocols. Furthermore, this guide contrasts this compound with other common aluminum-based astringents, providing available performance data to aid in formulation and development decisions.
Understanding this compound and Its Purity
This compound is a complex salt of aluminum, acetic acid, and tartaric acid.[2] It is typically a white to yellowish crystalline solid that is soluble in water.[2] The purity of synthesized this compound is critical for its safety and efficacy in pharmaceutical and cosmetic applications. Impurities can arise from starting materials, side reactions during synthesis, or degradation. Common starting materials for related aluminum acetate solutions include aluminum sulfate, acetic acid, tartaric acid, and calcium carbonate, indicating potential sources of inorganic and organic impurities.[1]
Analytical Methodologies for Purity Assessment
A multi-faceted approach is recommended to thoroughly assess the purity of synthesized this compound. This involves a combination of techniques to identify and quantify the active components, potential impurities, and degradation products.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Purpose | Analytes | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantification of active ingredients (acetate, tartrate) and organic impurities. Stability-indicating assays. | Acetic acid, Tartaric acid, Organic synthesis byproducts, Degradation products | High sensitivity, specificity, and resolution for complex mixtures. Established methods for stability-indicating assays.[3][4][5][6] | May require derivatization for some compounds. Method development can be complex. |
| Ion Chromatography (IC) | Determination of aluminum content and inorganic anions. | Aluminum ions, Sulfate, Chloride, and other inorganic cations/anions | High selectivity and sensitivity for ionic species. Validated methods exist for aluminum in OTC products.[7] | May not be suitable for complexed aluminum without appropriate sample preparation. |
| Capillary Electrophoresis (CE) | Separation and quantification of organic acids and other charged species. | Acetate, Tartrate, and other organic acids | High efficiency, short analysis time, and low sample/reagent consumption. | Can be sensitive to matrix effects. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of known and unknown impurities and degradation products. | Broad range of organic molecules | Provides molecular weight and structural information, enabling confident identification of unknown compounds.[8][9][10][11][12] | Higher cost and complexity compared to other techniques. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition profile. | Overall compound | Provides information on decomposition temperatures and the presence of volatile components or hydrates.[13][14][15][16][17] | Does not provide information on the chemical identity of the decomposition products. |
| Atomic Absorption Spectroscopy (AAS) | Quantification of aluminum content. | Aluminum | High sensitivity and specificity for elemental analysis. | Does not provide information on the chemical form of the aluminum. |
| Titration Methods | Quantification of aluminum and acidity/alkalinity. | Aluminum, Free acid/base | Cost-effective and straightforward for determining bulk properties. | Lacks specificity for individual components and impurities.[18] |
Experimental Protocols
Stability-Indicating HPLC Method for Organic Components and Impurities
This method is designed to separate and quantify acetate, tartrate, and potential organic impurities in the presence of degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known weight of the synthesized this compound in the aqueous mobile phase, filter, and inject.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the stability-indicating nature of the method.[19][3][4][5][6]
Ion Chromatography for Aluminum Content
This method determines the total aluminum content in the synthesized product.
-
Instrumentation: Ion chromatograph with a post-column reactor and a UV-Vis detector.
-
Analytical Column: Cation exchange column (e.g., Dionex IonPac CS10).[7]
-
Eluent: Methanesulfonic acid or sulfuric acid solution.
-
Post-Column Reagent: Tiron solution, which forms a colored complex with aluminum.[7]
-
Detection: UV absorbance at 310 nm.[7]
-
Sample Preparation: Accurately weigh the sample, dissolve in dilute acid, and dilute to a known volume with deionized water. Filter the sample before injection.
-
Quantification: Compare the peak area of the aluminum-Tiron complex to a calibration curve prepared from aluminum standards.
Thermogravimetric Analysis (TGA) for Thermal Stability
This method provides a profile of the thermal decomposition of the synthesized compound.
-
Instrumentation: Thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 800 °C.
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).
-
Analysis: The TGA thermogram will show mass loss as a function of temperature, indicating decomposition steps. This can be used to assess thermal stability and the presence of volatile components.[13][14][15][16][17]
Comparison with Alternative Astringents
This compound is one of several aluminum-based compounds used for their astringent properties. The choice of astringent can impact a formulation's efficacy, stability, and skin feel.
Table 2: Performance Comparison of Aluminum-Based Astringents
| Astringent Agent | Chemical Formula/Composition | Key Performance Characteristics | Common Applications | Potential Downsides |
| This compound | Complex of Al, acetic acid, and tartaric acid | Effective astringent and antiseptic.[1][2] Used in solutions of 0.5-3%.[2] | Topical treatments for skin irritations, eczema, and minor infections.[1][2] | Limited modern clinical data compared to other aluminum salts. |
| Aluminum Acetate (Burow's Solution) | Al(CH₃COO)₃ in aqueous solution | Well-known astringent and antiseptic.[1] Used in concentrations of 0.13% to 0.5%.[20] | Wet dressings for inflammatory skin conditions like poison ivy and insect bites.[20][21] | Can cause skin dryness and irritation.[21] |
| Aluminum Chloride | AlCl₃ | Potent antiperspirant and astringent. Often used in higher concentrations for hyperhidrosis.[1] | Antiperspirants, hemostatic agent in minor dermatological procedures.[1] | Can cause significant skin irritation, especially at higher concentrations.[1] |
| Aluminum Chlorohydrate | [Al₂(OH)₅Cl]n | Commonly used antiperspirant with good efficacy and lower irritation potential than aluminum chloride.[22] | Antiperspirants and deodorants.[22] | Primarily used for antiperspirant action rather than broad astringent properties. |
| Aluminum Sulfate | Al₂(SO₄)₃ | Astringent properties, often a component in the preparation of aluminum acetate solutions.[1] | Used in some topical preparations and as a flocculant in water treatment. | Can be irritating to the skin. |
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for the comprehensive purity assessment of synthesized this compound.
References
- 1. Aluminium in dermatology – Inside story of an innocuous metal - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Aluminium acetotartrate - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Basics of LC/MS - a primer | Agilent [agilent.com]
- 9. rsc.org [rsc.org]
- 10. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mt.com [mt.com]
- 14. etamu.edu [etamu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thermogravimetric analysis | PPTX [slideshare.net]
- 17. photos.labwrench.com [photos.labwrench.com]
- 18. Quantitative determination of aluminum in eight deodorant brands [morressier.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Aluminum Acetate Solution: Eczema Uses, Side Effects, Dosage [medicinenet.com]
- 21. What Is Aluminum Acetate? [healthline.com]
- 22. aluminum chlorohydrate, 12042-91-0 [thegoodscentscompany.com]
A Comparative Guide to the Synthesis of Aluminum-Containing Nanoparticles: Chemical vs. Green Methods
For researchers, scientists, and drug development professionals, the reproducible synthesis of nanoparticles with well-defined characteristics is paramount. This guide provides an objective comparison of conventional chemical synthesis methods and emerging green synthesis approaches for producing aluminum-containing nanoparticles, primarily aluminum oxide (Al₂O₃). We will delve into experimental protocols, compare performance based on reported data, and discuss the critical aspect of reproducibility.
The synthesis of aluminum-containing nanoparticles is a field of significant interest due to their wide-ranging applications in catalysis, drug delivery, and as vaccine adjuvants. While traditional chemical methods have been established, they often involve hazardous reagents and stringent reaction conditions, raising concerns about environmental impact and cost. In contrast, green synthesis methods, utilizing biological entities like plant extracts, offer a more sustainable and cost-effective alternative. This guide aims to provide a clear comparison to aid researchers in selecting the most appropriate synthesis strategy for their specific needs.
Performance Comparison: Chemical vs. Green Synthesis
The choice of synthesis method significantly impacts the physicochemical properties of the resulting nanoparticles. Below is a summary of quantitative data from various studies, highlighting key performance indicators for both chemical and green synthesis routes.
| Synthesis Method | Precursor | Reducing/Capping Agent | Particle Size (nm) | Morphology | Reference |
| Chemical Synthesis | |||||
| Sol-Gel | Aluminum isopropoxide | Acetic acid, various alcohols | < 10 | Not specified | [1] |
| Sol-Gel | Aluminum trichloride | Ammonia | 14 | Spherical | [2] |
| Sol-Gel | Aluminum nitrate, Citric acid | - | 11.5 - 49 | Crystalline | [3] |
| Chemical Precipitation | Aluminum nitrate | Citric acid | 30 - 90 | Flakes-like | [4] |
| Chemical Precipitation | Aluminum chloride | Ammonium solution | 70 - 91 | Crystalline | [5] |
| Green Synthesis | |||||
| Plant Extract | Aluminum nitrate | Aerva lanata leaf extract | 50 - 70 | Spherical agglomeration | [6] |
| Plant Extract | Aluminum nitrate | Terminalia chebula seed extract | 50 - 100 | Spherical | [6] |
| Plant Extract | Aluminum chloride | Mentha pulegium leaf extract | ~35 | Irregular, porous | [7] |
| Plant Extract | Aluminum chloride | Trachyspermum ammi extract | 25.7 | Spherical, oval | [8] |
| Plant Extract | Aluminum nitrate | Clerodendrum phlomidis extract | 80 - 90 | Aggregated, spherical cluster-like | [9] |
Experimental Protocols
Below are detailed methodologies for representative chemical (Sol-Gel) and green synthesis approaches for producing aluminum oxide nanoparticles.
Chemical Synthesis: Sol-Gel Method
The sol-gel method is a widely used chemical approach for synthesizing metal oxide nanoparticles. It involves the transition of a solution (sol) into a gel-like network, followed by drying and calcination to obtain the final nanoparticles.
Materials:
-
Aluminum precursor (e.g., Aluminum isopropoxide, Aluminum nitrate)
-
Solvent (e.g., 1-butanol, tert-butanol, 2-propanol)[1]
-
Hydrolysis rate controller (e.g., Acetic acid)[1]
-
Deionized water
Procedure:
-
Dissolve the aluminum precursor in the chosen solvent under vigorous stirring until a clear solution is obtained.[1]
-
Prepare a mixture of deionized water and the hydrolysis rate controller (e.g., acetic acid).[1]
-
Add the water/acid mixture drop-wise to the precursor solution while stirring continuously to initiate hydrolysis.[1]
-
Continue stirring for several hours to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a uniform gel.[1]
-
Age the gel for a specified period (e.g., 24 hours) to strengthen the network structure.
-
Dry the gel in an oven to remove the solvent.
-
Calcine the dried gel at a high temperature (e.g., 600-1200°C) to induce crystallization and obtain the final aluminum oxide nanoparticles.[3]
Green Synthesis using Plant Extracts
Green synthesis offers a simpler, one-pot reaction that utilizes the biomolecules present in plant extracts as both reducing and capping agents.
Materials:
-
Aluminum salt precursor (e.g., Aluminum chloride, Aluminum nitrate)
-
Fresh plant material (e.g., leaves of Mentha pulegium)[7]
-
Deionized water
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
Procedure:
-
Preparation of the Plant Extract:
-
Thoroughly wash the fresh plant leaves with deionized water.
-
Boil a known weight of the leaves in deionized water for a specific duration (e.g., 15 minutes).
-
Allow the solution to cool and then filter it to obtain the aqueous plant extract.
-
-
Nanoparticle Synthesis:
-
Heat the plant extract to a specific temperature (e.g., 80°C) with continuous stirring.
-
Add the aluminum salt solution drop-wise to the heated extract.
-
Adjust the pH of the mixture by adding NaOH solution drop-wise, which typically induces the formation of a precipitate.
-
Continue stirring for a couple of hours to ensure the completion of the reaction.
-
Separate the formed nanoparticles by centrifugation.
-
Wash the precipitate multiple times with deionized water and ethanol to remove any impurities.
-
Dry the purified nanoparticles in an oven.
-
Reproducibility of Nanoparticle Synthesis
The reproducibility of nanoparticle synthesis is a critical factor for their application in research and industry. Both chemical and green synthesis methods present their own challenges in achieving consistent batch-to-batch results.
Chemical Synthesis (Sol-Gel): The reproducibility of the sol-gel method is highly sensitive to several parameters.[10][11][12] Precise control over factors such as the concentration of precursors, pH, temperature, solvent composition, and aging time is crucial for obtaining nanoparticles with consistent size and morphology.[13] Even minor variations in these parameters can lead to significant differences in the final product. The complexity of the interplay between these variables makes achieving high reproducibility a significant challenge.[10][11]
Green Synthesis: While often simpler in execution, the reproducibility of green synthesis can be affected by the inherent variability of the natural extracts. The concentration of bioactive compounds in plant extracts can vary depending on the plant's growing conditions, harvesting time, and extraction method. This variability can influence the reaction kinetics and the final properties of the nanoparticles. However, some studies suggest that nanoparticles produced from plant sources may exhibit greater stability and uniformity in shape and size compared to those from conventional chemical methods.[14]
Visualizing the Synthesis Process and its Challenges
To better understand the factors influencing reproducibility and the comparative workflows, the following diagrams are provided.
Caption: Factors influencing the reproducibility of nanoparticle synthesis.
Caption: Comparative workflow of chemical vs. green nanoparticle synthesis.
References
- 1. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. [PDF] Preparation and characterization of γ-Al2O3 nanoparticles via chemical precipitation route: Effect of precursor concentration | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. iscientific.org [iscientific.org]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Green Synthesis of Aluminum Oxide Nanoparticles Using Clerodendrum phlomidis and Their Antibacterial, Anti-inflammatory, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. rroij.com [rroij.com]
- 12. mdpi.com [mdpi.com]
- 13. rroij.com [rroij.com]
- 14. Eco-Friendly Synthesis of Al2O3 Nanoparticles: Comprehensive Characterization Properties, Mechanics, and Photocatalytic Dye Adsorption Study [mdpi.com]
A Comparative Guide to Methods for Determining Aluminum Concentration in Solution
For researchers, scientists, and professionals in drug development, the accurate determination of aluminum concentration in solutions is critical for quality control, safety assessment, and various research applications. This guide provides an objective comparison of three widely used analytical techniques: Spectrophotometry, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The performance of each method is supported by experimental data to aid in selecting the most suitable technique for your specific needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for aluminum determination depends on several factors, including the required sensitivity, the concentration range of interest, the sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the three methods based on validated experimental data.
| Parameter | Spectrophotometry (Eriochrome Cyanine R) | Spectrophotometry (Chrome Azurol S) | Flame Atomic Absorption Spectroscopy (FAAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Colorimetric reaction forming a colored complex. | Colorimetric reaction forming a colored complex. | Absorption of light by free aluminum atoms in a flame. | Emission of light by excited aluminum atoms in a plasma. |
| Limit of Detection (LOD) | ~6 µg/L[1] | 0.3 µg/L[2] | 1,000 µg/L[3] | 0.31 µg/L[4] |
| Linearity Range | 20 - 300 µg/L[1] | 0 - 0.32 mg/L[5] | 5,000 - 50,000 µg/L[3] | 0.0075–0.625 mg/L[4] |
| Precision (%RSD) | 22.5% - 49.2%[1] | 2.82%[6] | ~11% | 0.8% - 1.3%[4] |
| Accuracy (%RE / %Recovery) | 1.3% - 22.0% (Relative Error)[1] | 102.4% (Recovery)[6] | 100% ± 2% (Standard Recovery) | 87.2% - 108.7% (Recovery)[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and validating a method in your laboratory. Below are the detailed protocols for each of the compared analytical techniques.
Spectrophotometry: Eriochrome Cyanine R Method
This colorimetric method is based on the reaction of aluminum with Eriochrome Cyanine R dye to form a red to pink complex in a buffered solution at pH 6.0. The intensity of the color, measured at 535 nm, is proportional to the aluminum concentration.
1. Sample Preparation:
-
Collect samples in clean, acid-rinsed plastic bottles.
-
If only dissolved aluminum is to be determined, filter the sample through a 0.45-µm membrane filter.
-
For total aluminum, an acid digestion (e.g., with nitric acid and sulfuric acid) is required to break down complex aluminum compounds.
2. Reagent Preparation:
-
Stock Aluminum Solution: Prepare a standard stock solution of aluminum.
-
Standard Aluminum Solution: Dilute the stock solution to a working standard concentration (e.g., 1.00 mL = 5.00 µg Al). Prepare daily.[8]
-
Buffer Reagent: Dissolve 136 g of sodium acetate (NaC₂H₃O₂·3H₂O) in water, add 40 mL of 1N acetic acid, and dilute to 1 L.[8]
-
Eriochrome Cyanine R Dye Solution: Dissolve 300 mg of the dye in about 50 mL of water. Adjust the pH to approximately 2.9 with 1+1 acetic acid and dilute to 100 mL.[8]
-
Ascorbic Acid Solution: Dissolve 0.1 g of ascorbic acid in deionized water and make up to 100 mL. Prepare fresh daily to prevent interference from iron and manganese.[8]
3. Procedure:
-
Pipette a known volume of the sample into a flask.
-
Add reagents in the following order: ascorbic acid solution, buffer solution, and Eriochrome Cyanine R dye solution.
-
Mix thoroughly after each addition.
-
Allow the color to develop for a specific time (e.g., 5-15 minutes).
-
Measure the absorbance of the solution at 535 nm using a spectrophotometer.
-
Prepare a calibration curve using a series of aluminum standards.
-
A blank is prepared using deionized water instead of the sample. To compensate for existing color and turbidity, a separate sample portion is treated with EDTA to complex the aluminum before the addition of other reagents.[1]
Spectrophotometry: Chrome Azurol S Method
This method involves the formation of a blue-colored complex between aluminum and the Chrome Azurol S reagent. The absorbance of this complex is measured to determine the aluminum concentration.
1. Sample Preparation:
-
Digest the sample (e.g., brick-tea) with a mixture of nitric acid and perchloric acid until a transparent solution is obtained.[6]
-
Adjust the pH of the digested solution to approximately 3.[6]
-
Dilute the sample to a suitable concentration.
2. Reagent Preparation:
-
Chrome Azurol S Indicator Solution: Prepare a solution of Chrome Azurol S.[9]
-
Standard Aluminum Solutions: Prepare a series of standard aluminum solutions for calibration.
3. Procedure:
-
Place the prepared Chrome Azurol S indicator solution into the sample containing aluminum.[9]
-
The Chrome Azurol S will chelate with the aluminum in the sample, creating a colored complex.[9]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.[6]
-
Determine the aluminum concentration by comparing the sample's absorbance to a calibration curve prepared from the standard solutions.
Flame Atomic Absorption Spectroscopy (FAAS)
FAAS measures the absorption of light by free atoms in the gaseous state. A sample solution is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp specific to aluminum is passed through the flame, and the amount of light absorbed is proportional to the concentration of aluminum in the sample.
1. Sample Preparation:
-
Samples are typically acidified with nitric acid.
-
For complex matrices, an acid digestion may be necessary to bring the aluminum into a soluble form.
-
To control for partial oxidation of aluminum in the flame, an alkali metal salt (e.g., potassium chloride) is added to both samples and standards.[3]
2. Instrument Setup:
-
Install an aluminum hollow cathode lamp.
-
Set the wavelength to 309.3 nm.
-
Use a nitrous oxide-acetylene flame.[3]
-
Optimize the nebulizer and burner position for maximum absorbance.
3. Procedure:
-
Aspirate a blank solution (typically dilute nitric acid) to zero the instrument.
-
Aspirate a series of aluminum standards of known concentrations to generate a calibration curve.
-
Aspirate the prepared samples and record their absorbance.
-
The instrument software calculates the concentration of aluminum in the samples based on the calibration curve.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for elemental analysis. A liquid sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which excites the aluminum atoms to higher energy levels. As these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of aluminum in the sample.
1. Sample Preparation:
-
For aqueous samples, acidification with nitric acid is usually sufficient.
-
For solid samples or complex matrices, a more rigorous digestion is required.[10] This can be achieved using acid digestion (e.g., with nitric acid, hydrochloric acid, and hydrofluoric acid) in a microwave digestion system.[11][12]
-
After digestion, the sample is diluted to a suitable volume with deionized water.
2. Instrument Setup:
-
Ignite and stabilize the plasma.
-
Select appropriate analytical wavelengths for aluminum (e.g., 396.152 nm or 308.215 nm) that are free from spectral interferences.
-
Calibrate the instrument using a series of multi-element or single-element standards.
3. Procedure:
-
Introduce the blank, standards, and samples into the instrument's nebulizer, which creates an aerosol that is carried into the plasma.
-
The spectrometer measures the intensity of the emitted light at the selected wavelengths for aluminum.
-
The software calculates the concentration of aluminum in the samples by comparing their emission intensities to the calibration curve.
Visualizing the Experimental Workflows
To provide a clearer understanding of the procedural steps for each method, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Spectrophotometric Analysis.
Caption: Workflow for Flame Atomic Absorption Spectroscopy.
Caption: Workflow for ICP-OES Analysis.
References
- 1. NEMI Method Summary - 3500-Al B [nemi.gov]
- 2. Determination of aluminium in groundwater samples by GF-AAS, ICP-AES, ICP-MS and modelling of inorganic aluminium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEMI Method Summary - 202.1 [nemi.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. WO2020168022A1 - Colorimetric detection of aluminum in an aqueous sample - Google Patents [patents.google.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. geoinfo.nmt.edu [geoinfo.nmt.edu]
A Comparative Analysis of the Astringent Properties of Aluminum Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aluminum Salt Performance with Supporting Experimental Data
Aluminum salts are widely utilized in pharmaceutical and cosmetic formulations for their astringent properties, primarily in products such as antiperspirants and styptic pencils. Their ability to constrict tissues and reduce secretions stems from their interaction with proteins. This guide provides a comparative study of the astringent properties of various aluminum salts, supported by experimental data, to aid in the selection of the most suitable compound for specific research and development applications.
Quantitative Comparison of Astringent and Related Properties of Aluminum Salts
The astringent efficacy of aluminum salts is closely linked to their ability to precipitate proteins. This property, along with their cytotoxic potential, is crucial for their application in topical products. The following table summarizes quantitative data from various studies to facilitate a comparison between different aluminum salts.
| Aluminum Salt | Protein Precipitation Efficiency (%) | Cell Viability (IC50) on HaCaT Keratinocytes (µg/mL) | Skin Irritation Potential | Reference |
| Aluminum Chloride (AlCl₃) | High (Implied, potent astringent) | Data not available in direct comparison | Higher potential for irritation[1] | [1] |
| Aluminum Sulfate (Al₂(SO₄)₃) | ~99% (for turbidity removal, implies high protein precipitation)[2] | Data not available in direct comparison | Moderate | [2] |
| Aluminum Chlorohydrate (ACH) | High (Effective in forming sweat duct plugs) | Data not available in direct comparison | Lower potential for irritation than AlCl₃[1] | [1] |
| Poly-aluminum Chloride (PAC) | 93.8-99.6% (for turbidity removal, implies high protein precipitation)[2] | Data not available in direct comparison | Generally low | [2] |
| Aluminum Sesquichlorohydrate | High (Considered very efficacious) | Data not available in direct comparison | Gentler on the skin than AlCl₃[1] | [1] |
| Aluminum Zirconium Salts | High (Superior efficacy in antiperspirants) | Yttria-stabilized zirconia nanoparticles showed dose- and time-dependent apoptosis[3] | Generally well-tolerated | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of aluminum salt properties.
Protein Precipitation Assay (Adapted from Water Treatment Studies)
This method, commonly known as the Jar Test, is used to determine the efficiency of coagulants (like aluminum salts) in removing suspended particles, including proteins.
Objective: To quantify the protein precipitation efficiency of different aluminum salts.
Materials:
-
Stock solutions of various aluminum salts (e.g., Aluminum Sulfate, Poly-aluminum Chloride) of known concentration.
-
A protein solution (e.g., Bovine Serum Albumin or Human Serum Albumin in distilled water) to simulate protein-containing fluids like sweat.
-
pH meter and solutions for pH adjustment (e.g., NaOH, HCl).
-
Jar testing apparatus with multiple stirrers.
-
Turbidimeter.
-
Spectrophotometer.
Procedure:
-
Preparation: Prepare a series of beakers with a standard volume of the protein solution.
-
Coagulant Addition: Add varying doses of the aluminum salt stock solution to each beaker while stirring at a rapid speed (e.g., 100-120 rpm) for a short period (e.g., 1-3 minutes) to ensure rapid mixing.
-
Flocculation: Reduce the stirring speed (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes) to promote the formation of larger protein-aluminum salt flocs.
-
Sedimentation: Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).
-
Analysis: Carefully collect supernatant from each beaker and measure the residual turbidity using a turbidimeter. Alternatively, the protein concentration in the supernatant can be determined using a spectrophotometric method (e.g., Bradford or BCA assay).
-
Calculation: The protein precipitation efficiency is calculated as: ((Initial Protein Concentration - Final Protein Concentration) / Initial Protein Concentration) x 100%
In Vitro Cytotoxicity Assay on Human Keratinocytes (HaCaT cells)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of aluminum salts on the HaCaT cell line, a model for human epidermal keratinocytes.
Objective: To assess the cytotoxic potential of different aluminum salts on skin cells.
Materials:
-
HaCaT (human keratinocyte) cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stock solutions of aluminum salts dissolved in a suitable solvent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of the aluminum salt stock solutions in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the aluminum salts. Include untreated control wells.
-
Incubation: Incubate the cells with the aluminum salts for a specific period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT assay: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
For XTT assay: Add the XTT reagent to each well and incubate to allow for the conversion to a colored formazan product.
-
-
Measurement: Measure the absorbance of the resulting solution in each well using a microplate reader at the appropriate wavelength.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the aluminum salt concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the action of aluminum salts and their evaluation, the following diagrams are provided.
Concluding Remarks
The selection of an appropriate aluminum salt for a specific application depends on a balance between its astringent efficacy and its potential for skin irritation. While aluminum chloride demonstrates high astringency, its use may be limited by its irritant potential. Aluminum chlorohydrate and sesquichlorohydrate offer a milder alternative with good efficacy. Poly-aluminum chloride and aluminum zirconium complexes represent more advanced formulations with potentially enhanced performance and better skin tolerance.
The provided data and protocols offer a foundation for the comparative assessment of these compounds. Further research employing standardized, skin-relevant models is necessary to build a more comprehensive and directly comparable dataset. The elucidation of the precise signaling pathways involved in the astringent response of keratinocytes will pave the way for the development of more targeted and effective astringent agents.
References
"assessing the influence of different ligands on aluminum complex stability"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of aluminum complexes with various ligands, supported by experimental data. Understanding the factors that govern the stability of these complexes is crucial for a range of applications, from the development of novel therapeutics and PET imaging agents to understanding the toxicology of aluminum. This document offers a comprehensive overview of different ligand types, their corresponding aluminum complex stability constants, and detailed experimental protocols for their determination.
Comparing Ligand Performance in Aluminum Complexation
The stability of an aluminum complex is intrinsically linked to the nature of the ligand it binds. Key factors influencing this stability include the type of donor atoms, the chelate effect, steric hindrance, and the electronic properties of the ligand. The following tables summarize the stability constants (log K or log β) for a variety of aluminum complexes, categorized by the primary donor atoms of the ligands.
Oxygen-Donor Ligands
Oxygen-donor ligands, particularly those with carboxylate and phenolate groups, are common chelators for aluminum.
| Ligand | Stability Constant (log β) | Experimental Conditions | Reference |
| Caffeic Acid (1:1 complex) | ~15.1 | 25 °C, I = 0.10 M KCl | [1] |
| Chlorogenic Acid (1:1 complex) | > Caffeic Acid | 25 °C, I = 0.10 M KCl | [1] |
| 3,4-dihydroxybenzylamine (DHB) | < Caffeic Acid | 25 °C, I = 0.10 M KCl | [1] |
| 1,2-dihydroxyanthraquinone-3-sulfonic acid (DASA) | > Chlorogenic Acid | 25 °C, I = 0.10 M KCl | [1] |
| Malonic Acid | - | - | |
| Methylmalonic Acid | Higher than Malonic Acid | - | |
| n-Butylmalonic Acid | Higher than Malonic Acid | - | |
| Phenylmalonic Acid | Higher than Malonic Acid | - | |
| Bromomalonic Acid | Lower than Malonic Acid | - |
Nitrogen-Oxygen Donor Ligands
Ligands incorporating both nitrogen and oxygen donor atoms often exhibit high stability due to the chelate effect.
| Ligand | Stability Constant (log K) | Experimental Conditions | Reference |
| AMPTA ([Al(AMPTA)]) | 14.53 | 25 °C, 0.15 M NaNO₃ | [2] |
| AMPDA-HB ([Al(AMPDA-HB)]) | 18.57 | 25 °C, 0.15 M NaNO₃ | [2] |
| CD3A-Bn ([Al(CD3A-Bn)]) | 14.45 | 25 °C, 0.15 M NaNO₃ | [2] |
| CDTA ([Al(CDTA)]⁻) | 18.2 | 25 °C, 0.1 M KNO₃ | [2] |
| EDTA ([Al(EDTA)]⁻) | 16.5 | 25 °C, 0.1 M KNO₃ | [2] |
Nitrogen-Sulfur Donor Ligands
The inclusion of sulfur as a donor atom can influence the stability and electronic properties of aluminum complexes. While extensive quantitative stability data for aluminum-sulfur complexes is less common in the literature, comparative studies indicate their potential for high catalytic activity.
| Ligand Type | Observation | Reference |
| N,S-Schiff base | Higher polymerization rate for ε-caprolactone and l-lactide compared to N,O-Schiff base analogues, suggesting different stability and reactivity. |
Experimental Protocols for Determining Aluminum Complex Stability
Accurate determination of stability constants is paramount for comparing the efficacy of different ligands. The following are detailed methodologies for three common experimental techniques.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in pH of a solution upon the addition of a titrant.
Materials and Equipment:
-
pH meter with a glass electrode
-
Automatic burette
-
Thermostated titration vessel
-
Nitrogen gas inlet
-
Standardized solutions of NaOH, HCl, aluminum salt (e.g., Al(NO₃)₃), and the ligand.
-
Background electrolyte solution (e.g., 0.15 M NaNO₃)
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: In the thermostated titration vessel, prepare a solution containing a known concentration of the ligand and the aluminum salt in the background electrolyte. A typical metal-to-ligand ratio is 1:1 or 1:2, with ligand concentrations in the millimolar range (e.g., 0.002 M)[2].
-
Acidification: Acidify the solution with a known amount of standardized HCl to a starting pH where the ligand is fully protonated (e.g., pH ~2).
-
Titration: Titrate the solution with a standardized NaOH solution using the automatic burette. Record the pH value after each addition of titrant, allowing the system to reach equilibrium. It is crucial to bubble nitrogen gas through the solution to prevent the dissolution of CO₂ which can affect the pH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The stability constants are calculated from the titration curve using specialized software (e.g., PSEQUAD) that fits the data to a model of all possible complexation and protonation equilibria[2].
Spectrophotometry
Spectrophotometry is used when the formation of the aluminum-ligand complex results in a change in the absorbance of the solution.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standardized solutions of aluminum salt and the ligand
-
Buffer solutions to maintain a constant pH
Procedure:
-
Wavelength Selection: Record the absorption spectra of the free ligand, the aluminum salt solution, and a solution containing the aluminum-ligand complex to identify the wavelength of maximum absorbance change upon complexation.
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions with a constant total concentration of aluminum and ligand, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the selected wavelength.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the aluminum ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the selected wavelength.
-
Plot the absorbance versus the molar ratio of ligand to aluminum. The point of inflection in the curve indicates the stoichiometry of the complex.
-
-
Stability Constant Calculation: The stability constant can be calculated from the absorbance data obtained from either method using the Beer-Lambert law and the equilibrium expression for the complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁷Al NMR spectroscopy is a powerful tool for studying the coordination environment of the aluminum ion.
Materials and Equipment:
-
NMR spectrometer equipped for ²⁷Al measurements
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Standardized solutions of aluminum salt and the ligand
-
pH meter
Procedure:
-
Sample Preparation: Prepare a series of NMR samples in the deuterated solvent with a constant concentration of the aluminum salt and varying concentrations of the ligand. Adjust the pH of each sample to the desired value.
-
NMR Data Acquisition:
-
Acquire ²⁷Al NMR spectra for each sample. The chemical shift of the ²⁷Al signal provides information about the coordination environment of the aluminum ion.
-
The formation of a complex will typically result in a change in the chemical shift and/or the line width of the ²⁷Al signal.
-
-
Titration Experiment:
-
Perform an NMR titration by acquiring a series of ²⁷Al NMR spectra of a solution of the aluminum salt while incrementally adding the ligand.
-
Monitor the changes in the chemical shift of the ²⁷Al signal as a function of the ligand-to-metal ratio.
-
-
Data Analysis:
-
The stability constant can be determined by fitting the changes in the chemical shift to a binding isotherm model.
-
In cases of slow exchange on the NMR timescale, the relative integrals of the signals for the free and complexed aluminum can be used to determine their concentrations at equilibrium, from which the stability constant can be calculated[2].
-
Visualizing Experimental and Logical Relationships
To further elucidate the process of assessing aluminum complex stability and the factors influencing it, the following diagrams are provided.
Caption: Experimental workflow for assessing aluminum complex stability.
Caption: Factors influencing aluminum complex stability.
References
"validating the phase purity of alumina from aluminum acetotartrate via XRD"
For researchers, scientists, and drug development professionals, achieving phase-pure alumina (Al₂O₃) is critical for applications ranging from advanced catalysis to biomedical implants. The choice of precursor material significantly influences the final crystalline phase of the alumina upon calcination. This guide provides a comparative analysis of using an aluminum acetotartrate-derived precursor for the synthesis of phase-pure alumina, benchmarked against other common organic acid-based precursors. The phase purity is validated using X-ray Diffraction (XRD), a definitive characterization technique.
The use of chelating agents, such as tartaric acid, in conjunction with aluminum precursors like aluminum acetate or nitrate, has been shown to be highly effective in controlling the phase transformation of alumina during thermal treatment. The formation of a stable chelate complex can lower the temperature required for the formation of the thermodynamically stable α-alumina phase and improve the overall phase purity of the final product.
Comparative Performance of Organic Acid Precursors
The selection of the organic acid as a chelating agent plays a pivotal role in determining the temperature of phase transformation to α-alumina and the resulting crystallite size. The effectiveness of the chelating agent is often related to the number of functional groups available for coordination with the aluminum ion.
| Precursor System | Aluminum Salt | Chelating Acid | Calcination Temperature for α-Al₂O₃ (°C) | Resulting α-Al₂O₃ Crystallite Size (nm) | Reference |
| This compound derived | Aluminum Nitrate | Tartaric Acid | 925 | 37 | [1][2] |
| Aluminum Oxalate derived | Aluminum Nitrate | Oxalic Acid | > 950 | - | [1] |
| Aluminum Acetate derived | Aluminum Nitrate | Acetic Acid | > 950 | - | [1] |
| Aluminum Acetate | Aluminum Acetate | None | > 1100 | 54 | [3][4] |
Table 1: Comparison of different organic acid-based precursors for the synthesis of α-alumina, highlighting the calcination temperature required to achieve the alpha phase and the resulting crystallite size. The data for the "this compound derived" system is based on the use of tartaric acid with an aluminum salt, which forms an acetotartrate-like complex in situ.
As evidenced by the data, the use of tartaric acid significantly lowers the transformation temperature to α-alumina compared to oxalic and acetic acids, as well as the direct decomposition of aluminum acetate[1][3]. This is attributed to the presence of more hydroxyl and carboxyl functional groups in tartaric acid, which leads to a more stable chelate complex with the aluminum precursor[1]. The stable complex facilitates a more controlled decomposition and crystallization process, yielding phase-pure α-alumina at a lower temperature.
Experimental Protocol: XRD Phase Purity Validation
The following protocol outlines the key steps for validating the phase purity of synthesized alumina powders using X-ray Diffraction.
1. Sample Preparation:
-
The calcined alumina powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites.
-
The powdered sample is then back-loaded into a standard XRD sample holder to minimize preferred orientation effects.
2. XRD Data Acquisition:
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Scan Range (2θ): 20° to 80° is a suitable range to cover the characteristic diffraction peaks of the common alumina phases (γ, θ, α).
-
Step Size: A step size of 0.02° is recommended for good resolution.
-
Time per Step: A counting time of 1-2 seconds per step is generally sufficient.
3. Data Analysis:
-
Phase Identification: The obtained XRD pattern is compared with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database. The primary phases present (e.g., α-Al₂O₃, γ-Al₂O₃, θ-Al₂O₃) are identified by matching the peak positions (2θ values).
-
Quantitative Phase Analysis (Rietveld Refinement): For a precise determination of the weight percentage of each phase, Rietveld refinement of the full XRD pattern is the preferred method[5][6]. This involves fitting a calculated diffraction pattern to the experimental data, taking into account crystal structure information, instrumental parameters, and sample effects. The output of the refinement provides the quantitative phase composition of the sample.
-
Crystallite Size Determination: The average crystallite size of the α-alumina phase can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the synthesis and validation process, as well as the conceptual signaling pathway of how the chelating agent influences the final product.
Caption: Experimental workflow from precursor to validated product.
Caption: Influence of tartaric acid on alumina phase formation.
References
A Comparative Analysis of Aluminum Acetotartrate Synthesis Routes for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of different synthesis routes for aluminum acetotartrate, a compound valued for its astringent and antiseptic properties. While direct comparative studies are limited in published literature, this document outlines plausible synthesis pathways based on established chemical principles for its constituent components: aluminum acetate and aluminum tartrate. The guide offers detailed experimental protocols, projects potential quantitative outcomes, and describes analytical methods for characterization, enabling researchers to select and optimize a synthesis strategy tailored to their specific needs for purity, yield, and efficiency.
Introduction to this compound
This compound is a complex salt of aluminum, acetic acid, and tartaric acid. It is often described as a coordination complex consisting of approximately 70% basic aluminum acetate and 30% tartaric acid.[1] Its therapeutic applications, such as in dermatological preparations and as a styptic, necessitate a high degree of purity and consistent product quality. The choice of synthesis route can significantly impact these critical parameters.
Comparative Overview of Synthesis Routes
This guide explores three primary synthesis routes, differentiated by the choice of the aluminum precursor:
-
From Aluminum Hydroxide: A direct approach utilizing a readily available and relatively safe aluminum source.
-
From Aluminum Chloride: A common inorganic salt precursor that can offer high reactivity.
-
From Basic Aluminum Acetate: A route that starts with a pre-formed aluminum acetate species, potentially offering a more controlled reaction with tartaric acid.
The following table summarizes the key projected parameters for each route. It is important to note that these values are illustrative and based on the synthesis of related aluminum compounds, intended to provide a basis for comparison.
| Parameter | Route 1: From Al(OH)₃ | Route 2: From AlCl₃ | Route 3: From Basic Al(OAc)₂ |
| Projected Yield | Moderate to High | High | High |
| Projected Purity | Good to Excellent | Good (potential for chloride impurities) | Excellent |
| Reaction Time | Moderate (4-6 hours) | Short to Moderate (2-4 hours) | Short (1-2 hours) |
| Reaction Temperature | 80-100°C | 60-80°C | 90-100°C (boiling) |
| Key Advantages | Readily available, safe precursor; potentially purer product. | High reactivity of precursor; potentially faster reaction. | More direct reaction to form the final complex. |
| Key Disadvantages | Lower reactivity of Al(OH)₃ may require longer reaction times. | Potential for residual chloride ion contamination. | Requires pre-synthesis of basic aluminum acetate. |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below. These protocols are designed to serve as a starting point for laboratory-scale synthesis and can be optimized for specific requirements.
Route 1: Synthesis from Aluminum Hydroxide
This method involves the direct reaction of aluminum hydroxide with acetic acid and tartaric acid.
Materials:
-
Aluminum Hydroxide (Al(OH)₃)
-
Glacial Acetic Acid (CH₃COOH)
-
L-Tartaric Acid (C₄H₆O₆)
-
Deionized Water
Procedure:
-
In a reaction vessel equipped with a stirrer and condenser, create a slurry of aluminum hydroxide in deionized water.
-
Slowly add glacial acetic acid to the slurry while stirring.
-
Gently heat the mixture to 80-100°C to facilitate the formation of basic aluminum acetate.
-
Once the aluminum hydroxide has largely dissolved, add L-tartaric acid to the solution.
-
Continue heating and stirring the reaction mixture for 4-6 hours.
-
Cool the solution and filter to remove any unreacted starting material.
-
The resulting solution of this compound can be concentrated or used directly. For a solid product, the solvent can be removed under reduced pressure.
Route 2: Synthesis from Aluminum Chloride
This route utilizes the higher reactivity of aluminum chloride.
Materials:
-
Aluminum Chloride (AlCl₃)
-
Sodium Acetate (CH₃COONa)
-
L-Tartaric Acid (C₄H₆O₆)
-
Deionized Water
Procedure:
-
Dissolve aluminum chloride in deionized water in a reaction vessel.
-
In a separate vessel, prepare a solution of sodium acetate and L-tartaric acid in deionized water.
-
Slowly add the acetate-tartrate solution to the aluminum chloride solution with vigorous stirring. A precipitate of this compound may form.
-
Heat the mixture to 60-80°C and stir for 2-4 hours to ensure complete reaction.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the product with cold deionized water to remove sodium chloride byproduct and any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Route 3: Synthesis from Basic Aluminum Acetate
This method is based on the rapid preparation of an aluminum acetate solution and its subsequent reaction with tartaric acid.[2]
Materials:
-
Basic Aluminum Acetate (Al(OH)(CH₃COO)₂)
-
L-Tartaric Acid (C₄H₆O₆)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
Procedure:
-
Suspend basic aluminum acetate in a solution of L-tartaric acid and glacial acetic acid in deionized water.
-
Heat the suspension to boiling and maintain boiling for 1-2 hours, or until the solution becomes clear.[2]
-
Cool the resulting solution of this compound.
-
The solution can be used as is or the product can be isolated by solvent evaporation.
Characterization and Analytical Methods
To compare the products from these different synthesis routes, a series of analytical techniques should be employed to determine purity, composition, and structural characteristics.
| Analytical Method | Purpose | Expected Outcome |
| Titration | To determine the aluminum content. A common method is a complexometric back-titration with EDTA. | Provides a quantitative measure of the aluminum concentration, allowing for yield calculation and purity assessment. |
| Infrared (IR) Spectroscopy | To identify the presence of acetate and tartrate functional groups and their coordination to the aluminum center. | Characteristic carbonyl (C=O) stretching frequencies for coordinated and uncoordinated carboxylate groups. |
| Nuclear Magnetic Resonance (NMR) | To provide information on the structure of the organic ligands and their interaction with the aluminum ion. | ¹H and ¹³C NMR can confirm the presence of acetate and tartrate moieties. |
| Elemental Analysis | To determine the elemental composition (C, H, Al) of the isolated product. | The results can be compared to the theoretical composition of this compound to assess purity. |
| Ion Chromatography | To detect and quantify anionic impurities, such as chloride (especially relevant for Route 2). | Ensures the absence of undesirable impurities from the starting materials or byproducts. |
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for the synthesis of this compound from aluminum hydroxide.
References
Evaluating Aluminum Acetotartrate for Coating Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum acetotartrate, a compound traditionally utilized for its medicinal properties as an antiseptic and astringent, presents a novel, yet largely unexplored, candidate for advanced coating applications.[1][2] This guide provides a comprehensive framework for evaluating the potential performance of this compound as a coating agent. It outlines detailed experimental protocols for key performance indicators such as adhesion, corrosion resistance, and durability. Furthermore, it establishes a baseline for comparison by presenting data on existing and alternative coating technologies for aluminum alloys. While direct experimental data for this compound in coatings is not currently available in published literature, this document serves as a foundational guide for researchers seeking to investigate its viability.
Introduction to this compound
This compound is an organometallic compound composed of aluminum acetate and tartaric acid.[1] It is known to be soluble in water and typically appears as colorless or yellowish crystals.[2] Its primary applications have been in the medical field, where it is used in topical preparations for its antiseptic and astringent qualities.[2] The potential for this compound to form a protective film suggests its possible utility in coating applications, a hypothesis that this guide aims to equip researchers to test.
Comparative Framework for Coating Performance
To rigorously evaluate this compound as a coating, its performance must be benchmarked against established alternatives. This section details the key performance metrics and the standardized testing protocols required for a thorough comparison.
Key Performance Metrics
The essential properties for any functional coating include:
-
Adhesion: The strength of the bond between the coating and the substrate is critical for its longevity and performance.
-
Corrosion Resistance: The ability of the coating to protect the underlying substrate from degradation due to environmental factors.
-
Durability and Wear Resistance: The coating's resistance to mechanical abrasion, scratching, and other forms of physical wear.
Alternative Coating Technologies for Comparison
A thorough evaluation would compare this compound-based coatings against current industry standards for aluminum alloys, such as:
-
Chromate Conversion Coatings (CCC): Historically the benchmark for corrosion resistance on aluminum alloys, though their use is increasingly restricted due to environmental and health concerns.[3]
-
Chromium-Free Conversion Coatings: Alternatives based on zirconium, titanium, or other metals that offer improved environmental profiles.[3]
-
Anodizing: An electrochemical process that thickens the natural oxide layer on the surface of aluminum, often sealed with materials like dichromate, nickel acetate, or hot water.[4]
-
Epoxy and Polyurethane-based Primers: Organic coatings that provide a robust barrier against corrosion and a strong base for topcoats.
-
Electroplated Aluminum Coatings: High-purity aluminum coatings that offer excellent corrosion protection.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the performance of a hypothetical this compound coating.
Substrate Preparation
For all tests, standardized aluminum alloy panels (e.g., AA2024-T3) should be used. The preparation workflow is crucial for ensuring coating adhesion and performance consistency.
Figure 1. Substrate Preparation Workflow
Adhesion Testing
Adhesion is a primary indicator of a coating's mechanical performance. Several standardized tests can be employed.
This test provides a quick assessment of the adhesion of a coating to a substrate.
Figure 2. Cross-Cut Tape Test Workflow
This method provides a quantitative measure of the tensile strength of the coating's bond to the substrate.
Protocol:
-
A loading fixture (dolly) is bonded to the coating surface using a suitable adhesive.
-
After the adhesive has cured, a portable adhesion tester is attached to the dolly.
-
The tester applies a perpendicular tensile force to the dolly.
-
The force is increased until the dolly is pulled off.
-
The force required to pull the dolly off, along with the nature of the fracture (adhesive, cohesive, or glue failure), is recorded.
Corrosion Resistance Testing
This is an accelerated corrosion test that exposes the coated panels to a salt spray environment.
Protocol:
-
Scribe a line through the coating to the substrate on the test panels.
-
Place the panels in a salt spray cabinet at a specified angle.
-
Expose the panels to a continuous fog of 5% sodium chloride solution at 35°C.
-
Periodically inspect the panels for signs of corrosion, such as blistering, creepage from the scribe, and general surface corrosion.
-
Record the number of hours until failure, as defined by a specific level of corrosion.
Durability and Wear Resistance Testing
This test measures the resistance of a coating to abrasive wear.
Protocol:
-
A coated panel is mounted on a turntable.
-
Two abrasive wheels are lowered onto the panel.
-
The turntable rotates, and the wheels abrade the surface.
-
The wear resistance can be quantified by the weight loss of the coating after a specified number of cycles or by the number of cycles required to wear through the coating.
Data Presentation and Comparison
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between the hypothetical this compound coating and the alternative technologies.
Table 1: Adhesion Performance Comparison
| Coating System | Cross-Cut Adhesion (ASTM D3359) | Pull-Off Adhesion (MPa) (ASTM D4541) |
| This compound (Hypothetical) | Experimental Data | Experimental Data |
| Chromate Conversion Coating | 5B | 10 - 15 |
| Cr-Free Conversion Coating | 4B - 5B | 8 - 12 |
| Epoxy Primer | 5B | > 20 |
| Electroplated Aluminum | 5B | > 25 |
Table 2: Corrosion Resistance Comparison (ASTM B117)
| Coating System | Time to First Corrosion (hours) | Scribe Creepage (mm) after 1000 hours |
| This compound (Hypothetical) | Experimental Data | Experimental Data |
| Chromate Conversion Coating | > 1000 | < 1 |
| Cr-Free Conversion Coating | 500 - 800 | 1 - 3 |
| Epoxy Primer (with topcoat) | > 2000 | < 0.5 |
| Electroplated Aluminum | > 1500 | < 1 |
Table 3: Wear Resistance Comparison (ASTM D4060)
| Coating System | Taber Abrasion (mg loss / 1000 cycles) |
| This compound (Hypothetical) | Experimental Data |
| Chromate Conversion Coating | High (soft coating) |
| Cr-Free Conversion Coating | High (soft coating) |
| Epoxy Primer | 50 - 100 |
| Anodized (Sealed) | 10 - 30 |
Conclusion
While the use of this compound in coating applications is a novel concept without established performance data, this guide provides the necessary framework for a comprehensive evaluation. By following the outlined experimental protocols and using the provided comparative data for existing technologies, researchers can systematically investigate the potential of this compound as a viable coating material. The proposed logical workflow and data presentation formats will ensure that any future experimental findings can be clearly communicated and benchmarked against industry standards, thereby paving the way for potential innovation in coating technology.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Aluminum Acetotartrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Aluminum acetotartrate, fostering a secure research environment.
Immediate Safety and Handling Protocols
This compound is an organic acid, astringent, and disinfectant. While not flammable, it can cause serious eye irritation and skin irritation. Adherence to the following personal protective equipment (PPE) and handling guidelines is crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following PPE is mandatory to prevent skin and eye contact, and inhalation of dust.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to prevent eye contact with dust or solutions. A face shield offers additional protection.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended for their resistance to a range of chemicals. |
| Lab Coat or Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. | |
| Respiratory Protection | NIOSH-approved Respirator | For operations that may generate dust, a NIOSH-approved N95 particulate respirator is recommended to avoid inhalation. |
Handling Procedures
Proper handling techniques are critical to minimize the risk of exposure and contamination.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant dust, a fume hood is recommended.
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid material.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Operational and Disposal Plans
A clear plan for the use and subsequent disposal of this compound is essential for maintaining a safe and compliant laboratory environment.
Spills and Decontamination
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use appropriate tools to carefully scoop the solid material into a designated waste container. For larger spills, contain the material to prevent it from entering drains.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
Proper disposal of this compound and its solutions is critical to prevent environmental contamination.
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) department.
Aqueous Solutions:
Aqueous solutions of this compound may be neutralized and, with institutional approval, disposed of down the drain.
Neutralization Protocol:
-
Dilution: In a fume hood, slowly add the this compound solution to a larger container of cold water to dilute it.
-
Neutralization: While stirring, slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the diluted this compound solution.
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH range for neutralization is typically between 6.0 and 8.0.
-
Observation: As the solution is neutralized, a precipitate of aluminum hydroxide may form.
-
Filtration (if necessary): If a significant amount of precipitate forms, it may need to be filtered out. The solid precipitate should be disposed of as solid chemical waste.
-
Drain Disposal: Once the solution is neutralized and free of significant precipitate, and with approval from your institution's EHS, it can be slowly poured down the drain with copious amounts of running water.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling, spill response, and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
